6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-3-6-1-2-8-11-4-7(9(13)14)12(8)5-6/h1-2,4-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJRPCOIOHRNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717207 | |
| Record name | 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019021-71-6 | |
| Record name | 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Comprehensive Structure Elucidation: 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
[1]
Introduction & Pharmacophore Significance
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, serving as the core for anxiolytics (e.g., Zolpidem), antivirals, and anti-inflammatory agents. The 6-cyano-3-carboxylic acid derivative represents a critical intermediate.[1] The C3-carboxylic acid provides a handle for amide coupling (library generation), while the C6-cyano group offers a linear, electron-withdrawing vector for pi-stacking interactions or further reduction to amines.
Elucidating this structure requires distinguishing it from potential regioisomers (e.g., substitution at C2 vs. C3) and confirming the integrity of the labile nitrile group during hydrolysis.
Retrosynthetic Logic & Regiochemistry
To validate the structure, one must first understand the synthetic origin. The regioselectivity of the cyclization dictates the final substitution pattern.
-
Precursors: 2-Amino-5-cyanopyridine + Ethyl bromopyruvate.[1]
-
Mechanism: The endocyclic nitrogen (N1) is the most nucleophilic site, attacking the alkyl halide (
-carbon) of the pyruvate. This is followed by cyclodehydration between the exocyclic amine and the ketone carbonyl. -
Structural Consequence: This specific pathway places the carboxylate at Position 3 and leaves Position 2 unsubstituted (H).
-
Contrast: Reaction with
-halo-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -ketoesters (e.g., ethyl chloroacetoacetate) would typically yield a 2-methyl-3-carboxylate derivative.
-
Analytical Strategy: The Elucidation Workflow
The following workflow ensures a self-validating structural assignment.
Figure 1: Step-wise analytical workflow for structural confirmation.
Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and ionization behavior.[1]
-
Method: ESI (Electrospray Ionization), Positive Mode.
-
Expected Ion:
-
Formula:
-
Exact Mass: 187.0382 Da.[1]
Fragmentation Pattern (MS/MS):
-
Parent Ion:
( ). -
Decarboxylation: Loss of
(44 Da) is the diagnostic cleavage for the C3-acid, yielding a fragment at . -
Nitrile Stability: The cyano group is robust; loss of HCN (27 Da) typically occurs only under high-energy collision conditions, secondary to decarboxylation.[1]
Infrared Spectroscopy (FT-IR)
Objective: Identify "silent" NMR heteroatoms and carbonyl environments.
| Functional Group | Wavenumber ( | Characteristics | Structural Insight |
| O-H Stretch | 2500–3300 | Broad, Strong | Carboxylic acid dimer (H-bonded).[2] |
| C | 2230–2240 | Sharp, Medium | Critical: Confirms C6-cyano group is intact (did not hydrolyze to amide). |
| C=O Stretch | 1680–1710 | Strong | Conjugated carboxylic acid at C3. |
| C=N / C=C | 1610–1640 | Medium | Imidazopyridine aromatic core stretches.[1] |
Nuclear Magnetic Resonance (NMR)
This is the definitive tool for assigning regiochemistry.[1] The data below synthesizes characteristic shifts for 6-substituted imidazo[1,2-a]pyridines.
H NMR (400 MHz, DMSO-
)
Solvent Choice: DMSO-
| Position | Shift ( | Multiplicity | Assignment Logic | |
| COOH | 12.5 – 13.5 | Broad Singlet | - | Acidic proton. Disappears on |
| H5 | 9.60 – 9.75 | Singlet (or dd) | Diagnostic: Most deshielded aromatic signal. Peri-effect from C3-carbonyl + anisotropic effect of C6-CN. | |
| H2 | 8.20 – 8.30 | Singlet | - | Confirms C2 is unsubstituted.[1] No coupling to methyl groups.[1] |
| H8 | 7.85 – 7.95 | Doublet | Ortho coupling to H7. Less affected by C3-carbonyl than H5. | |
| H7 | 7.70 – 7.80 | dd | Meta to ring nitrogen. Couplings to H8 (large) and H5 (small). |
Expert Insight on H5: In 6-substituted imidazo[1,2-a]pyridines, the H5 proton is exceptionally sensitive. The cyano group (electron-withdrawing) combined with the C3-carbonyl creates a "push-pull" electronic environment, shifting H5 significantly downfield compared to the unsubstituted parent.
C NMR (100 MHz, DMSO-
)
Key carbon signals to verify the skeleton:
-
C=O (Acid):
ppm.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
C-CN (Nitrile):
ppm.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
C5 (Aromatic):
ppm (Deshielded by N).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
C6 (Quaternary):
ppm (Shielded by ortho-resonance, but shifted by CN).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
C3 (Quaternary):
ppm.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Confirmatory Protocol: 2D NMR Connectivity
To prove the Cyano group is at C6 and the Acid is at C3 (and not swapped), HMBC (Heteronuclear Multiple Bond Correlation) is required.
Figure 2: Diagnostic HMBC correlations. The correlation between H2 and the Carbonyl carbon confirms the acid is at Position 3.
Experimental Protocol Summary
-
Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL DMSO-
. -
Acquisition: Run standard 1H (16 scans) and 13C (1024 scans).
-
Validation:
-
Check for the H2 singlet (~8.2 ppm).[1] If this is a multiplet or absent, the reaction failed or alkylated C2.
-
Check for the H5 signal (~9.7 ppm).[1] If this is < 9.0 ppm, the C3-carbonyl might be absent (decarboxylated impurity).
-
Verify CN peak in IR.[1] If absent, the nitrile may have hydrolyzed to a primary amide (check MS for +18 mass shift).
-
References
-
Imidazo[1,2-a]pyridine Scaffold Synthesis: Goel, R. et al. "Recent Advances in the Synthesis and Medicinal Perspective of Imidazo[1,2-a]pyridines."[3] Current Top Med Chem.[1] 2016.
-
Spectroscopic Data of 3-Carboxylic Acids: BenchChem. "Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid." Technical Guide.[1][4]
-
General Fragmentation of Imidazopyridines: Li, Z. et al. "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a]pyridines using tandem mass spectrometry."[1] Rapid Commun. Mass Spectrom. 2020.
-
Nitrile and Carbonyl IR Frequencies: NIST Chemistry WebBook.[1] "Standard Infrared Spectra of Pyridine Derivatives."
Sources
- 1. Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
biological activity of imidazo[1,2-a]pyridine derivatives
Biological Activity of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide
Executive Summary: The "Privileged Scaffold" Paradigm
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine core is not merely a structural curiosity; it is a "privileged scaffold."[1][2][3] This designation, originally coined by Evans et al., refers to molecular frameworks capable of providing potent ligands for diverse biological targets.
For the drug development professional, the value of this scaffold lies in its conformational rigidity and amphiphilic nature . The fusion of the imidazole and pyridine rings creates a planar, aromatic system with defined vectors for hydrogen bond acceptance (N1) and hydrophobic interaction (aryl substituents at C2/C6). This guide dissects the biological utility of this scaffold, moving beyond basic screening data to the mechanistic underpinnings that drive lead optimization.[4][5]
Structural Basis of Bioactivity[6]
To manipulate biological activity, one must first master the electronic landscape of the core.
-
The Bridgehead Nitrogen (N4): Induces a permanent dipole, influencing solubility and receptor docking.
-
C3 Position (Nucleophilic): The most reactive site for electrophilic substitution. This is the primary vector for introducing diversity (e.g., formylation, halogenation) to modulate potency.
-
C2 Position: Critical for lipophilic contacts. Aryl substitutions here often dictate the "fit" into hydrophobic pockets of enzymes or receptors.
-
C6 & C8 Positions: Sites for metabolic blocking. Halogenation (Cl, F) here typically improves metabolic stability (t1/2) and blood-brain barrier (BBB) penetration.
Core Pharmacological Profiles
CNS Modulation: The GABAergic Gold Standard
The most commercially validated application of imidazo[1,2-a]pyridines is in the treatment of insomnia (e.g., Zolpidem ).
-
Mechanism: These derivatives act as positive allosteric modulators (PAMs) of the GABA-A receptor. Unlike classical benzodiazepines (which bind non-selectively), imidazo[1,2-a]pyridines can be engineered for
1-subunit selectivity , thereby inducing sedation without significant anxiolytic, myorelaxant, or anticonvulsant side effects.
Oncology: Kinase Inhibition & Tubulin Destabilization
Recent pipelines have pivoted towards oncology.
-
PI3K/mTOR Dual Inhibition: Derivatives substituted at C3 with sulfonyl or acyl motifs have shown nanomolar potency against PI3K
. The planar core mimics the adenine ring of ATP, fitting into the kinase hinge region. -
Tubulin Polymerization: 2-Aryl-substituted derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.
Anti-Infective: The Anti-TB Renaissance
With the rise of MDR-TB, this scaffold has found new life.
-
Target: QcrB (cytochrome bcc oxidase).[1]
-
Key Insight: Amide-linked derivatives at C3 disrupt the electron transport chain in Mycobacterium tuberculosis, a mechanism distinct from isoniazid or rifampicin.
Structure-Activity Relationship (SAR) Visualization
The following diagram maps the functionalization logic required for lead optimization.
Caption: Functional mapping of the imidazo[1,2-a]pyridine scaffold highlighting critical substitution zones for pharmacological tuning.
Experimental Protocols
Protocol A: In Vitro Kinase Inhibition Assay (PI3K/mTOR)
Context: This assay validates the ATP-competitive nature of C3-substituted derivatives.
Expertise & Causality:
-
Why ADP-Glo? Traditional colorimetric assays are prone to interference from the fluorescent nature of many imidazo-pyridines. ADP-Glo is luminescent and reduces false positives.
-
Solubility Check: These derivatives are often lipophilic. Ensure DMSO concentration does not exceed 1% to prevent enzyme denaturation.
Step-by-Step Methodology:
-
Preparation: Dissolve test compounds in 100% DMSO to create a 10 mM stock. Serially dilute (3-fold) in kinase buffer (50 mM HEPES, pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% Brij-35).
-
Enzyme Reaction:
-
Add 2 µL of PI3K enzyme (recombinant human) to 384-well white plates.
-
Add 2 µL of compound dilution. Incubate for 15 min at RT (allows compound to dock into the ATP pocket).
-
Initiate reaction by adding 2 µL of substrate mix (PIP2:PS lipid substrate + ATP).
-
Control: No-enzyme control (background) and No-compound control (Max activity).
-
-
Detection:
-
Incubate for 60 min at RT.
-
Add 6 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 12 µL of Kinase Detection Reagent (converts ADP to ATP, then to light). Incubate 30 min.
-
-
Analysis: Read luminescence on a microplate reader. Calculate IC50 using a sigmoidal dose-response curve (variable slope).
Protocol B: Minimum Inhibitory Concentration (MIC) for M. tuberculosis
Context: Validating anti-TB activity requires specific handling due to the slow growth rate and pathogenicity of Mtb.
Trustworthiness (Self-Validating):
-
Resazurin Indicator: Uses a metabolic dye (Resazurin -> Resorufin) to visually confirm viability. Pink = Active growth; Blue = Inhibition. This removes subjective turbidity reading errors.
Step-by-Step Methodology:
-
Strain Prep: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC, glycerol, and Tween 80 until OD600 reaches 0.6–0.8 (mid-log phase).
-
Dilution: Dilute culture 1:100 to achieve ~10^5 CFU/mL.
-
Plating:
-
Use 96-well sterile plates.
-
Add 100 µL of test compound (serially diluted in medium, final DMSO < 1%).
-
Add 100 µL of bacterial suspension.
-
Controls: Rifampicin (positive control), DMSO-only (growth control), Media-only (sterility).
-
-
Incubation: Seal plates with parafilm (prevent evaporation) and incubate at 37°C for 7 days.
-
Readout:
-
Add 30 µL of 0.02% Resazurin solution.
-
Incubate for an additional 24 hours.
-
Result: The MIC is the lowest concentration preventing the color change from blue to pink.
-
Mechanism of Action: The GABA-A Signaling Pathway
The following diagram illustrates how imidazo[1,2-a]pyridine agonists (like Zolpidem) modulate neuronal excitability.
Caption: Signal transduction pathway for GABA-A receptor modulation by imidazo[1,2-a]pyridine derivatives.
Future Perspectives
The field is moving beyond simple substitution.
-
PROTACs: Utilizing the imidazo[1,2-a]pyridine core as the "warhead" to bind a target protein (e.g., BRD4), linked to an E3 ligase ligand for targeted protein degradation.
-
Multi-Target Ligands (MTDLs): Designing hybrids (e.g., Imidazo-Quinoline) to target both AChE and Beta-secretase for Alzheimer's therapy.
-
C-H Activation: New synthetic methodologies allow for late-stage functionalization of the C3/C5 positions, enabling rapid library generation for SAR exploration.
References
-
Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 2024.[6] Link
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2024. Link
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, 2024. Link
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 2023. Link
-
2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors. British Journal of Pharmacology, 1999. Link
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
[1]
Part 1: Executive Summary & Chemical Identity
This compound is a critical bicyclic heterocyclic intermediate used primarily in the discovery of kinase inhibitors (e.g., c-Kit, Pim) and anti-infective agents. As a functionalized derivative of the privileged imidazo[1,2-a]pyridine scaffold, it offers two distinct vectors for chemical elaboration: the C3-carboxylic acid (a handle for amide coupling or heterocycle formation) and the C6-nitrile (a robust electron-withdrawing group that can be hydrolyzed or reduced).
Chemical Identification Data
| Parameter | Technical Detail |
| Chemical Name | This compound |
| CAS Number | 1019021-71-6 |
| Molecular Formula | C |
| Molecular Weight | 187.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in aqueous base.[1][2] |
| pKa (Calc) | ~3.5 (Carboxylic acid) |
| Key Derivative | Ethyl ester (CAS: 1313410-31-9) |
Part 2: Synthetic Methodology
The synthesis of this compound typically proceeds through the formation of its ethyl ester precursor, followed by controlled hydrolysis. This route avoids the harsh conditions often required to install the cyano group later in the sequence.[2]
Retrosynthetic Analysis
The imidazo[1,2-a]pyridine core is constructed via a condensation reaction between a 2-aminopyridine and an
-
Precursors: 2-Amino-5-cyanopyridine + Ethyl 2-chloro-3-oxopropanoate.[1]
-
Mechanism: Nucleophilic attack of the exocyclic amine on the ketone/aldehyde, followed by alkylation of the ring nitrogen and dehydrative cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate[1][3]
-
Reagents: 2-Amino-5-cyanopyridine (1.0 eq), Ethyl 2-chloro-3-oxopropanoate (1.2 eq), Ethanol (0.5 M concentration).
-
Procedure:
-
Dissolve 2-amino-5-cyanopyridine in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add ethyl 2-chloro-3-oxopropanoate (often supplied as a solution or generated in situ from ethyl 3-ethoxyacrylate and NBS if stability is an issue).[1]
-
Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the aminopyridine by TLC (SiO
, 50% EtOAc/Hexanes).[2] -
Upon completion, cool the reaction mixture to room temperature. The product often precipitates as a hydrobromide/hydrochloride salt or free base.
-
Concentrate the solvent under reduced pressure.[1]
-
Purification: Triturate the residue with diethyl ether or recrystallize from ethanol to afford the ethyl ester (CAS 1313410-31-9) as a solid.
-
Step 2: Hydrolysis to this compound[1]
-
Reagents: Ethyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq), Lithium Hydroxide (LiOH·H
O, 3.0 eq), THF/Water (3:1 v/v).[2] -
Procedure:
-
Suspend the ester in a THF/Water mixture.
-
Add solid LiOH·H
O in one portion.[2] -
Stir at ambient temperature (20–25°C) for 2–4 hours. The cyano group is generally stable under these mild hydrolytic conditions, whereas the ester cleaves readily.
-
Work-up: Acidify the reaction mixture carefully with 1N HCl to pH ~3–4.
-
The carboxylic acid product (CAS 1019021-71-6) will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum over P
O .
-
Synthetic Workflow Diagram
Caption: Two-step synthetic route from commercially available 2-aminopyridine derivatives to the target acid.
Part 3: Medicinal Chemistry Applications[9][10]
The This compound scaffold is a bioisostere of indole-3-carboxylic acids but possesses distinct electronic properties due to the bridgehead nitrogen.[1]
Structure-Activity Relationship (SAR) Logic[2]
-
C3-Carboxylic Acid: Serves as the primary vector for fragment growth.[1] It is typically converted to an amide to engage the hinge region of kinase enzymes (e.g., c-Kit, Pim-1) or to mimic the peptide bond in protease inhibitors.
-
C6-Cyano Group:
-
Electronic Effect: Strongly electron-withdrawing, it lowers the pKa of the ring system and modulates the basicity of the N1 nitrogen, affecting solubility and metabolic stability.
-
Metabolic Block: Substituents at C6 block oxidative metabolism (e.g., hydroxylation) that commonly occurs at the para-position relative to the bridgehead nitrogen.[2]
-
Synthetic Handle: The nitrile can be further reduced to a primary amine (CH
NH ) or hydrolyzed to a carboxamide, expanding the chemical space.[2]
-
Biological Targets
Research indicates this scaffold's utility in:
-
Tyrosine Kinase Inhibition: Derivatives targeting c-Kit (CD117) for gastrointestinal stromal tumors (GIST).[2] The imidazopyridine core mimics the adenine ring of ATP.
-
Anti-Tuberculosis Agents: Analogs of Telacebec (Q203) , where the imidazo[1,2-a]pyridine core binds to the QcrB subunit of the cytochrome bc1 complex. The 6-position substitution is critical for potency and safety profiles.[1]
Functionalization Pathways Diagram
Caption: Divergent synthesis vectors available from the core scaffold.
Part 4: Safety & Handling
While specific toxicological data for this CAS is limited, standard precautions for cyanated heterocycles apply.
-
Hazard Classification (GHS):
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling:
-
Avoid contact with strong acids which could theoretically liberate HCN from the nitrile, although the aromatic nitrile is chemically robust.
-
Use in a fume hood. Wear nitrile gloves and safety glasses.[1]
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation or hydrolysis.
References
-
Arctom Scientific. (n.d.).[2] Product Analysis: this compound (CAS 1019021-71-6).[1][4][5] Retrieved from [2]
-
Angene Chemical. (n.d.).[2] Catalog Entry: this compound. Retrieved from [2]
-
BLD Pharm. (n.d.).[2][6] Ethyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate (CAS 1313410-31-9).[1][3] Retrieved from [2]
-
World Intellectual Property Organization. (2013).[2] Patent WO2013033070A1: Compounds and Compositions as c-Kit Kinase Inhibitors.[1] Retrieved from
-
National Institutes of Health (NIH). (2023).[2] Imidazopyridine Amides: Synthesis and Antimycobacterial Activity. PMC1020035.[1] Retrieved from [2]
Sources
- 1. Products | Azoxy Laboratories [azoxylabs.com]
- 2. hycell.tw [hycell.tw]
- 3. CAS#:372198-69-1 | Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | Chemsrc [chemsrc.com]
- 4. This compound CAS#: 1019021-71-6 [m.chemicalbook.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 2055660-85-8|3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile|BLD Pharm [bldpharm.com]
Technical Guide: Spectral Data & Characterization of 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic Acid
Executive Summary & Compound Identity
6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid is a critical bicyclic heteroaromatic scaffold used in medicinal chemistry, particularly for developing PI3K inhibitors, anti-tubercular agents, and GABA receptor modulators. Its structure features an electron-withdrawing nitrile group at the C6 position and a carboxylic acid at C3, creating a unique electronic push-pull system that influences its spectral signature and reactivity.
This guide provides a comprehensive technical analysis of the spectral characteristics (NMR, IR, MS) required for the identification and validation of this compound.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 1019021-71-6 |
| Molecular Formula | C9H5N3O2 |
| Molecular Weight | 187.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| pKa (Calc) | ~3.5 (Carboxylic acid), ~1.0 (N1 protonation) |
Structural Visualization & Numbering
To accurately interpret spectral data, the atom numbering system must be established. The imidazo[1,2-a]pyridine core is numbered starting from the bridgehead nitrogen.
Figure 1: Numbering scheme for this compound. Note the bridgehead nitrogen N1 and the substituent positions at C3 and C6.
Spectral Characterization Protocols
The following data represents the diagnostic signals expected for high-purity samples. Due to the electron-withdrawing nature of both the cyano and carboxylic acid groups, significant downfield shifts are observed compared to the unsubstituted parent scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d6 is the preferred solvent due to the compound's polarity and the ability to observe the carboxylic acid proton.
1H NMR (400 MHz, DMSO-d6)
The aromatic region is defined by three distinct protons on the pyridine ring (H5, H7, H8) and one proton on the imidazole ring (H2).
| Position | Shift (δ ppm) | Multiplicity | J-Coupling (Hz) | Assignment Logic |
| COOH | 12.5 - 13.5 | Broad Singlet | - | Acidic proton; exchangeable with D2O. |
| H5 | 9.60 - 9.75 | Doublet (dd) | J ~ 1.5, 1.0 | Most Deshielded. Proximity to N4 and the anisotropic effect of the C3-COOH group. |
| H2 | 8.20 - 8.40 | Singlet | - | Characteristic imidazole ring proton. |
| H8 | 7.85 - 8.00 | Doublet | J ~ 9.5 | Adjacent to N1; deshielded but less than H5. |
| H7 | 7.60 - 7.75 | dd | J ~ 9.5, 1.5 | Coupled to H8 and H5. |
Technical Insight: The H5 proton is the key diagnostic marker. In 6-substituted imidazo[1,2-a]pyridines, this proton typically appears as a doublet of doublets very far downfield (>9.0 ppm). The presence of the 6-cyano group further pulls electron density, shifting H5 downfield relative to the 6-H or 6-methyl analogs.
13C NMR (100 MHz, DMSO-d6)
| Carbon Type | Shift (δ ppm) | Assignment |
| C=O (Acid) | 160.0 - 165.0 | Carbonyl carbon. |
| C5 | 128.0 - 130.0 | Adjacent to bridgehead nitrogen. |
| C2 | 138.0 - 142.0 | Imidazole ring carbon. |
| CN (Nitrile) | 116.0 - 118.0 | Diagnostic nitrile peak. |
| C6 | 100.0 - 105.0 | Quaternary carbon bearing the nitrile. |
Infrared (IR) Spectroscopy
IR provides rapid confirmation of the functional groups, specifically distinguishing the nitrile and carboxylic acid.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H Stretch | 2500 - 3300 | Broad | Carboxylic acid dimer O-H stretch. |
| C≡N Stretch | 2220 - 2240 | Medium/Sharp | Critical Diagnostic. Confirms the 6-cyano group. |
| C=O Stretch | 1680 - 1710 | Strong | Carboxylic acid carbonyl. |
| C=N / C=C | 1610 - 1640 | Medium | Heteroaromatic ring skeletal vibrations. |
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) in Negative Mode (ESI-) is often more sensitive for carboxylic acids, though Positive Mode (ESI+) works well for the basic nitrogen.
-
Molecular Ion (ESI-): [M-H]⁻ = 186.1 m/z
-
Molecular Ion (ESI+): [M+H]⁺ = 188.2 m/z
-
Fragmentation Pattern:
-
Loss of CO₂ (M - 44): A common pathway for carboxylic acids, resulting in the 6-cyanoimidazo[1,2-a]pyridine fragment (~144 m/z).
-
Synthesis & Impurity Profile
Understanding the synthesis is crucial for identifying spectral impurities (e.g., residual starting materials or decarboxylated by-products).
Primary Route: Condensation of 2-amino-5-cyanopyridine with a halo-ketoester, followed by hydrolysis.
Figure 2: Synthetic workflow and potential degradation pathway. The ester intermediate is a common impurity found in spectral data if hydrolysis is incomplete.
Impurity Flags in NMR:
-
Ethyl Ester Signals: Quartet at ~4.4 ppm and Triplet at ~1.4 ppm indicate incomplete hydrolysis of the intermediate.
-
Decarboxylation: Loss of the COOH group leads to a proton signal at C3 (~7.6 ppm, singlet), which is absent in the target acid.
References
-
ChemicalBook. this compound - CAS 1019021-71-6. Retrieved from .
-
National Institutes of Health (NIH). Imidazopyridine Amides: Synthesis and Activity. (Context for spectral shifts of 6-substituted analogs). Retrieved from .
-
PubChem. Imidazo[1,2-a]pyridine-3-carboxylic acid (Parent Scaffold Data). Retrieved from .
-
Organic Chemistry Portal. Synthesis of Imidazo[1,2-a]pyridines. Retrieved from .
The Privileged Scaffold: Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridine
[1][2][3]
Executive Summary
The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2][3][4][5] Distinguished by its resemblance to the purine nucleus (adenine/guanine), this bicyclic 5-6 heterocycle offers a unique balance of lipophilicity, hydrogen-bonding capability, and metabolic stability.[3]
This technical guide dissects the imidazo[1,2-a]pyridine moiety beyond its classical association with hypnotics (e.g., Zolpidem).[3][4][6] We analyze its utility in next-generation Potassium-Competitive Acid Blockers (P-CABs), kinase inhibitors (Oncology), and anti-infectives, supported by validated synthetic protocols and mechanistic insights.[3]
Structural Architecture & Pharmacophore Analysis[7]
The therapeutic versatility of imidazo[1,2-a]pyridine stems from its electronic distribution and geometric rigidity.[3]
-
Bridgehead Nitrogen (N1): Acts as a critical Hydrogen Bond Acceptor (HBA), often mimicking the N1 of adenine in ATP-competitive kinase inhibitors.[3]
-
C3 Position: The most nucleophilic site, ideal for multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction.[3]
-
C2 Position: Essential for lipophilic interactions; in GABAergic agents, aryl substitution here drives receptor subtype selectivity.[3]
-
C6/C8 Positions: Allow for fine-tuning of solubility and metabolic clearance (ADME properties).
Visualization: The Functional Map
The following diagram illustrates the core functionalization logic used in rational drug design.
Figure 1: Structure-Activity Relationship (SAR) map of the imidazo[1,2-a]pyridine core, highlighting key substitution vectors for therapeutic differentiation.[3]
Therapeutic Vertical: Gastric Acid Suppression (P-CABs)[3][8][9][10]
While Proton Pump Inhibitors (PPIs) like Omeprazole bind covalently, the imidazo[1,2-a]pyridine scaffold has enabled the rise of Potassium-Competitive Acid Blockers (P-CABs) , such as Soraprazan and Linaprazan .[3]
Mechanism of Action
P-CABs are weak bases that concentrate in the highly acidic parietal cell canaliculi.[3][7] Unlike PPIs, they do not require acid activation.[3][8] They bind ionically and reversibly to the K+ binding site of the H+,K+-ATPase enzyme, locking the pump in a closed conformation.[3]
Key Advantages:
-
Stability: Higher stability at neutral pH compared to PPIs.[3]
-
Predictability: Effect is directly correlated to plasma concentration.[3]
Comparative Data: P-CABs vs. PPIs[3][8][10][11][12]
| Feature | Imidazo-based P-CABs (e.g., Soraprazan) | Traditional PPIs (e.g., Omeprazole) |
| Binding Mode | Reversible, Ionic (K+ competition) | Irreversible, Covalent (Cysteine disulfide) |
| Activation | Active in parent form | Requires acid-catalyzed activation |
| Half-Life | Long (Dissociation t1/2 ~12.5h for Vonoprazan) | Short (plasma t1/2 ~1-2h) |
| Acid Stability | Stable | Acid-labile (requires enteric coating) |
Therapeutic Vertical: Oncology (Kinase Inhibition)[3]
The scaffold is an isostere of the purine ring, making it a natural ATP-competitive inhibitor.[3]
Case Study: Nek2 Inhibition
Nek2 (NIMA-related kinase 2) is overexpressed in gastric and breast cancers.[3] Recent studies have identified imidazo[1,2-a]pyridine derivatives as potent Nek2 inhibitors.[3]
Synthetic Protocol: The Groebke-Blackburn-Bienaymé (GBB) Reaction[3][14][15][16]
For library generation, the GBB multicomponent reaction is the gold standard.[3] It allows the one-pot assembly of the core from an amidine (2-aminopyridine), an aldehyde, and an isocyanide.[3]
Protocol: Scandium-Catalyzed GBB Synthesis
Objective: Synthesis of 3-amino-imidazo[1,2-a]pyridine derivatives. Scale: 1.0 mmol.
Reagents:
-
2-Amino-5-chloropyridine (1.0 equiv)[3]
-
Benzaldehyde derivative (1.0 equiv)[3]
-
tert-Butyl isocyanide (1.1 equiv)[3]
-
Sc(OTf)3 (Scandium Triflate) - 5 mol% (Catalyst)[3]
-
Solvent: Methanol (MeOH) or MeOH/DCM (3:1)
Step-by-Step Methodology:
-
Pre-complexation: In a 10 mL microwave vial, dissolve the 2-aminopyridine and aldehyde in MeOH (3 mL). Add Sc(OTf)3.[3] Stir at Room Temperature (RT) for 20 minutes to allow imine formation (observable by slight color change).
-
Addition: Add the isocyanide in one portion.
-
Reaction: Seal the vial. Stir at 50°C for 12–24 hours. Note: Microwave irradiation (100°C, 15 min) can accelerate this step.
-
TLC Monitoring: Mobile phase Hexane:EtOAc (3:2). Look for the disappearance of the aldehyde spot and the appearance of a fluorescent blue/green spot (typical of the core).[3]
-
Work-up: Evaporate solvent under reduced pressure.
-
Purification: Flash column chromatography on silica gel.
Validation Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the NH proton (if secondary amine formed) or specific aromatic shifts of the new core.[3]
Visualization: GBB Reaction Workflow
Figure 2: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway for rapid scaffold assembly.[3]
Biological Validation: Kinase Inhibition Assay
To validate the therapeutic potential of synthesized derivatives, a robust biochemical assay is required.[3]
Protocol: ADP-Glo™ Kinase Assay (Promega)
Principle: Measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3] The ADP is converted to ATP, which is then converted to light by luciferase.[3]
Workflow:
-
Preparation: Dilute the imidazo[1,2-a]pyridine derivative in DMSO (10-point dose-response curve).
-
Enzyme Reaction:
-
ADP Depletion: Add 5 µL of ADP-Glo™ Reagent.[3] Incubate 40 min (terminates reaction and depletes remaining ATP).
-
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light).[3] Incubate 30 min.
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
-
Data Analysis: Plot RLU (Relative Light Units) vs. log[Concentration] to determine IC50.
References
-
Goel, R., et al. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.[3] European Journal of Medicinal Chemistry.[3] (Verified via search result 1.1/1.12).
-
Shaabani, S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements.[3] Beilstein Journal of Organic Chemistry.[3][10] [3]
-
Li, Z., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors.[3] Bioorganic Chemistry.[3][6]
-
Scarpignato, C., et al. (2016). Potassium-Competitive Acid Blockers (P-CABs): Are They Finally Ready for Prime Time in Acid-Related Disease? Clinical and Translational Gastroenterology.[3][7]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.[2][3][11] RSC Medicinal Chemistry.[2][3]
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid molecular formula and weight
Content Type: Technical Monograph / Synthetic Guide
Subject:
Executive Summary
The compound 6-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid is a bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry, particularly in the development of GABAergic ligands and anti-infective agents.[1] As a functionalized derivative of the imidazo[1,2-a]pyridine core (the pharmacophore found in drugs like Zolpidem), this specific molecule presents a unique synthetic challenge: preserving the electrophilic nitrile group at position 6 while hydrolyzing the ester at position 3.[1]
This guide provides a rigorous physicochemical profile, a validated synthetic workflow emphasizing chemoselectivity, and a structural analysis framework for researchers utilizing this building block in drug discovery.[1]
Physicochemical Specifications
The following data represents the calculated and predicted properties for the free acid form.
| Parameter | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | ||
| Molecular Weight | 187.16 g/mol | Monoisotopic Mass: 187.0382 |
| Physical State | Solid (Powder) | Typically off-white to pale yellow |
| Solubility | Low in neutral | Soluble in aqueous base ( |
| pKa (Acid) | ~3.5 – 4.2 (Predicted) | Carboxylic acid proton |
| pKa (Base) | ~2.0 (Predicted) | Pyridine nitrogen (protonation suppresses reactivity) |
| Topological Polar Surface Area | 87.5 | High polarity due to -COOH and -CN |
Elemental Analysis (Calculated)
Synthetic Logic & Protocol
Expert Insight: The primary challenge in synthesizing this molecule is the chemoselectivity of hydrolysis .[1] The standard Hantzsch-type condensation yields an ester.[1] Hydrolyzing this ester to the acid requires conditions that do not hydrate the nitrile (-CN) to a primary amide (-CONH2) or carboxylic acid.[1]
Validated Synthetic Pathway
The most robust route utilizes the Groebke-Blackburn-Bienaymé reaction or a standard condensation of 2-aminopyridines with
Step 1: Cyclization (Formation of the Ester) [1]
-
Precursor: 2-Amino-5-cyanopyridine (CAS 4214-73-7).[1]
-
Reagent: Ethyl bromopyruvate (CAS 70-23-5).[1]
-
Solvent: Ethanol or DME (Dimethoxyethane).[1]
-
Conditions: Reflux, 4–6 hours.[1]
-
Mechanism: Nucleophilic attack of the ring nitrogen on the alkyl bromide, followed by cyclodehydration.[1]
Step 2: Chemoselective Hydrolysis
-
Reagent: Lithium Hydroxide (LiOH) or Potassium Trimethylsilanolate (KOTMS).[1]
-
Solvent: THF:Water (4:1).[1]
-
Critical Control: Avoid strong mineral acids (HCl) or prolonged boiling in NaOH, which will hydrolyze the nitrile.[1]
Reaction Workflow Diagram
Figure 1: Synthetic pathway emphasizing the chemoselective hydrolysis required to preserve the cyano motif.
Structural Characterization (Self-Validating Metrics)
To confirm the identity of the synthesized compound, researchers must validate three specific structural features using NMR and IR spectroscopy.
Proton NMR ( -NMR) in DMSO-
The spectrum should show distinct aromatic signals shifted by the electron-withdrawing cyano and carboxyl groups.[1]
-
H2 Singlet (Absence): Unlike the parent imidazo[1,2-a]pyridine, position 3 is substituted.[1] There is no proton at position 3.[1]
-
H5 (Doublet, ~9.5 ppm): This proton is highly deshielded due to the adjacent ring nitrogen and the anisotropic effect of the carbonyl at C3.[1] Note: If this signal is not >9.0 ppm, the cyclization may have failed.
-
H8 (Doublet, ~7.8 ppm): Protons adjacent to the bridgehead nitrogen.[1]
-
H7 (Multiplet): Coupling with H8.
Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (-C≡N): Sharp, distinct band at 2220–2240 cm⁻¹ .[1]
-
Validation Check: If this band is absent or broadens into two peaks (3300/3100 cm⁻¹), the nitrile has hydrolyzed to an amide.[1]
-
-
Carboxyl Carbonyl (C=O): Strong band at 1680–1700 cm⁻¹ .[1]
-
OH Stretch: Broad band 2500–3000 cm⁻¹ (typical of carboxylic acid dimers).[1]
Medicinal Chemistry Applications
The this compound scaffold serves as a bioisostere for indole-3-carboxylic acids but with improved metabolic stability and solubility profiles.[1]
Pharmacophore Mapping[1]
-
GABA-A Receptors: The imidazo[1,2-a]pyridine core is the basis of "Z-drugs" (e.g., Zolpidem).[1] The 3-acid moiety allows for coupling to amines to generate focused libraries of amides that probe the benzodiazepine binding site (
subunits).[1] -
Anti-Infective Agents: Derivatives of this acid have shown efficacy against mycobacteria (M. avium) by disrupting ATP synthesis pathways.[1]
Structure-Activity Relationship (SAR) Logic[1]
Figure 2: SAR interaction map highlighting the functional utility of the 3-COOH and 6-CN motifs.
References
-
PubChem. Imidazo[1,2-a]pyridine-3-carboxylic acid (Parent Core).[1][3] National Library of Medicine.[1] Available at: [Link][1]
-
Gueiffier, A., et al. (1998).[1] Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives. Journal of Medicinal Chemistry.[1] (Contextual synthesis of the scaffold).
-
Moraleda, D., et al. (2016).[1] Imidazo[1,2-a]pyridine-3-carboxamides as Active Antimicrobial Agents.[1][4][5] Antimicrobial Agents and Chemotherapy.[1][4][5] Available at: [Link]
Sources
- 1. Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Aminopyridine-3-carboxylic acid 97 3167-49-5 [sigmaaldrich.com]
- 3. 6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid | C8H5N3O4 | CID 72211760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Technical Whitepaper: Imidazo[1,2-a]pyridine Synthesis and Applications
Executive Summary
The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to interact with a diverse array of biological targets, including GABA-A receptors, proton pumps, and kinase enzymes.[1][2][3][4][5] This bicyclic 6-5 fused system, characterized by a bridgehead nitrogen, offers a unique electronic profile that facilitates rapid diversification. This guide provides a technical analysis of the scaffold's synthesis—ranging from the classical Chichibabin condensation to modern Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions—and details its critical role in FDA-approved therapeutics like Zolpidem and Olprinone.
The Pharmacophore: Electronic Architecture
The imidazo[1,2-a]pyridine core is isoelectronic with indole and naphthalene but possesses distinct amphoteric properties due to the bridgehead nitrogen (N4) and the pyridine-derived nitrogen.
-
Nucleophilicity (C3 Position): The C3 position is highly electron-rich, behaving similarly to the C3 of indole. This makes it the primary site for electrophilic aromatic substitution (SEAr) and oxidative coupling, allowing for facile late-stage functionalization.
-
Hydrogen Bond Acceptors: The N1 position serves as a crucial hydrogen bond acceptor in receptor binding pockets (e.g., the benzodiazepine binding site of GABA-A).
-
Lipophilicity: The aromatic planar structure allows for effective
- stacking interactions within enzyme active sites.
Diagram: Regioselectivity & Reactivity Map
The following diagram illustrates the electronic "hotspots" of the scaffold, guiding synthetic planning.
Figure 1: Reactivity profile of the imidazo[1,2-a]pyridine scaffold highlighting key functionalization sites.
Synthetic Architectures
A. The Classical Approach: Chichibabin Synthesis
Discovered in 1924, the Chichibabin reaction remains the industrial standard for generating the core bicyclic system. It involves the condensation of 2-aminopyridine with
-
Mechanism: The reaction proceeds via an
attack of the exocyclic amine nitrogen on the -carbon of the haloketone, followed by cyclization at the ring nitrogen and dehydration. -
Advantages: High reliability, scalable, uses inexpensive starting materials.
-
Limitations: Harsh conditions (often reflux) can degrade sensitive functional groups; regioselectivity issues can arise with unsymmetrical ketones.
Experimental Protocol 1: Standard Chichibabin Condensation
Target: 2-Phenylimidazo[1,2-a]pyridine
-
Reagents:
-
2-Aminopyridine (1.0 equiv, 10 mmol)
- -Bromoacetophenone (1.0 equiv, 10 mmol)
-
Sodium Bicarbonate (
, 1.2 equiv) -
Solvent: Ethanol (anhydrous, 10 volumes)
-
-
Procedure:
-
Dissolve 2-aminopyridine in ethanol in a round-bottom flask.
-
Add
-bromoacetophenone portion-wise at room temperature (exothermic reaction possible). -
Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). -
Critical Step: Upon completion, cool to RT and add solid
to neutralize the HBr byproduct. Stir for 30 mins. -
Evaporate solvent under reduced pressure.[6]
-
Resuspend residue in water/DCM, extract, dry over
, and recrystallize from ethanol/water.
-
-
Expected Yield: 80–90%.
B. The Modern Approach: Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a multicomponent reaction (MCR) discovered independently in 1998.[7] It couples a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot process.
-
Mechanism: Formation of a Schiff base (imine) followed by a [4+1] cycloaddition with the isocyanide.[6]
-
Advantages: Atom economy, convergent synthesis, high diversity (ideal for library generation in drug discovery).
-
Catalysis: Lewis acids (e.g.,
) or Brønsted acids (e.g., acetic acid) are commonly used.
Diagram: GBB Reaction Workflow
Figure 2: The three-component Groebke-Blackburn-Bienaymé reaction pathway.
Experimental Protocol 2: Lewis Acid-Catalyzed GBB
Target: 3-amino-substituted derivative
-
Reagents:
-
2-Aminopyridine (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
tert-Butyl isocyanide (1.1 equiv)
-
Catalyst: Scandium(III) triflate (
, 5 mol%) -
Solvent: Methanol (MeOH) or DCM
-
-
Procedure:
-
Mix amine and aldehyde in MeOH (0.5 M concentration) and stir for 30 mins to facilitate imine formation.
-
Add the isocyanide and the
catalyst. -
Stir at room temperature for 12–24 hours (or microwave at
for 20 mins for rapid synthesis). -
Workup: Remove solvent in vacuo. Purify directly via flash column chromatography (silica gel).
-
-
Note: This reaction specifically installs an amino group at the C3 position, which is distinct from the H or alkyl group found in Chichibabin products.
Late-Stage Functionalization: C-H Activation
Recent advances (2017–2025) focus on direct functionalization of the C3-H bond to avoid pre-functionalized starting materials.
-
Regioselectivity: The C3 position is the most nucleophilic.
-
Methodology: Transition metal catalysis (Pd, Cu, Ru) or visible-light photoredox catalysis.
-
Example: Copper-catalyzed oxidative C-H sulfenylation using thiols and
as the oxidant allows for the introduction of sulfide motifs found in anti-ulcer candidates.
Therapeutic Applications & Case Studies
The scaffold is not merely a linker; it is often the pharmacophore responsible for binding affinity.
Table 1: FDA-Approved & Clinical Drugs
| Drug Name | Therapeutic Area | Mechanism of Action | Key Structural Feature |
| Zolpidem (Ambien) | Insomnia | GABA-A receptor agonist ( | C3-amide, C2-tolyl, C6-methyl pattern optimizes lipophilicity and binding. |
| Alpidem | Anxiolytic | GABA-A receptor agonist | Similar to Zolpidem but with a C6-chloro substituent. |
| Olprinone | Heart Failure | PDE3 Inhibitor | Pyridine ring functionalized to enhance solubility and PDE3 specificity. |
| Soraprazan | GERD | P-CAB (Potassium-Competitive Acid Blocker) | Reversible binding to the proton pump ( |
Structure-Activity Relationship (SAR) Insight: Zolpidem
In Zolpidem, the C2-phenyl ring and the C6-methyl group are critical for selectivity toward the
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2025). Link
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. (2021). Link
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements. Beilstein J. Org. Chem. (2024).[3][8][9] Link
-
Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines. RSC Advances. (2018). Link
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. (2021). Link
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to Fundamental Chemistry and Synthetic Architecture
The following technical guide details the fundamental chemistry, synthesis, and application of the imidazo[1,2-a]pyridine scaffold.
Executive Summary
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, distinguished by its presence in blockbuster drugs such as Zolpidem (Ambien), Alpidem , and Minodronic acid .[1] As a fused bicyclic system comprising a pyridine ring and an imidazole ring with a bridgehead nitrogen, it offers a unique vector for drug design: it is planar, lipophilic, and possesses distinct electronic "hotspots" for regioselective functionalization. This guide provides a rigorous analysis of its electronic structure, validated synthetic protocols, and strategic functionalization logic for the development of novel therapeutics.
Part 1: Structural & Electronic Fundamentals
Anatomy and Numbering
The IUPAC numbering system for imidazo[1,2-a]pyridine is non-intuitive compared to simple bicycles. The bridgehead nitrogen is designated as position 4 (though often skipped in numbering substituents, it dictates the electron count). The nitrogen capable of protonation is N1 .
-
Aromaticity: The system is a 10-
electron aromatic system (isoelectronic with indolizine and naphthalene).-
6
electrons from the pyridine ring. -
The bridgehead nitrogen (N4) contributes its lone pair to the
-system. -
The N1 nitrogen contributes one electron (part of the C=N double bond).
-
-
Basicity (pKa): The pKa of the protonated parent scaffold is approximately 5.6 – 6.8 (solvent dependent). Protonation occurs exclusively at N1 . The bridgehead nitrogen (N4) is non-basic because its lone pair is delocalized into the aromatic system.
Reactivity Map
The scaffold exhibits a stark dichotomy in reactivity:
-
C3 (Nucleophilic): The most electron-rich site. It is the primary target for Electrophilic Aromatic Substitution (S_EAr) (e.g., halogenation, formylation).
-
C5 (Sterically Hindered/Acidic): Challenging to access via S_EAr but accessible via transition-metal-catalyzed C-H activation or radical pathways.
-
C2: Typically established during the cyclization step (synthesis) rather than post-synthetic modification.
[2]
Part 2: Synthetic Architectures
Two dominant methodologies exist for constructing this scaffold: the classical Condensation (Two-Component) and the modern Groebke-Blackburn-Bienaymé (Three-Component) reaction.
Method A: Condensation (Tschitschibabin-Type)
Reaction: 2-Aminopyridine +
-
N-Alkylation: The endocyclic nitrogen (N1 of 2-aminopyridine) is the most nucleophilic site. It attacks the
-carbon of the haloketone (S_N2 displacement) to form a pyridinium salt intermediate. -
Cyclization: The exocyclic amino group attacks the carbonyl carbon.
-
Dehydration: Loss of water aromatizes the system.
Method B: Groebke-Blackburn-Bienaymé (GBB) Reaction
Reaction: 2-Aminopyridine + Aldehyde + Isocyanide
-
Schiff Base Formation: Aldehyde + Exocyclic amine
Imine. -
Protonation: Acid catalyst activates the imine.
-
Insertion: Isocyanide attacks the imine (formal [4+1] cycloaddition logic).
-
Cyclization: Ring nitrogen attacks the nitrilium intermediate.
Comparison of Methods
| Feature | Condensation (Method A) | GBB Reaction (Method B) |
| Complexity | 2-Component | 3-Component (MCR) |
| C3 Substituent | Usually H (unless | Amino/Amido group (defined by isocyanide) |
| Atom Economy | Moderate (Loss of H2O, HX) | High (Loss of H2O only) |
| Diversity | Best for C2-aryl analogs | Best for C3-amino diversity |
| Key Reagent | Lachrymatory | Isocyanides (odorous, toxic) |
Part 3: Experimental Protocols
Protocol A: Standard Synthesis of 2-Phenylimidazo[1,2-a]pyridine
A robust, scalable protocol suitable for generating core scaffolds.
Reagents:
-
2-Aminopyridine (1.0 equiv, 9.4 g, 100 mmol)
-
2-Bromoacetophenone (1.0 equiv, 19.9 g, 100 mmol)
-
Sodium Bicarbonate (NaHCO3) (1.2 equiv)
-
Solvent: Ethanol (150 mL) or Acetone.
Procedure:
-
Addition: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminopyridine in Ethanol (100 mL).
-
Alkylation: Add 2-bromoacetophenone portion-wise over 10 minutes. The solution will warm slightly.
-
Reflux: Heat the mixture to reflux (80 °C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Neutralization: Cool to room temperature. A solid hydrobromide salt may precipitate. Add NaHCO3 (solid or saturated aq. solution) and stir for 30 minutes to liberate the free base.
-
Workup: Remove ethanol under reduced pressure. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layers over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
-
Yield: Expect 80–90% as a white/off-white solid.
Protocol B: GBB Synthesis of 3-(tert-Butylamino)-2-phenylimidazo[1,2-a]pyridine
A rapid access route to C3-functionalized libraries.
Reagents:
-
2-Aminopyridine (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.1 mmol)
-
Catalyst: Scandium(III) triflate [Sc(OTf)3] (5 mol%) or Acetic Acid (10 mol%).
-
Solvent: Methanol (2 mL).
Procedure:
-
Mixing: In a microwave vial or sealed tube, combine 2-aminopyridine and benzaldehyde in Methanol. Stir for 10 minutes to promote imine formation.
-
Catalysis: Add the acid catalyst followed by tert-butyl isocyanide.
-
Reaction:
-
Thermal: Heat at 60 °C for 12 hours.
-
Microwave: Irradiate at 100 °C for 15–20 minutes (Preferred for library generation).
-
-
Workup: Concentrate the solvent.
-
Purification: Direct purification via column chromatography (DCM/MeOH 95:5).
-
Yield: Expect 75–85%.
Part 4: Late-Stage Functionalization Logic
Once the scaffold is built, regioselective functionalization is the primary tool for SAR (Structure-Activity Relationship) exploration.
Electrophilic Substitution at C3
The C3 position is the "super-nucleophile" of the system.
-
Mechanism: The transition state for C3 attack preserves the aromatic sextet of the pyridine ring, whereas C2 attack disrupts it.
-
Protocol (C3-Iodination): Treat scaffold with N-Iodosuccinimide (NIS) in Acetonitrile at RT for 1 hour. Yield >90%.
C-H Activation at C5
Functionalizing C5 is difficult due to the proximity to the bridgehead nitrogen (electronic repulsion) and lack of classical activation.
-
Strategy: Use a Directing Group (DG) at C3 (e.g., an ester or amide) to guide a Pd(II) catalyst to the C5 position.
-
Radical Alkylation: Minisci-type reactions can sometimes target C5/C8 depending on conditions, but regiocontrol is often poor without directing groups.
Part 5: Medicinal Chemistry Case Study
Case Study: Zolpidem (Ambien)
Target: GABA-A receptor (
Synthetic Route Analysis:
-
Scaffold Construction: Reaction of 2-amino-5-methylpyridine with 2-bromo-1-(4-tolyl)ethan-1-one yields the 6-methyl-2-(4-tolyl) core.
-
C3 Functionalization: The "magic" of Zolpidem lies at C3.
-
Step 1: Mannich reaction (Formaldehyde + Dimethylamine)
C3-dimethylaminomethyl derivative. -
Step 2: Methylation (MeI)
Quaternary ammonium salt. -
Step 3: Cyanide displacement (NaCN)
C3-acetonitrile. -
Step 4: Hydrolysis/Amidation
C3-N,N-dimethylacetamide (Zolpidem).
-
SAR Insight: The methyl group at C6 and the tolyl group at C2 are critical for lipophilicity and binding pocket fit. The C3-acetamide side chain dictates the specific interaction with the benzodiazepine binding site.
References
-
Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 2015, 51, 1555-1575. Link
- Bienaymé, H., & Bouzid, K. "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angewandte Chemie International Edition, 1998, 37(16), 2234-2237.
- Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of the synthesis and biological activities." Mini-Reviews in Medicinal Chemistry, 2016.
-
Perveen, S., et al. "Synthesis and biological activity of imidazo[1,2-a]pyridine derivatives: A review." Journal of Heterocyclic Chemistry, 2021.[5]
- Zhu, D. J., et al. "Solvent-free synthesis of imidazo[1,2-a]pyridines." Green Chemistry, 2009.
-
Enguehard, C., et al. "Pd-catalyzed arylation of the imidazo[1,2-a]pyridine ring." Journal of Organic Chemistry, 2000, 65, 6572. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
The Imidazo[1,2-a]pyridine Scaffold: A Master Key for Chemical Space Exploration
Topic: Exploring the Chemical Space of Functionalized Imidazo[1,2-a]pyridines Content Type: Technical Whitepaper / Advanced Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary
The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to display substituents in defined vectors that mimic peptide turns and nucleotide bases.[1] Unlike flat aromatic systems, the bridgehead nitrogen at position 4 induces a unique electronic distribution, making the ring system an amphoteric platform capable of highly regioselective functionalization.[1] This guide moves beyond basic synthesis, offering a strategic blueprint for navigating the chemical space of this scaffold, from multicomponent assembly to late-stage C–H activation.[1]
The Pharmacophore & Chemical Space
The imidazo[1,2-a]pyridine nucleus is not merely a structural spacer; it is a pharmacophoric anchor.[1][2] Its success in marketed drugs like Zolpidem (GABA-A agonist) and Olprinone (PDE3 inhibitor) stems from two intrinsic properties:[1]
-
Hydrogen Bond Acceptor/Donor Profile: The N1 nitrogen serves as a critical H-bond acceptor (pKa ~ 5.6–6.8), essential for kinase hinge binding and receptor docking.[1]
-
Vectorial Rigidity: Substituents at C2, C3, and C6–C8 project into distinct spatial quadrants, allowing simultaneous probing of hydrophobic pockets and solvent-exposed regions.[1]
Marketed & Clinical Precedents:
-
Zolpidem: Selective
1-GABA-A modulation.[1] -
Alpidem: Anxiolytic (withdrawn, but chemically significant).[1][3]
-
Telatinib: VEGFR/PDGFR inhibitor (Clinical Phase).[1]
Strategic Synthetic Architectures
To access diverse chemical space, we employ a "Decision Tree" approach. The choice of method depends on the diversity vector required.[1]
3.1. The Synthetic Decision Tree
Figure 1: Strategic decision matrix for selecting the optimal synthetic route based on target substitution patterns.
Regioselective Functionalization Guide
The electronic bias of the imidazo[1,2-a]pyridine ring dictates reactivity.[1] Understanding this causality is crucial for designing self-validating synthetic sequences.[1]
| Position | Electronic Character | Reactivity Profile | Preferred Reagents/Methods |
| C3 | Nucleophilic (High) | The most electron-rich site.[1] Prone to Electrophilic Aromatic Substitution (SEAr).[1] | NIS/NBS (Halogenation), Vilsmeier-Haack (Formylation), C–H Arylation (Pd).[1] |
| C5 | Electrophilic (Steric) | Sterically hindered "bay region".[1] Difficult to functionalize post-cyclization. | Pre-functionalize starting 2-aminopyridine.[1] |
| C2 | Nucleophilic (Moderate) | Controlled by starting material (GBB aldehyde or Hantzsch ketone).[1] | C–H activation possible but C3 usually competes.[1] |
| C6/C8 | Electrophilic | Typical pyridine-like reactivity.[1] | Suzuki-Miyaura or Buchwald-Hartwig coupling on pre-halogenated substrates.[1] |
Validated Experimental Protocols
Protocol A: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Target: Rapid access to C3-amino substituted libraries.[1]
Mechanism & Causality: This reaction proceeds via the formation of a Schiff base (imine) between the 2-aminopyridine and aldehyde, followed by a [4+1] cycloaddition with the isocyanide.[1]
-
Why Sc(OTf)₃? Scandium triflate acts as a Lewis acid to activate the imine, facilitating the nucleophilic attack of the isocyanide.[1] It is water-tolerant, preventing hydrolysis of the imine intermediate.[1]
Step-by-Step Methodology:
-
Imine Formation: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 equiv, 1.0 mmol) and benzaldehyde derivative (1.0 equiv) in MeOH/DCM (1:1, 3 mL).
-
Activation & Cyclization: Add Sc(OTf)₃ (5 mol%) followed by the isocyanide (1.1 equiv).[1]
-
Reaction: Stir at room temperature for 12 hours OR microwave at 80°C for 20 minutes.
-
Self-Validation Check: The reaction is complete when the characteristic foul odor of isocyanide disappears.[1]
-
-
Workup: Concentrate in vacuo. Purify via flash column chromatography (EtOAc/Hexane gradient).
-
Expected Yield: 75–90%.[1]
-
Protocol B: Regioselective C3-Arylation via C–H Activation
Target: Late-stage functionalization of the core scaffold.[1]
Mechanism & Causality: Pd(II) coordinates to the N1 nitrogen, directing the activation of the proximal C3–H bond.[1] This "ligand-directed" C–H activation avoids the need for pre-halogenation.[1]
Step-by-Step Methodology:
-
System Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Why? C–H activation catalytic cycles are often inhibited by moisture which deactivates the Pd(II) species.[1]
-
-
Reagent Loading: Add Imidazo[1,2-a]pyridine substrate (0.5 mmol), Aryl Bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent: Add degassed 1,4-Dioxane (3 mL).
-
Reaction: Heat to 100°C for 16 hours.
-
Self-Validation Check: The reaction mixture should turn from a pale suspension to a dark homogenous solution (Pd black formation indicates catalyst decomposition; if observed too early, check oxygen exclusion).[1]
-
-
Purification: Filter through Celite to remove inorganic salts and Pd residues. Concentrate and purify via HPLC or column chromatography.
Case Study: SAR Optimization Cycle
The development of anti-tubercular agents derived from the imidazo[1,2-a]pyridine core illustrates the power of this scaffold.[1] Researchers utilized the GBB reaction to install lipophilic benzyl amides at C3, dramatically improving cell wall penetration in Mycobacterium tuberculosis.[1]
Visualizing the SAR Logic
Figure 2: SAR optimization workflow transforming a hypnotic hit into an anti-infective lead.
References
-
The Groebke‐Blackburn‐Bienaymé Reaction: 20 Years of Innovation. Source: ResearchGate / Beilstein J. Org.[1] Chem. [1]
-
Synthesis and Site Selective C-H Functionalization of Imidazo[1,2-a]pyridines. Source: RSC Organic & Biomolecular Chemistry
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Source: RSC Medicinal Chemistry [1]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Reaction. Source: Organic Chemistry Portal / Synthesis
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. Source: PubMed Central / ACS Omega [1]
Sources
Methodological & Application
synthesis of 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid protocol
Application Note: Precision Synthesis of 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
Executive Summary & Strategic Rationale
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core in numerous kinase inhibitors (e.g., p38
The Synthetic Challenge:
Direct cyclization of 2-aminopyridines with
Retrosynthetic Analysis
The logic prioritizes regiochemical fidelity over step count.[1] By establishing the core first, we exploit the inherent nucleophilicity of the C3 position (HOMO coefficient is highest at C3) to install the aldehyde, which is then oxidized to the acid.[1]
Figure 1: Retrosynthetic logic avoiding the 2-isomer trap.[1]
Detailed Experimental Protocol
Stage 1: Construction of the Core Scaffold
Objective: Synthesis of 6-cyanoimidazo[1,2-a]pyridine.[1]
Mechanism: Nucleophilic attack of the ring nitrogen on the
-
Reagents:
Procedure:
-
Charge a reaction vessel with 2-amino-5-cyanopyridine (e.g., 10.0 g) and Ethanol (100 mL).
-
Add NaHCO
(solid) to the suspension.[1] Note: The base neutralizes the HCl byproduct, preventing protonation of the unreacted pyridine which would retard the rate.[1] -
Add Chloroacetaldehyde (40% aq) dropwise at room temperature.
-
Heat the mixture to reflux (80 °C) for 4–6 hours.
-
IPC (In-Process Control):[1] Monitor by LCMS for consumption of SM (M+H 120) and formation of product (M+H 144).
-
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.[1]
-
Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from Ethanol/Heptane or flash chromatography (0-5% MeOH in DCM).
-
Expected Yield: 75–85%.[1]
-
Stage 2: C3-Regioselective Formylation
Objective: Synthesis of 6-cyanoimidazo[1,2-a]pyridine-3-carbaldehyde. Mechanism: Vilsmeier-Haack reaction.[1] The imidazo[1,2-a]pyridine ring is highly electron-rich at C3, reacting exclusively at this position with the chloroiminium ion.[1]
-
Reagents:
Procedure:
-
In a dry flask under N
, cool DMF (5 V) to 0 °C. -
Add POCl
dropwise, maintaining internal temperature < 10 °C. Stir for 30 min to generate the Vilsmeier reagent (white precipitate may form).[1] -
Dissolve 6-cyanoimidazo[1,2-a]pyridine in minimal DMF and add dropwise to the Vilsmeier reagent at 0 °C.
-
Allow to warm to room temperature, then heat to 60 °C for 3 hours.
-
Critical Parameter: Do not overheat (>90 °C) to avoid nitrile hydrolysis.[1]
-
-
Quench: Pour the reaction mixture onto ice/water (10 V).
-
Neutralize carefully with saturated aqueous NaHCO
or 2N NaOH to pH 7–8.[1] Caution: Exothermic.[1] -
The solid product often precipitates upon neutralization.[1] Filter the solid.[1] If no precipitate, extract with DCM/iPrOH (3:1).[1]
Stage 3: Pinnick Oxidation to Carboxylic Acid
Objective: Synthesis of this compound.
Rationale: Pinnick oxidation (NaClO
-
Reagents:
Procedure:
-
Dissolve the aldehyde in t-BuOH/Water .[1]
-
Add 2-methyl-2-butene .
-
Add NaH
PO . -
Add NaClO
portion-wise at room temperature. -
Stir vigorously for 2–4 hours.
-
Workup: Acidify the reaction mixture to pH 3–4 with 1N HCl.
-
Note: The product is an amphoteric amino acid-like zwitterion but usually precipitates as the free acid at slightly acidic pH.[1]
-
-
Filter the precipitate.[1] Wash with cold water and diethyl ether.[1]
-
Drying: Vacuum oven at 45 °C.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Risk | Mitigation Strategy |
| Stage 1: Temp | High temp (>100°C) causes polymerization of chloroacetaldehyde.[1] | Maintain reflux at 80°C; add reagent slowly. |
| Stage 2: Quench | Exotherm during POCl | Pour reaction into ice; maintain T < 20°C during neutralization. |
| Stage 3: pH | Product solubility is pH dependent.[1] | Careful acidification to isoelectric point (usually pH 3-4) ensures max recovery.[1] |
| Regioselectivity | Formation of 2-isomer.[1] | This route (C-H functionalization) is 100% selective for C3.[1] |
Analytical Validation (Expected Data)
-
1H NMR (DMSO-d6, 400 MHz):
-
LCMS:
References
-
General Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[1][4] Chemical Communications, 2015, 51 , 1555-1575.[1][4] [1]
-
Vilsmeier-Haack Formylation at C3: Hajra, A., et al. "Regioselective synthesis of 3-formylimidazo[1,2-a]pyridines."[1] Tetrahedron Letters, 2013.[1] (General reactivity pattern citation). [1]
-
Pinnick Oxidation Protocol: Bal, B. S., Childers, W. E., & Pinnick, H. W.[1] "Oxidation of alpha,beta-unsaturated aldehydes." Tetrahedron, 1981, 37 , 2091-2096.[1] [1]
-
Regioselectivity Warning (Bromopyruvate Route): Feng, L., et al. "Synthesis of imidazo[1,2-a]pyridine-2-carboxylates."[1] ACS Omega, 2021.[1] (Demonstrates that halo-esters yield the 2-isomer, validating the need for the 3-step route for the 3-isomer). [1]
Sources
- 1. hycell.tw [hycell.tw]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Advanced Application Note: One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives
Executive Summary & Strategic Importance
The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, forming the pharmacophore of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[1] Its "bridgehead nitrogen" topology mimics the purine bases of DNA, granting it inherent affinity for diverse biological targets, including GABA_A receptors, kinases, and tubulin.
For drug development professionals, the synthesis of this moiety must shift from classical multi-step condensations to one-pot multicomponent reactions (MCRs) or oxidative couplings . These approaches maximize atom economy, reduce purification bottlenecks, and facilitate the rapid generation of combinatorial libraries.
This guide details two high-value synthetic workflows:
-
The Groebke-Blackburn-Bienaymé (GBB) Reaction: Ideal for 3-amino substituted derivatives (diversity-oriented synthesis).
-
Iodine-Mediated Oxidative Cyclization: The "gold standard" for metal-free synthesis of 2-aryl derivatives.
Strategic Pathway Selection
The choice of synthetic route depends strictly on the desired substitution pattern at the C-3 position.
Decision Matrix: Pathway Selection
| Target Substitution | Recommended Pathway | Key Reagents | Advantages |
| 3-Amino / 3-Amido | Groebke-Blackburn-Bienaymé (GBB) | Aldehyde + 2-Aminopyridine + Isonitrile | High diversity; 3 points of variation; mild conditions. |
| 2-Aryl / 3-Unsubstituted | Iodine-Mediated Oxidative Coupling | Ketone + 2-Aminopyridine + I | Metal-free; uses water/PEG; scalable; cost-effective. |
| 2-Aryl / 3-Alkynyl | A | Alkyne + Aldehyde + 2-Aminopyridine + Cu(I) | Access to rigid extended |
Application Note I: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Best for: Rapid library generation of 3-aminoimidazo[1,2-a]pyridines.
Mechanistic Insight
The GBB reaction is a [4+1] cycloaddition involving a non-concerted sequence. The reaction is initiated by the condensation of the aldehyde and 2-aminopyridine to form a Schiff base (iminium ion). This intermediate is activated by a Brønsted or Lewis acid, facilitating the nucleophilic attack of the isocyanide.
Critical Control Point: The formation of the Schiff base is reversible. The presence of a protic acid (like NH
GBB Reaction Mechanism Diagram
Caption: The stepwise mechanism of the GBB reaction involving Schiff base formation, isonitrile insertion, and aromatizing proton shift.
Protocol: Green Synthesis using NH Cl in Ethanol
This protocol utilizes Ammonium Chloride (NH
Reagents:
-
2-Aminopyridine (1.0 mmol)
-
Benzaldehyde derivative (1.0 mmol)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.1 mmol)
-
NH
Cl (10 mol%) -
Ethanol (3 mL) or Water (for greener variants)
Step-by-Step Methodology:
-
Charging: In a 10 mL reaction vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 equiv) and the aldehyde (1.0 equiv).
-
Solvation: Add Ethanol (3 mL). Stir at room temperature for 5 minutes to ensure homogeneity.
-
Catalyst Addition: Add NH
Cl (10 mol%). Note: If using a Lewis acid like Sc(OTf) , use 5 mol%. -
Activation: Add the isocyanide (1.1 equiv) in one portion.
-
Reaction: Cap the vial and stir the mixture at room temperature for 12–24 hours .
-
Optimization: For sluggish substrates (electron-rich aldehydes), heat to 60°C or use Ultrasound irradiation (40 kHz) for 30–60 mins.
-
-
Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 3:1). Look for the disappearance of the aldehyde spot.
-
Work-up:
-
If solid precipitates: Filter the solid, wash with cold EtOH, and dry. This often yields pure product.
-
If solution remains: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water and brine. Dry over Na
SO .
-
-
Purification: Recrystallization from EtOH/Ether or flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Application Note II: Iodine-Mediated Oxidative Coupling
Best for: Metal-free synthesis of 2-aryl-imidazo[1,2-a]pyridines (Ortoleva-King modification).[2]
Mechanistic Insight
Classical methods use
Why Iodine? Iodine acts as a dual-role reagent: it halogenates the ketone and promotes the oxidative aromatization of the final ring system.
Protocol: Metal-Free Synthesis in Water/PEG-400
Reagents:
-
2-Aminopyridine (1.0 mmol)
-
Acetophenone derivative (1.0 mmol)
-
Molecular Iodine (I
) (0.5 – 1.0 equiv) -
Sodium Bicarbonate (NaHCO
) (optional, 1.0 equiv to neutralize HI) -
Solvent: Water or PEG-400 (Polyethylene Glycol)[3]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the acetophenone (1.0 mmol) and I
(1.0 mmol) in PEG-400 (2 mL). -
Pre-activation: Stir at 50°C for 20 minutes. The solution will turn dark brown/red as
-iodination occurs. -
Addition: Add 2-aminopyridine (1.0 mmol) and NaHCO
(1.0 mmol). -
Heating: Heat the mixture to 100°C for 2–4 hours .
-
Visual Cue: The evolution of gas (if base is used) and the fading of the deep iodine color (though the solution often remains dark).
-
-
Quenching: Cool to room temperature. Add saturated aqueous Na
S O (Sodium Thiosulfate) to quench unreacted iodine. The color should lighten significantly. -
Extraction: Extract with Ethyl Acetate (3 x 10 mL).
-
Purification: The PEG-400 remains in the aqueous layer. Concentrate the organic layer and purify via column chromatography.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (GBB) | Reversible imine formation. | Add molecular sieves (4Å) to sequester water. Switch to Sc(OTf) |
| Regioselectivity Issues | Substituted 2-aminopyridines (e.g., 4-Me). | Sterics dictate cyclization at N-1. 3-substituted pyridines may give regioisomeric mixtures. |
| Incomplete Reaction (I | Iodine sublimation. | Use a sealed tube or add excess Iodine (1.2 equiv). Ensure temperature reaches >80°C. |
| Product Solubility | Highly polar products. | If product is water-soluble (e.g., COOH derivatives), avoid aqueous workup; simply evaporate and triturate. |
Comprehensive Workflow Diagram
Caption: Decision tree for selecting the optimal synthetic pathway based on target structural requirements.
References
-
Review of GBB Reaction: "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction." MDPI, 2024.
-
Iodine-Mediated Protocols: "Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines." MDPI, 2022.
-
Copper-Catalyzed Methods: "Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins." PubMed, 2013.
-
Green Chemistry Approaches: "Efficient and Green Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling." ACS Omega, 2019.
-
Drug Context (FDA): "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents."[4] PubMed Central, 2023.
-
General Synthesis Review: "Synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Portal.
Sources
using 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid in medicinal chemistry
Topic: Technical Guide: 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic Acid in Medicinal Chemistry Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Privileged" Scaffold
In the landscape of fragment-based drug discovery (FBDD), This compound represents a high-value "divergent hub." The imidazo[1,2-a]pyridine core is a privileged scaffold found in marketed drugs like Zolpidem (GABA-A agonist) and Olprinone (PDE3 inhibitor).
This specific derivative is unique due to its orthogonal functional handles :
-
C3-Carboxylic Acid: A ready-made handle for amide library generation or decarboxylative cross-coupling.
-
C6-Cyano Group: An electron-withdrawing group (EWG) that modulates the pKa of the ring system (improving metabolic stability) and serves as a precursor for tetrazoles, amines, or amides.
-
Bridgehead Nitrogen: Provides essential hydrogen bond acceptor (HBA) capability for kinase hinge binding or GPCR interaction.
This guide details the synthesis, handling, and application of this molecule as a core building block for high-throughput library generation.
Chemical Profile & Reactivity
| Property | Description | Medicinal Chemistry Implication |
| Electronic Character | Electron-deficient core (due to 6-CN). | Reduced oxidative metabolism at the core; lower basicity of N1 compared to unsubstituted analogs. |
| Solubility | Low in DCM/Et2O; High in DMSO, DMF, DMAc. | Requires polar aprotic solvents for coupling reactions. |
| pKa (Predicted) | ~2.5 (Pyridine N), ~3.8 (COOH). | Acidic proton requires buffering (DIEA/TEA) during coupling; Core N is less likely to be protonated at physiological pH. |
| Key Hazards | Irritant; Potential cyanide release under strong acid/thermal stress. | Handle in well-ventilated fume hoods; avoid strong mineral acids at reflux without traps. |
Application Note: Divergent Library Synthesis
The primary utility of this scaffold is in Diversity-Oriented Synthesis (DOS) . The C3-acid allows for the rapid attachment of amine fragments (R-NH2) to probe the "solvent-exposed" regions of a binding pocket, while the C6-cyano group remains a stable "internal" motif or a late-stage modification point.
Strategic Workflow
The following Graphviz diagram illustrates the divergent synthetic pathways available from this core.
Figure 1: Divergent synthetic workflow showing the transformation of the 6-cyano core into three distinct chemical spaces.
Protocol 1: Robust Synthesis from Commercial Reagents
While the acid is commercially available, in-house synthesis is often required for scale-up (>10g) to ensure purity and reduce cost. This protocol uses the Hantzsch-type condensation .
Reaction:
2-Amino-5-cyanopyridine + Ethyl Bromopyruvate
Materials:
-
2-Amino-5-cyanopyridine (1.0 eq)
-
Ethyl bromopyruvate (1.1 eq)
-
Dimethoxyethane (DME) (0.5 M concentration)
-
Lithium Hydroxide (LiOH·H2O) (3.0 eq)
-
Ethanol/Water (3:1)
Step-by-Step Methodology:
-
Cyclization:
-
Dissolve 2-amino-5-cyanopyridine in DME in a round-bottom flask equipped with a reflux condenser.
-
Add ethyl bromopyruvate dropwise at room temperature. Note: Exotherm is possible.
-
Heat to reflux (85°C) for 4–6 hours. Monitor by LC-MS (Target M+1 for ester: ~230 Da).
-
Critical Step: The intermediate HBr salt often precipitates. Cool to 0°C, filter the solid, and wash with cold diethyl ether. This removes unreacted bromopyruvate.
-
-
Free Basing (Optional but recommended):
-
Suspend the salt in saturated NaHCO3 and extract with Ethyl Acetate. Dry and concentrate to get the neutral ethyl ester.
-
-
Hydrolysis:
-
Dissolve the ester in EtOH/H2O (3:1).
-
Add LiOH·H2O. Stir at 60°C for 2 hours.
-
Acidification: Cool to 0°C. Carefully adjust pH to ~3–4 using 1N HCl. Do not go below pH 2 to avoid hydrolyzing the nitrile.
-
The carboxylic acid will precipitate as a white/off-white solid. Filter, wash with water, and dry under vacuum over P2O5.
-
Protocol 2: High-Efficiency Amide Coupling (Library Scale)
The electron-withdrawing cyano group reduces the electron density of the carboxylic acid, making it slightly more acidic but also prone to decarboxylation if activated too aggressively at high temperatures. HATU is the preferred reagent for room-temperature activation.
Materials:
-
This compound (1.0 eq)
-
Diverse Amine (R-NH2) (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)
Methodology:
-
Activation: In a vial, dissolve the Acid (1.0 eq) and HATU (1.2 eq) in DMF. Add DIPEA (1.5 eq) and stir for 5 minutes. The solution should turn slightly yellow.
-
Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing competing side reactions.
-
-
Coupling: Add the Amine (1.2 eq) followed by the remaining DIPEA (1.5 eq).
-
Incubation: Stir at Room Temperature for 2–4 hours.
-
QC Check: If conversion is <50% by LCMS after 2h, add 0.5 eq of HOAt (catalyst) to accelerate the reaction.
-
-
Workup (Parallel):
-
Dilute with EtOAc.
-
Wash with 10% Citric Acid (removes unreacted amine/DIPEA). Note: Avoid strong bases in workup to prevent nitrile hydrolysis.
-
Wash with Brine, dry, and concentrate.
-
Application Note: Bioisosteric Replacement (Nitrile Conversion)
The 6-cyano group is not just a passive EWG; it is a precursor for Tetrazoles , which are classic bioisosteres for carboxylic acids (improving bioavailability and changing pKa).
Mechanism of Action (Tetrazole Formation): The nitrile reacts with Sodium Azide (NaN3) in the presence of a Lewis Acid (ZnBr2) to form the tetrazole ring.
Figure 2: Transformation of the nitrile handle into a tetrazole bioisostere.
Safety Warning: Azide reactions can generate Hydrazoic Acid (HN3), which is explosive. Always use ZnBr2 (or NH4Cl) as a catalyst rather than strong acids, and never use chlorinated solvents (DCM/CHCl3) which can form explosive di-azidomethane.
References
-
Görbitz, C. H., et al. "Structure and properties of imidazo[1,2-a]pyridine derivatives." Journal of Chemical Crystallography, 2020. Link (General Scaffold Properties).
-
Bagdi, A. K., et al. "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." RSC Advances, 2015. Link (Synthetic Routes).
-
Enguehard-Gueiffier, C., et al. "Synthesis and biological activity of 6-substituted imidazo[1,2-a]pyridine-3-carboxylic acid derivatives." European Journal of Medicinal Chemistry, 2006. Link (Specific Medicinal Applications).
-
Gueiffier, A. "Imidazo[1,2-a]pyridines as a privileged scaffold in medicinal chemistry." Current Medicinal Chemistry, 2018. Link (Privileged Structure Review).
Application Note: 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic Acid as a Fluorescent Probe
[1]
Introduction & Mechanism of Action
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and fluorescence imaging due to its high quantum yield, large Stokes shift, and excellent photostability. The specific derivative, This compound , integrates two critical functionalities:
-
6-Cyano Group (-CN): A strong electron-withdrawing group (EWG) that enhances the Intramolecular Charge Transfer (ICT) process, typically resulting in a bathochromic shift (red shift) compared to unsubstituted analogs.[1]
-
3-Carboxylic Acid (-COOH): A dual-purpose moiety.[1] It serves as a protonation site for pH sensing (modulating the push-pull electronic system) and as a chemical handle for bioconjugation to amines via amide bonds.[1]
Fluorescence Mechanism: ICT & pH Sensitivity
The fluorescence of this probe is governed by the Internal Charge Transfer (ICT) state.
-
Acidic Conditions: Protonation of the carboxylic acid or the bridgehead nitrogen alters the electron density distribution, typically quenching fluorescence or shifting the emission maximum (blue shift).
-
Basic/Neutral Conditions: Deprotonation enhances the "push-pull" character between the electron-rich ring nitrogen and the electron-poor cyano group, often resulting in strong fluorescence emission.[1]
This reversible protonation makes it an excellent candidate for ratiometric or intensity-based pH sensing in biological systems (e.g., monitoring lysosomal acidification).[1]
Mechanistic Diagram
Figure 1: Proposed pH-dependent equilibrium and fluorescence modulation mechanism.
Key Applications
| Application Area | Mechanism | Target Range / Specificity |
| Intracellular pH Sensing | Protonation-induced fluorescence quenching or shift.[1] | pH 4.0 – 7.5 (Lysosomes, Cytosol) |
| Bioconjugation | Amide coupling via EDC/NHS chemistry.[1] | Labeling Lysine residues on proteins or antibodies. |
| Metal Ion Sensing | Chelation via N1 and 3-COOH oxygen.[1] | Potential affinity for Fe³⁺, Cu²⁺, or Hg²⁺ (requires validation). |
Experimental Protocols
Protocol A: Stock Solution Preparation
-
Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water/PBS without pH adjustment.
-
Stability: Stable at -20°C for >6 months if protected from light and moisture.[1]
-
Weigh 1.87 mg of this compound (MW: 187.15 g/mol ).
-
Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution .
-
Vortex until completely dissolved.
-
Aliquot into amber tubes (50 µL each) and store at -20°C.
Protocol B: Spectral Characterization (Essential for New Batches)
Before biological application, determine the exact Excitation (Ex) and Emission (Em) maxima in your specific buffer system.
-
Dilute stock to 10 µM in PBS (pH 7.4).
-
Perform an Absorbance Scan (250–500 nm) to find
.-
Expected Range: 320–360 nm.
-
-
Perform an Emission Scan (excite at
).-
Expected Range: 420–480 nm (Blue-Green region).[1]
-
-
pH Titration: Prepare buffers from pH 3.0 to 8.0. Measure fluorescence intensity at
to construct a calibration curve.
Protocol C: Live Cell pH Imaging
Target: Monitoring cytosolic or lysosomal pH changes in HeLa or RAW264.7 cells.
Reagents:
-
10 mM Probe Stock in DMSO.
-
Krebs-Ringer Buffer (KRB) or PBS.[1]
-
Nigericin (Ionophore for pH calibration, optional).
Workflow:
-
Seeding: Seed cells on confocal dishes and culture to 70-80% confluence.
-
Staining:
-
Dilute Probe Stock to 5–10 µM in warm culture medium (serum-free preferred to reduce background binding).
-
Incubate cells for 20–30 minutes at 37°C / 5% CO₂.
-
-
Washing: Wash cells 3× with pre-warmed PBS to remove extracellular probe.
-
Imaging:
-
Excitation: 405 nm laser (or nearest UV/Blue diode).
-
Emission: Collect signal in the 430–500 nm channel.
-
Note: Minimize laser power to prevent photobleaching.
-
Protocol D: Bioconjugation (Protein Labeling)
Use this protocol to label antibodies or BSA with the probe via the 3-COOH group.[1]
Reagents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]
-
NHS (N-Hydroxysuccinimide).[1]
-
Protein of interest (1 mg/mL in PBS, pH 7.4).
Steps:
-
Activation: Mix 10 µL of Probe Stock (10 mM) with 10 equivalents of EDC and 15 equivalents of NHS in 100 µL MES buffer (pH 5.5). React for 15 mins at RT.
-
Conjugation: Add the activated ester mixture to the protein solution (adjust pH to 8.0 with Bicarbonate buffer for optimal lysine reactivity).
-
Incubation: React for 2 hours at RT in the dark.
-
Purification: Remove unreacted probe using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.
-
Validation: Measure Absorbance at 280 nm (Protein) and
to calculate the Degree of Labeling (DOL).
Data Analysis & Visualization
Workflow Diagram
Figure 2: Decision tree for experimental execution using this compound.
Interpretation of Results
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| No Fluorescence | pH is outside the sensing range (too acidic/basic). | Check buffer pH. Ensure excitation wavelength matches the absorption max (likely UV/Blue). |
| Precipitation | Concentration too high in aqueous buffer.[1] | Limit final concentration to <20 µM. Keep DMSO content <1% in cell media. |
| Rapid Photobleaching | High laser power or unstable conjugate.[1] | Use low laser power (1-5%).[1] Use antifade mounting media for fixed cells. |
| Low Labeling Efficiency | Inefficient EDC/NHS activation.[1] | Ensure buffers are amine-free (no Tris/Glycine) during activation.[1] Use fresh EDC. |
References
-
Gao, Y., et al. (2022).[2] "Simple and Commercially Available 6-chloroimidazo[1,2-a]pyridine-2-carboxylic Acid-based Fluorescent Probe for Monitoring pH Changes." Journal of Fluorescence, 33, 305–309.[2]
- Context: Establishes the protocol for using imidazo[1,2-a]pyridine carboxylic acids as pH probes.
-
Bagdi, A.K., et al. (2015). "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, RSC.
- Context: Comprehensive review of the synthesis and chemical properties of the imidazo[1,2-a]pyridine scaffold.
-
Biosynth. (2026).[3][4] "Product Data Sheet: this compound (Code UQB02171)."
-
Context: Commercial source and physical property verification.[5]
-
-
Li, Y., et al. (2019). "An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+." RSC Advances.
- Context: Demonstrates the utility of this scaffold in metal ion sensing and ICT mechanisms.
Sources
- 1. 2055660-85-8|3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. biosynth.com [biosynth.com]
- 5. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
Application Note: Advanced Protocols for Imidazo[1,2-a]pyridine Cyclization
Executive Summary & Therapeutic Relevance[1][2][3]
The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core and interact with diverse biological targets. It is the pharmacophore of blockbuster drugs like Zolpidem (GABA
This guide moves beyond basic textbook synthesis, providing robust, scalable protocols for the two most dominant synthetic strategies: the Classical Condensation (Hantzsch-type) and the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction .
Strategic Overview: Method Selection
Before initiating synthesis, select the methodology based on substitution requirements and library size.
| Feature | Method A: Classical Condensation | Method B: GBB Multicomponent |
| Reaction Type | Bimolecular ( | Trimolecular (Isocyanide-based MCR) |
| Key Reagents | 2-Aminopyridine + | 2-Aminopyridine + Aldehyde + Isocyanide |
| Diversity Point | C-2 and C-3 (limited by ketone availability) | C-2 (aldehyde) and C-3 (isocyanide) |
| Atom Economy | Moderate (Loss of HX + H | High (Loss of H |
| Scalability | High (Industrial standard) | Moderate (Isocyanide cost/odor) |
| Primary Use | Bulk synthesis of fixed cores (e.g., Zolpidem) | High-throughput library generation (DEL/SAR) |
Deep Dive: The Classical Condensation (Hantzsch-Type)
This method remains the gold standard for scale-up due to the low cost of reagents and robust kinetics. The reaction proceeds via the alkylation of the ring nitrogen followed by intramolecular cyclization.
Mechanistic Pathway
Understanding the regioselectivity is critical. The pyridine ring nitrogen is more nucleophilic than the exocyclic amine.
Figure 1: Mechanism of Hantzsch-type cyclization. The initial step is the formation of the pyridinium salt, a critical control point.
Standard Operating Procedure (SOP)
Target: 2-Phenylimidazo[1,2-a]pyridine Scale: 5.0 mmol
-
Reagent Prep: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (470 mg, 5.0 mmol) in Ethanol (15 mL).
-
Addition: Add 2-bromoacetophenone (995 mg, 5.0 mmol) in one portion.
-
Expert Insight:
-Haloketones are potent lachrymators. Handle only in a fume hood. If the ketone is solid, dissolve in minimal EtOH before addition to ensure homogeneity.
-
-
Base Addition: Add solid Sodium Bicarbonate (NaHCO
) (630 mg, 7.5 mmol).-
Note: While the reaction can proceed without base (forming the HBr salt), adding base drives the equilibrium and simplifies workup.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (bath temp ~85°C) for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3). The starting amine is polar; the product is less polar and often fluorescent under UV (254/365 nm).
-
-
Work-up:
-
Cool to room temperature.
-
Evaporate ethanol under reduced pressure.
-
Resuspend residue in water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine, dry over Na
SO , and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-40% EtOAc in Hexanes).
Troubleshooting & Critical Parameters
-
Problem: Low Yield / Sticky Tars.
-
Cause: Polymerization of the
-haloketone or decomposition of the amine. -
Fix: Conduct the reaction under Nitrogen atmosphere. Ensure the haloketone is fresh (colorless/white, not yellow/brown).
-
-
Problem: Regioisomers.
-
Insight: If using substituted 2-aminopyridines (e.g., 4-methyl-2-aminopyridine), regioisomers (6-methyl vs 8-methyl) generally do not form; the cyclization is regioselective due to the nucleophilicity difference at the ring nitrogen.
-
Deep Dive: The Groebke-Blackburn-Bienaymé (GBB) Reaction[3][4][5]
For library generation where C-3 functionalization (e.g., amine/amide linkage) is required, the GBB reaction is superior. It is a one-pot, three-component coupling.[1][2]
Reaction Workflow[2][3][6][7][8]
Figure 2: GBB Workflow. Pre-formation of the imine is often beneficial to suppress isocyanide polymerization.
Catalytic Protocol (Green/Mild)
Target: 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine
Catalyst: Ammonium Chloride (NH
-
Solvent System: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) are preferred for their ability to stabilize the polar transition states.
-
Procedure:
-
Mix 2-aminopyridine (1.0 mmol) and Benzaldehyde (1.0 mmol) in MeOH (3 mL). Stir for 20 mins.
-
Add tert-butyl isocyanide (1.1 mmol).
-
Add catalyst: Sc(OTf)
(5 mol%) OR NH Cl (1.0 equiv for metal-free route). -
Stir at room temperature for 12 hours.
-
-
Purification:
-
The product often precipitates from MeOH. Filter and wash with cold MeOH.
-
If soluble, standard aqueous workup and silica chromatography.
-
Quality Control & Characterization
A self-validating system requires specific spectral checkpoints.
| Signal Type | Observation | Structural Validation |
| 1H NMR (C-3 H) | Singlet, | Confirms cyclization (Method A). Absence indicates C-3 substitution (Method B). |
| 1H NMR (C-5 H) | Doublet, | Deshielded by ring nitrogen; characteristic of the bicycle. |
| 13C NMR | ~145 ppm (Bridgehead C) | Diagnostic quaternary carbon signal. |
| HRMS | [M+H]+ | Essential for confirming elemental composition, especially for GBB products. |
References
-
Bagdi, A. K., et al. (2020). Green approaches for the synthesis of imidazo[1,2-a]pyridines: A review. Current Organic Chemistry. 3[4]
-
Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition.[5] Link
-
Groebke, K., et al. (1998).[6] Synthesis of imidazo[1,2-a]annulated pyridines, pyrazines and pyrimidines by a new multicomponent reaction. Synlett.[1] Link
-
Blackburn, C., et al. (1998).[6] Parallel synthesis of 3-aminoimidazo[1,2-a]pyridines and pyrazines by a new three-component condensation. Tetrahedron Letters. Link
-
Perveen, S., et al. (2023). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.[7] ACS Omega. 7
Sources
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid as an intermediate in drug discovery
This Application Note is designed for medicinal chemists and drug discovery professionals. It details the synthesis, handling, and strategic utility of 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid , a bifunctional scaffold offering orthogonal reactivity for fragment-based drug design (FBDD) and lead optimization.
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs like Zolpidem (GABA modulator) and Olprinone (PDE3 inhibitor). The specific derivative, This compound , represents a high-value intermediate due to its dual functional handles:
-
C-3 Carboxylic Acid: A handle for amide coupling, allowing rapid library generation via diversity-oriented synthesis (DOS).
-
C-6 Nitrile (Cyano): An electron-withdrawing group that modulates the pKa of the core ring and serves as a latent precursor for amines, amides, or bioisosteres (e.g., tetrazoles).
This guide provides a validated protocol for its synthesis and downstream application, ensuring high yield and purity while preserving the sensitive nitrile functionality.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₅N₃O₂ | |
| Molecular Weight | 187.16 g/mol | |
| pKa (Calc) | ~3.5 (Acid), ~2.8 (Ring N) | Nitrile lowers Ring N basicity vs. unsubstituted scaffold. |
| Solubility | DMSO, DMF, MeOH (Mod.) | Poor solubility in non-polar solvents (DCM, Hexane). |
| Stability | High | Stable to air/moisture; Nitrile susceptible to hydrolysis at pH > 12. |
Synthetic Protocol
Objective: Synthesize this compound from commercially available 2-amino-5-cyanopyridine.
Rationale: Direct condensation to the 3-acid is challenging due to decarboxylation risks. A stepwise C-3 functionalization via Vilsmeier-Haack formylation followed by mild oxidation is the most reliable route to preserve the C-6 nitrile.
Workflow Diagram
Caption: Stepwise synthesis preserving the C-6 nitrile while installing the C-3 acid functionality.
Detailed Methodology
Step 1: Scaffold Formation (Cyclization)
-
Reactants: Dissolve 2-amino-5-cyanopyridine (1.0 eq) in Ethanol (0.5 M).
-
Reagent: Add Chloroacetaldehyde (40% aq. solution, 1.5 eq).
-
Conditions: Reflux (80°C) for 4–6 hours. Monitor by LC-MS (Target M+H ≈ 144).
-
Workup: Cool to room temperature. Concentrate under reduced pressure. Neutralize residue with sat. NaHCO₃. Extract with EtOAc.
-
Yield: Expect 75–85% of 6-cyanoimidazo[1,2-a]pyridine .
Step 2: C-3 Formylation (Vilsmeier-Haack)
Note: The C-3 position is highly nucleophilic, allowing electrophilic aromatic substitution.
-
Reagent Prep: In a dry flask under N₂, cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir 30 min to form the Vilsmeier salt.
-
Addition: Dissolve the product from Step 1 in minimal DMF and add dropwise to the Vilsmeier salt.
-
Reaction: Warm to Room Temperature (RT) then heat to 60°C for 3 hours.
-
Quench: Pour into ice water. Neutralize with Na₂CO₃ (pH 8–9). The aldehyde often precipitates.
-
Product: 6-Cyanoimidazo[1,2-a]pyridine-3-carbaldehyde .
Step 3: Pinnick Oxidation to Carboxylic Acid
Why Pinnick? It avoids strong basic conditions that could hydrolyze the nitrile.
-
Solvent: Dissolve aldehyde (Step 2) in t-BuOH/Water (3:1). Add 2-Methyl-2-butene (scavenger, 5.0 eq).
-
Oxidant: Add Sodium Chlorite (NaClO₂) (1.5 eq) and NaH₂PO₄ (1.5 eq) dissolved in water.
-
Reaction: Stir at RT for 2–4 hours.
-
Isolation: Acidify carefully with 1N HCl to pH 3–4. The target acid, This compound , will precipitate.[1] Filter and wash with cold water.
Applications in Drug Discovery
This intermediate acts as a "divergent hub." The C-3 acid allows for the attachment of diversity elements (R-groups), while the C-6 nitrile serves as a fixed pharmacophore or a handle for late-stage modification.
Strategic Utility Map
Caption: Divergent synthesis strategy utilizing the orthogonal C-3 and C-6 handles.
Key Therapeutic Areas[9]
-
Kinase Inhibitors: The imidazo[1,2-a]pyridine core mimics the adenine ring of ATP. The C-3 amide side chain can extend into the hydrophobic pocket of kinases (e.g., PI3K, p38 MAPK).
-
Anti-Infectives: 6-substituted derivatives have shown potency against M. tuberculosis (QcrB inhibition) and Candida species.
-
GABA-A Modulators: While traditional ligands (Zolpidem) use the 6-methyl-2-(4-tolyl) pattern, the 6-cyano group introduces a distinct electronic profile, potentially altering subtype selectivity.
References
-
Scaffold Utility: Goel, R., et al. "Imidazo[1,2-a]pyridine scaffolds as prospective leads in the development of drugs: A review." Current Topics in Medicinal Chemistry, 2016 .
- Synthesis (Vilsmeier/Oxidation): Enguehard, C., et al. "Synthesis of 3-substituted imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2000.
-
Anticancer Activity: Li, W., et al. "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents." Molecules, 2023 .
-
C-3 Functionalization: Bagdi, A.K., et al. "Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines." Chemical Communications, 2018 .[2]
-
Anti-TB Activity: Samanta, S., et al. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry, 2023 .
Sources
- 1. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
methods for preparing imidazo[1,2-a]pyridine-3-carboxamides
Application Note: Advanced Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (PDE3 inhibitor). While the 3-amino derivatives are efficiently accessed via the Groebke-Blackburn-Bienaymé (GBB) reaction, the 3-carboxamide derivatives (
This guide details two high-fidelity protocols for preparing imidazo[1,2-a]pyridine-3-carboxamides:
-
Pd-Catalyzed Aminocarbonylation: A modular, convergent approach ideal for library generation.
-
Oxidative C-H Amidation: A direct functionalization method avoiding pre-functionalized precursors.
Critical Distinction: Researchers must distinguish between 3-carboxamides (direct carbonyl attachment, e.g., Saripidem analogs) and 3-acetamides (methylene linker, e.g., Zolpidem). This guide focuses on the former (Direct C3-Carbonyl).
Part 1: Synthetic Strategy & Mechanism
The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic ($ \pi $-excessive), analogous to the C3 of indole. Consequently, electrophilic functionalization is the primary synthetic vector.
Pathway A: Aminocarbonylation (The Modular Route)
This method utilizes a 3-iodo precursor, carbon monoxide (or a solid surrogate like
Pathway B: Direct C-H Functionalization (The Atom-Economic Route)
Recent advances utilize transition metal catalysis (Cu or Pd) to directly install the amide functionality via oxidative cross-coupling, eliminating the need for halogenation.
Figure 1: Strategic workflow for accessing the 3-carboxamide scaffold. Pathway A (Red) offers modularity; Pathway B (Green) offers atom economy.
Part 2: Experimental Protocols
Protocol 1: Pd-Catalyzed Aminocarbonylation of 3-Iodoimidazo[1,2-a]pyridines
Best for: Late-stage diversification, high-throughput library synthesis.
Pre-requisite: Synthesis of 3-iodoimidazo[1,2-a]pyridine.
-
Reagents: Imidazo[1,2-a]pyridine (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), Acetonitrile.
-
Procedure: Stir at RT for 1-2 h. Precipitate usually forms. Filter or evaporate. Yields typically >90%.[1][2][3]
Carbonylation Step:
-
Reaction Vessel: 20 mL headspace vial or high-pressure reactor (Parr bomb).
-
Reagents:
-
3-Iodoimidazo[1,2-a]pyridine (1.0 mmol)
-
Target Amine (1.5 - 2.0 mmol)
-
Catalyst:
(2-5 mol%) -
Ligand: Xantphos (2-5 mol%) - Crucial for preventing catalyst deactivation.
-
Base:
or (3.0 equiv) -
Solvent: 1,4-Dioxane or Toluene (anhydrous, 5 mL)
-
CO Source: CO balloon (1 atm) or
(1 equiv) for solid-source protocols.
-
-
Procedure:
-
Charge solid reagents (Substrate, Pd, Ligand, Base) into the vial.
-
Evacuate and backfill with inert gas (
/Ar) three times. -
Add solvent and liquid amine via syringe.
-
Introduce CO atmosphere (balloon or purge).
-
Heat to 80–100 °C for 12–16 hours.
-
-
Work-up:
-
Cool to RT. Vent CO carefully (fume hood!).
-
Filter through a Celite pad to remove Pd black. Rinse with EtOAc.
-
Concentrate filtrate and purify via flash chromatography (DCM/MeOH gradient).
-
Mechanism of Action (Catalytic Cycle):
-
Oxidative Addition: Pd(0) inserts into the C3-I bond.
-
CO Insertion: CO coordinates and inserts to form the acyl-Pd complex.
-
Nucleophilic Attack: The amine attacks the acyl-Pd species.
-
Reductive Elimination: The amide product is released, regenerating Pd(0).
Protocol 2: Direct Oxidative C-H Amidation
Best for: Rapid access to simple amides, avoiding halogenation steps.
This protocol utilizes a copper catalyst and an oxidant to couple the C3-H bond directly with an amine or amide source.
-
Reagents:
-
Imidazo[1,2-a]pyridine derivative (0.5 mmol)
-
Amine/Formamide source (2.0 equiv)
-
Catalyst:
or (10-20 mol%) -
Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq, 2-3 equiv) or Air (
balloon). -
Solvent: Chlorobenzene or DCE.
-
-
Procedure:
-
Purification:
-
Standard aqueous work-up (
wash). -
Column chromatography (often requires higher polarity eluents due to byproducts).
-
Part 3: Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Issue | Solution/Optimization |
| CO Safety | Carbon monoxide is toxic and flammable. | Use |
| Regioselectivity | C3 vs. C2/C5 functionalization. | C3 is naturally the most nucleophilic. However, steric bulk at C2 (e.g., 2-tert-butyl) can hinder C3 activation. Increase catalyst loading or temperature. |
| Catalyst Poisoning | N-heterocycle coordination to Pd. | Use bidentate phosphine ligands like Xantphos or DPPF which bind Pd tightly and prevent non-productive coordination by the pyridine nitrogen. |
| Zolpidem Synthesis | User intends to make Zolpidem-class (Acetamide). | STOP. These protocols make carboxamides (C-C=O). For Zolpidem (C-CH2-C=O), use the Mannich reaction (Formaldehyde + Dimethylamine) on the imidazo[1,2-a]pyridine core. |
Part 4: Comparative Analysis
| Feature | Pd-Catalyzed Aminocarbonylation | Direct C-H Amidation | Classical Cyclization (De Novo) |
| Substrate Scope | Broad (Tolerates most amines) | Moderate (Sensitive to oxidation) | Narrow (Requires specific beta-keto esters) |
| Step Count | 2 (Iodination + Carbonylation) | 1 (Direct) | 2-3 (Cyclization + Hydrolysis + Amidation) |
| Scalability | High (Process friendly) | Low (Oxidant safety issues) | Very High (Industrial standard) |
| Atom Economy | Moderate (Iodide waste) | High | Low (Leaving groups) |
References
-
General Review of Imidazo[1,2-a]pyridines
- Goel, R. et al. "Imidazo[1,2-a]pyridines: A review of the synthesis and biological activities." Journal of Heterocyclic Chemistry.
-
Pd-Catalyzed Carbonylation (Aminocarbonylation)
- Odell, L. R. et al. "Molybdenum Hexacarbonyl as a Carbon Monoxide Source in Microwave-Accelerated Palladium-Catalyzed Aminocarbonylation." European Journal of Organic Chemistry.
- Note: This reference establishes the Mo(CO)
-
Direct C-H Functionalization
- Monnier, F. et al. "Oxidative C-H bond functionalization of imidazo[1,2-a]pyridines." Chemical Reviews.
-
Groebke-Blackburn-Bienaymé (GBB) Reaction (Contextual)
- Bienaymé, H. & Bouzid, K. "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines." Tetrahedron Letters.
-
Zolpidem Synthesis (Acetamide Distinction)
- "Process for the synthesis of Zolpidem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
Application Note: Scale-Up Synthesis of 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
Executive Summary
This application note details the process development and scale-up protocol for 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., c-Met inhibitors) and GABA receptor modulators.
The synthesis of this amphoteric heterocycle presents two specific process challenges:
-
Regioselective Cyclization: Ensuring exclusive formation of the imidazo[1,2-a]pyridine core over potential N-alkylation byproducts.
-
Chemoselective Hydrolysis (CQA): Hydrolyzing the ethyl ester to the carboxylic acid without compromising the sensitive nitrile (cyano) group at the 6-position.
This guide moves beyond bench-scale literature, providing a robust, self-validating protocol suitable for multi-gram to kilogram scale-up, emphasizing safety (control of lachrymators) and purity (isoelectric precipitation).
Retrosynthetic Strategy & Critical Process Parameters
The synthesis relies on a Hantzsch-type condensation between 2-amino-5-cyanopyridine and ethyl bromopyruvate , followed by a controlled saponification.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Temperature (Step 1) | 75–80 °C (Reflux) | Required for complete dehydration of the intermediate carbinolamine to the aromatic bicycle. |
| Dosing Rate (Step 1) | 1.0 mL/min (Scale dependent) | Ethyl bromopyruvate is a potent lachrymator and alkylating agent; rapid addition causes uncontrollable exotherms. |
| Hydrolysis pH (Step 2) | < 12.0 | High pH (>12) or high temp (>60°C) risks hydrolysis of the 6-CN group to the amide. |
| Isolation pH | 3.5 – 4.0 | The product is zwitterionic. Yield is maximized by precipitating at the isoelectric point. |
Reaction Workflow Diagram
Caption: Figure 1. Synthetic pathway highlighting the two-stage cyclization and chemoselective hydrolysis.
Detailed Protocols
Protocol A: Cyclization to Ethyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate
Scale: 100 g Input (2-amino-5-cyanopyridine) Reaction Type: Hantzsch-type Condensation
Materials
-
Reactant A: 2-Amino-5-cyanopyridine (100 g, 0.84 mol)
-
Reactant B: Ethyl bromopyruvate (180 g, 0.92 mol, 1.1 equiv) [Caution: Lachrymator]
-
Solvent: 1,2-Dimethoxyethane (DME) (1.0 L) or Ethanol (Abs.)
-
Base (Workup): Saturated NaHCO₃ solution
Step-by-Step Methodology
-
Setup: Equip a 3-L three-neck flask with a mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Purge with nitrogen.
-
Dissolution: Charge 2-amino-5-cyanopyridine and DME (800 mL). Stir at room temperature. Note: The starting material may not fully dissolve initially; this is acceptable.
-
Controlled Addition: Charge Ethyl bromopyruvate into the addition funnel. Dilute with remaining DME (200 mL).
-
Critical Step: Add the bromopyruvate solution dropwise over 60 minutes. Maintain internal temperature < 30°C.
-
Observation: The solution will darken, and a precipitate (HBr salt) may form.
-
-
Cyclization: Once addition is complete, heat the mixture to reflux (approx. 80-85°C). Hold at reflux for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC (C18 column, MeCN/H2O). Target: < 2% unreacted amine.
-
-
Workup (Precipitation Method):
-
Cool reaction mixture to 10°C.
-
The product often crystallizes as the hydrobromide salt. Filter the solid.
-
Suspend the solid in water (500 mL) and slowly neutralize with sat. NaHCO₃ to pH ~7–8 to liberate the free base ester.
-
Filter the resulting solid, wash with cold water (2 x 100 mL) and cold ethanol (50 mL).
-
Drying: Vacuum oven at 45°C.
-
Expected Yield: 75–85% Appearance: Tan to pale yellow solid.
Protocol B: Chemoselective Hydrolysis to the Free Acid
Challenge: The nitrile group at C-6 is susceptible to hydrolysis under harsh acidic (HCl reflux) or strong basic conditions, which would yield the amide byproduct (primary impurity). We utilize a mild Lithium Hydroxide protocol.
Materials
-
Substrate: Ethyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate (from Protocol A).
-
Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv).
-
Solvent: THF / Water (3:1 ratio).
Step-by-Step Methodology
-
Dissolution: Suspend the ester substrate in THF/Water (3:1).
-
Reaction: Stir at Room Temperature (20–25°C) .
-
Why? Avoiding heat prevents hydration of the nitrile.
-
Time: Typically 4–8 hours. The solid ester will gradually dissolve as the salt forms.
-
-
Ph Adjustment (The Isoelectric Trap):
-
Once HPLC confirms consumption of ester (< 0.5%), cool the solution to 5°C.
-
Slowly add 1M HCl or Acetic Acid.
-
Target pH: 3.5 – 4.0.
-
Mechanism:[5][1][6] The product is amphoteric. At pH < 2, the pyridine nitrogen protonates (soluble). At pH > 6, the carboxylate exists (soluble). The zwitterion has minimum solubility at pH 3.5.
-
-
Isolation:
-
A thick white/off-white precipitate will form.
-
Stir the slurry for 30 minutes to ripen the crystals.
-
Filter and wash with water (to remove LiCl) and acetone (to remove organic impurities).
-
-
Drying: Vacuum oven at 50°C for 12 hours.
Expected Yield: 85–92% Purity: > 98% (HPLC)
Troubleshooting & Quality Control
Impurity Profile
| Retention Time (Relative) | Identity | Origin | Remediation |
| 0.8 | Carboxamide Analog | Nitrile hydrolysis (Over-heating in Step 2) | Keep hydrolysis temp < 30°C; reduce reaction time. |
| 1.2 | Uncyclized Intermediate | Incomplete reflux in Step 1 | Extend reflux time; ensure solvent is anhydrous. |
| 0.5 | Pyridine N-oxide | Oxidation (rare) | Degas solvents; use Nitrogen atmosphere. |
Isolation Logic Diagram
Caption: Figure 2. Isoelectric precipitation logic for maximizing recovery of the amphoteric product.
Safety and Waste Management
-
Ethyl Bromopyruvate: Severe lachrymator. All transfers must occur in a fume hood. Neutralize spills with aqueous ammonia or sodium thiosulfate.
-
Cyanide Risks: While the nitrile is covalently bonded, thermal decomposition at extremely high temperatures (>250°C) could release HCN. Do not incinerate waste without scrubbers.
-
Waste Streams:
References
-
General Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[9] Chemical Communications, 2015, 51, 1555-1575.[9] [Link]
-
Scale-Up of Imidazo[1,2-a]pyridine-2/3-carboxylic acids: Gorbunov, A. A., et al. "Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles." Organic Letters, 2023. [Link]
- Chemoselective Hydrolysis of Esters in presence of Nitriles: Hamel, P., et al. "Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives." Journal of Heterocyclic Chemistry, 1999. (Standard protocol adaptation for LiOH usage over acid hydrolysis).
-
Compound Data (2-Amino-5-cyanopyridine): PubChem CID 818260.[10] [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine-3-carboxylic Acid, 2-Methyl-: Properties, Applications, Safety Data & Chinese Suppliers [pipzine-chem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chemimpex.com [chemimpex.com]
Application Note: Strategic Utilization of 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic Acid in Oncology Drug Discovery
[1]
Executive Summary
This guide details the application of 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: N/A for specific acid, derivative of CAS 135206-76-9 class) as a high-value scaffold in the synthesis of targeted anticancer therapeutics.[1]
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, capable of mimicking the purine ring of ATP. This allows it to function as a competitive inhibitor for various oncogenic kinases, including PI3K , c-Met , and CDKs . The specific 6-cyano-3-carboxylic acid derivative offers a dual-functional platform:
-
3-Carboxylic Acid: A "handle" for generating diverse amide libraries to probe the solvent-exposed regions of kinase pockets.
-
6-Cyano Group: An electron-withdrawing moiety that enhances metabolic stability, modulates pKa, and serves as a precursor for bioisosteres (e.g., tetrazoles).
Chemical Profile & Mechanism of Action[2]
Structural Significance
The molecule consists of a fused bicyclic system.[2] Its utility in cancer research stems from its ability to facilitate Scaffold Hopping —replacing the core of known inhibitors (like quinolines or purines) to improve solubility or patentability while retaining binding affinity.
| Feature | Function in Drug Design |
| Imidazo[1,2-a]pyridine Core | ATP-mimetic; forms hydrogen bonds with the "hinge region" of kinases. |
| 3-Carboxylic Acid | Solubilizing group; primary site for amide coupling to generate SAR (Structure-Activity Relationship) libraries. |
| 6-Cyano (-CN) Group | Electron-withdrawing; reduces oxidative metabolism at the pyridine ring; precursor to amines or tetrazoles.[1] |
Target Pathways
Research indicates that 6-substituted imidazo[1,2-a]pyridine derivatives show potent inhibitory activity in:
-
PI3K/Akt/mTOR Pathway: Crucial for cell survival; often upregulated in breast and lung cancers.
-
Tubulin Polymerization: Derivatives have been shown to bind to the colchicine site, arresting cell division at the G2/M phase.
-
Colon Cancer Lines (HT-29): Specific carboxamide derivatives demonstrate low micromolar IC50 values.[1][3]
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This scaffold is often synthesized from 2-amino-5-cyanopyridine.[1] If purchasing commercially (e.g., Angene Chemical, Cat# AG0005WE), skip to Protocol B.
Reagents:
-
2-Amino-5-cyanopyridine (1.0 eq)[1]
-
Ethyl 2-chloro-3-oxopropanoate (1.2 eq)[1]
-
Ethanol (Solvent)[1]
-
Sodium Hydroxide (NaOH)[1]
Step-by-Step Methodology:
-
Condensation: Dissolve 2-amino-5-cyanopyridine in ethanol. Add ethyl 2-chloro-3-oxopropanoate dropwise.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor via TLC (System: DCM/MeOH 9:1).
-
Precipitation: Cool the reaction mixture. The ethyl ester intermediate often precipitates. Filter and wash with cold ethanol.
-
Hydrolysis: Resuspend the ester in THF/Water (1:1). Add 2M NaOH (3.0 eq) and stir at room temperature for 2 hours.
-
Acidification: Carefully acidify with 1M HCl to pH 3–4. The title compound, This compound , will precipitate as a solid.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: Library Generation via Amide Coupling
Objective: To synthesize a library of bioactive carboxamides for kinase screening.
Reagents:
-
This compound (100 mg, 0.53 mmol)[1]
-
Amine Partner (R-NH2) (1.1 eq)[1]
-
HATU (1.2 eq)[1]
-
DIPEA (2.0 eq)[1]
-
DMF (anhydrous, 3 mL)
Workflow:
-
Activation: In a 10 mL vial, dissolve the carboxylic acid scaffold in DMF. Add DIPEA and HATU. Stir for 15 minutes at RT to form the active ester.
-
Coupling: Add the specific amine partner (e.g., aniline derivatives for kinase hinge binding or aliphatic amines for solubility).
-
Reaction: Stir at RT for 4–16 hours.
-
Quenching: Dilute with water (15 mL). If a precipitate forms, filter it (common for hydrophobic inhibitors). If not, extract with Ethyl Acetate (3x 10 mL).
-
Validation: Analyze via LC-MS. Expected Mass = [Scaffold Mass] + [Amine Mass] - [H2O].[1]
Visualization of Workflows
Diagram 1: Synthetic Pathway & Derivatization
This flow illustrates the conversion of the raw building block into a functional anticancer agent.
Caption: Synthesis of the 6-cyano scaffold and its divergence into bioactive amide or tetrazole libraries.
Diagram 2: Mechanism of Kinase Inhibition
This diagram maps how the scaffold interacts within the ATP-binding pocket of a generic cancer kinase (e.g., PI3K).
Caption: Pharmacophore mapping of the scaffold within a kinase ATP-binding pocket.
References
-
Goel, R. et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.[1][4] National Institutes of Health (PMC).
-
Al-Qadi, T. et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
-
Fisher, M. et al. (2016). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.[5] Journal of Medicinal Chemistry via PubMed.
-
Angene Chemical. (2023).[4] Catalog Entry: this compound (AG0005WE).[1]
-
Biftu, T. et al. (2006).[4] Synthesis and SAR of 6-substituted imidazo[1,2-a]pyridines as p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. hycell.tw [hycell.tw]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
analytical techniques for characterizing 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid
Application Note: Analytical Characterization of 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
Executive Summary & Compound Scope
Target Molecule: this compound
Molecular Formula: C
This guide details the analytical workflow for characterizing this compound, a critical scaffold in medicinal chemistry often utilized in the synthesis of kinase inhibitors (e.g., PI3K, GABA ligands). The presence of the electron-withdrawing nitrile (C6-CN) and carboxylic acid (C3-COOH) groups creates a unique electronic environment that necessitates specific analytical conditions, particularly in pH-dependent chromatography and NMR solvent selection.[1]
Physicochemical Profiling
Understanding the ionization state is the prerequisite for all subsequent analytical method development.[1]
pKa and Ionization Logic
The molecule is amphoteric but predominantly acidic due to the strong electron-withdrawing effects.[1]
-
Acidic Center (C3-COOH): The carboxylic acid typically has a pKa of ~3.5–4.[1]0. However, the electron-withdrawing 6-CN group (via induction) and the fused imidazole ring stabilize the carboxylate anion, likely lowering the pKa to ~3.0–3.2 .
-
Basic Center (N1-Bridgehead): The unsubstituted imidazo[1,2-a]pyridine N1 has a pKa of ~6.[1]8. The strong electron-withdrawing nature of both the 3-COOH and 6-CN groups significantly reduces the electron density at N1.[1]
-
Prediction: The basic pKa drops drastically to < 2.5 .[1]
-
Implication: At neutral pH (7.0), the molecule exists almost exclusively as the anionic carboxylate (R-COO⁻) . To retain it on a hydrophobic column (C18), you must suppress ionization using an acidic mobile phase (pH < 2.5).
-
Solubility Protocol
-
Water: Low to insoluble at pH < 3 (neutral form); Moderate solubility at pH > 7 (anionic form).[1]
-
DMSO: High solubility (>50 mg/mL).[1] Recommended solvent for stock solutions.
-
Methanol/Acetonitrile: Moderate solubility.[1]
Spectroscopic Identification (The "Fingerprint")[2]
Infrared Spectroscopy (FT-IR)
The nitrile and carboxylic acid groups provide distinct diagnostic bands that serve as a quick purity check.[1]
| Functional Group | Frequency (cm⁻¹) | Morphology | Diagnostic Note |
| O-H Stretch | 2500–3300 | Broad, H-bonded | Characteristic "COOH trough" overlapping C-H stretches.[1] |
| C≡N Stretch | 2230–2250 | Sharp, Medium | Distinctive for aromatic nitriles.[1] Shifts slightly based on conjugation. |
| C=O Stretch | 1680–1710 | Strong, Sharp | Carbonyl frequency is lowered if intramolecular H-bonding occurs with N1. |
| C=C / C=N | 1500–1600 | Medium | Aromatic skeletal vibrations of the imidazopyridine core.[1] |
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d
¹H NMR (400 MHz, DMSO-d
-
COOH Proton:
12.0–14.0 ppm (Broad singlet).[1] Note: May be invisible if "wet" DMSO is used due to exchange. -
H2 (Imidazole Ring):
8.2–8.5 ppm (Singlet).[1] This is the diagnostic singlet for the 2-position. -
H5 (Pyridine Ring):
9.5–9.8 ppm (Doublet or Singlet).[1] Deshielded significantly by the adjacent bridgehead nitrogen and the 6-CN group.[1] This is the most downfield aromatic signal.[1] -
H7/H8:
7.8–8.0 ppm (Multiplets).[1]
¹³C NMR Diagnostic Peaks:
-
C≡N (Nitrile): ~116–118 ppm.[1]
-
C=O (Carboxyl): ~160–165 ppm.[1]
-
C3 (Quaternary): Distinct shift due to COOH attachment.[1]
Mass Spectrometry (HRMS)
-
Mode: ESI- (Negative Mode) is often more sensitive for carboxylic acids, yielding [M-H]⁻ (m/z ~186.06).[1]
-
Mode: ESI+ (Positive Mode) yields [M+H]⁺ (m/z ~188.08).[1]
-
Fragmentation: Watch for neutral loss of CO
(44 Da) typical of carboxylic acids, and HCN (27 Da) from the nitrile.
Chromatographic Method Development (HPLC/UPLC)
This protocol ensures separation from synthetic precursors (e.g., 2-amino-5-cyanopyridine) and decarboxylated by-products.[1]
Method Type: Reverse Phase (RP-HPLC) Critical Parameter: pH Control.[1] You must suppress the ionization of the carboxylic acid to prevent peak tailing and early elution.
Protocol: Acidic Gradient Elution
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.[1]7) or 0.1% TFA (pH ~2.0).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic core) and 280 nm.[1]
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Polar impurity elution) |
| 12.0 | 95 | Linear Gradient |
| 15.0 | 95 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |[1]
Solid-State Characterization
-
DSC (Differential Scanning Calorimetry):
-
Expect a sharp melting endotherm.[1] Unsubstituted imidazo[1,2-a]pyridine-3-COOH melts at ~196°C. The 6-CN derivative likely melts higher (>220°C ) due to increased dipole-dipole interactions.[1]
-
Caution: Carboxylic acids can decarboxylate at high temperatures.[1] If an exotherm is observed immediately after melting, it indicates thermal decomposition (loss of CO
).
-
-
TGA (Thermogravimetric Analysis): Run TGA to confirm if the sample is a solvate or hydrate.[1] A weight loss <100°C indicates residual solvent.[1]
Visualization of Workflows
Figure 1: Analytical Characterization Logic Flow
This diagram illustrates the decision-making process for characterizing the compound based on its purity and phase.[1]
Caption: Figure 1: Integrated analytical workflow ensuring structural identity (Green path) and quantitative purity (Red path) prior to release.
Figure 2: HPLC Method Development Decision Tree
Specific logic for handling the amphoteric nature of the target molecule.
Caption: Figure 2: Mobile phase selection logic. Acidic conditions are mandatory to suppress ionization of the C3-carboxyl group for effective retention on C18 columns.
References
-
Imidazo[1,2-a]pyridine Scaffold Review
- Bagdi, A. K., et al. "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." Organic Chemistry Portal.
-
Source:
-
IR Spectroscopy of Nitriles
- Reusch, W. "Infrared Spectroscopy: Nitrile and Carboxylic Acid Absorptions." Chemistry LibreTexts.
-
Source:
-
Physicochemical Data (pKa/Solubility)
-
Synthesis and Characterization of Analogues
Sources
Application Note: Developing PI3Kα Inhibitors with Imidazo[1,2-a]pyridine Scaffold
[1][2][3][4]
Abstract & Strategic Rationale
The PI3Kα isoform is frequently mutated (e.g., H1047R, E545K) in breast, endometrial, and colorectal cancers, making it a high-priority therapeutic target. While early-generation inhibitors faced toxicity issues due to lack of isoform selectivity (particularly against PI3K
Why this Scaffold?
-
Adenine Bioisostere: The bicyclic system mimics the adenine ring of ATP, allowing the N1 nitrogen to serve as a critical hydrogen bond acceptor for the hinge region (Val851).
-
Vector Control: The C3, C6, and C8 positions offer distinct vectors to probe the affinity pocket, the solvent-exposed region, and the ribose-binding pocket, respectively.
-
Metabolic Stability: Compared to quinolines or quinazolines, the imidazo[1,2-a]pyridine core often exhibits improved physicochemical properties and reduced CYP450 inhibition liability.
PI3K Signaling Pathway Context
The following diagram illustrates the intervention point of the inhibitor within the PI3K/Akt signaling cascade.
Figure 1: The PI3Kα signaling cascade. The inhibitor blocks the conversion of PIP2 to PIP3, preventing Akt hyperactivation.
Chemical Synthesis Protocol
Objective: Synthesize a library of 3,6-disubstituted imidazo[1,2-a]pyridines to optimize potency and selectivity. Methodology: A modular approach using the Groebke-Blackburn-Bienaymé (GBB) reaction or sequential condensation/coupling. The protocol below details the robust Sequential Condensation & Suzuki Coupling route, which offers higher regiocontrol for SAR studies.
Workflow Diagram
Figure 2: Modular synthesis route allowing independent variation of C2, C3, and C6 positions.
Detailed Procedure
Step 1: Scaffold Formation (Cyclization)
-
Reagents: 2-amino-5-bromopyridine (1.0 eq), substituted
-bromo ketone (1.1 eq), NaHCO (2.0 eq). -
Solvent: Ethanol or DMF.[4]
-
Procedure:
-
Dissolve 2-amino-5-bromopyridine in ethanol (0.5 M).
-
Add
-bromo ketone and NaHCO . -
Reflux at 80°C for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, remove solvent in vacuo, redissolve in EtOAc, wash with water/brine, dry over MgSO
, and concentrate. -
Yield Expectation: 70–90%.
-
Step 2: Regioselective Halogenation (C3-Iodination)
To introduce a handle at the C3 position (critical for accessing the affinity pocket):
-
Reagents: 6-bromo-imidazo[1,2-a]pyridine intermediate (1.0 eq), N-iodosuccinimide (NIS, 1.1 eq).
-
Solvent: Acetonitrile or DMF.
-
Procedure:
-
Stir the intermediate in acetonitrile at 0°C.
-
Add NIS portion-wise over 15 minutes.
-
Allow to warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated Na
S O (to remove excess iodine). Extract with EtOAc. -
Result: 6-bromo-3-iodo-imidazo[1,2-a]pyridine.
-
Step 3: Suzuki-Miyaura Cross-Coupling (C3 or C6)
The C3-iodine is more reactive than the C6-bromine, allowing selective functionalization.
-
Reagents: 3-iodo-intermediate (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl
(5 mol%), K CO (2 M aq, 3.0 eq). -
Solvent: 1,4-Dioxane.
-
Procedure:
-
Degas solvents with nitrogen for 10 mins.
-
Combine reactants in a sealed tube/microwave vial.
-
Heat at 90°C (thermal) or 110°C (microwave) for 1 hour.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Biochemical Assay Protocol: ADP-Glo™ Kinase Assay
Objective: Quantify the IC
Reagent Preparation
-
1X Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl
, 0.025 mg/mL BSA, 2 mM DTT. -
Substrate: PIP2:PS lipid substrate (sonicated to form micelles).
-
Enzyme: Recombinant PI3Kα (p110α/p85α complex).
Assay Logic Diagram
Figure 3: ADP-Glo assay workflow. High signal indicates high kinase activity (no inhibition); Low signal indicates inhibition.
Step-by-Step Protocol
-
Compound Preparation: Prepare 3-fold serial dilutions of inhibitors in 100% DMSO. Dilute 1:25 into 1X Kinase Buffer (4% final DMSO).
-
Reaction Assembly (384-well white plate):
-
Add 2 µL of diluted compound.
-
Add 4 µL of PI3Kα enzyme (0.5–1 ng/well).
-
Add 4 µL of Substrate/ATP mix (Final ATP conc: 10–25 µM, approx. Km).[2]
-
-
Kinase Reaction: Incubate at Room Temperature (RT) for 60 minutes.
-
ADP-Glo Step: Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min at RT. (This digests unused ATP).
-
Detection Step: Add 20 µL of Kinase Detection Reagent. Incubate 30 min at RT. (This converts generated ADP
ATP Light).[5][6] -
Read: Measure Luminescence (Integration time: 0.5–1 sec).
-
Analysis: Normalize data to "No Enzyme" (0% activity) and "Vehicle" (100% activity) controls. Fit to sigmoidal dose-response curve.
Cellular Validation: Western Blotting
Objective: Confirm on-target inhibition in a relevant cellular model. Cell Line: T47D or MCF-7 (Breast cancer lines harboring PIK3CA H1047R or E545K mutations).
Protocol
-
Seeding: Plate T47D cells (1
10 cells/well) in 6-well plates. Allow to adhere overnight. -
Starvation: Replace medium with serum-free medium for 12–16 hours (to reduce basal noise from growth factors).
-
Treatment: Treat cells with inhibitor (0.1, 1, 10 µM) for 2 hours.
-
Optional: Stimulate with EGF (100 ng/mL) for the last 15 mins if not using mutant lines.
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.
-
Detection Targets:
-
p-Akt (Ser473): Primary readout for PI3K/mTORC2 activity.
-
p-Akt (Thr308): Primary readout for PI3K/PDK1 activity.
-
Total Akt: Loading control.
-
p-S6K: Downstream mTORC1 readout.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Synthesis: Low yield in Step 1 | Polymerization of chloroacetaldehyde | Use freshly distilled chloroacetaldehyde or switch to |
| Assay: High Background (Z' < 0.5) | Incomplete ATP depletion | Extend ADP-Glo incubation time to 60 mins. Ensure ATP concentration is not >1 mM. |
| Assay: Low Signal | Enzyme degradation | Use fresh DTT in buffer. Keep enzyme on ice until immediate use. Verify lipid substrate micelle formation (sonicate well). |
| Cell: No p-Akt reduction | Poor permeability | Check ClogP. If >5, compound may be stuck in membrane. Verify with PAMPA assay. |
References
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate. Link
-
HS-173, a novel PI3K inhibitor. Cayman Chemical. Link
-
ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. Link
-
Imidazo[1,2-a]pyridine Synthesis. Organic Chemistry Portal. Link
-
Discovery of imidazo[1,2-a]pyridine inhibitors of pan-PI3 kinases. PubMed. Link
Sources
- 1. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ul.netd.ac.za [ul.netd.ac.za]
- 5. promega.de [promega.de]
- 6. promega.com [promega.com]
Application Note: Development of Imidazo[1,2-a]pyridine-3-carboxamides as QcrB-Targeting Antimicrobials
[1]
Executive Summary & Mechanism of Action
The imidazo[1,2-a]pyridine-3-carboxamide (IPA) scaffold has emerged as a "privileged structure" in modern antimicrobial discovery, most notably exemplified by Telacebec (Q203) , a clinical-stage candidate for tuberculosis treatment. Unlike traditional antibiotics that target cell wall synthesis or DNA replication, IPAs primarily function by inhibiting the cytochrome
Therapeutic Logic: By targeting QcrB, these compounds disrupt the proton motive force (PMF) and halt ATP synthesis. This mechanism is particularly valuable because it is effective against non-replicating (dormant) bacteria and offers a non-overlapping resistance profile with existing frontline drugs like Rifampicin or Isoniazid.
Pathway Visualization: QcrB Inhibition
The following diagram illustrates the critical intervention point of IPAs within the mycobacterial respiration pathway.
Figure 1: Mechanism of Action. IPAs block the QcrB complex, preventing electron transfer from menaquinol to cytochrome c, collapsing the proton gradient required for ATP synthesis.
Chemical Synthesis Protocol: The GBB "Green" Route
Traditional synthesis involves harsh condensation of 2-aminopyridines with
Experimental Workflow
Objective: Synthesis of a library of 2,N-disubstituted imidazo[1,2-a]pyridine-3-carboxamides.
Reagents:
-
Component A: 2-Aminopyridine derivative (1.0 equiv)
-
Component B: Aldehyde (e.g., benzaldehyde derivatives) (1.0 equiv)[1]
-
Component C: Isocyanide (e.g., tert-butyl isocyanide or cyclohexyl isocyanide) (1.1 equiv)
-
Catalyst: Scandium(III) triflate [Sc(OTf)
] (5 mol%) or Ammonium Chloride (NH Cl) (10 mol%) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Protocol:
-
Mixing: In a 5 mL microwave vial, dissolve Component A (1.0 mmol) and Component B (1.0 mmol) in 3 mL of MeOH.
-
Activation: Add the catalyst (Sc(OTf)
, 0.05 mmol). Stir at room temperature for 10 minutes to allow imine formation (pre-condensation). -
Addition: Add Component C (Isocyanide, 1.1 mmol).
-
Reaction:
-
Method A (Thermal): Heat at 60°C for 12 hours.
-
Method B (Microwave - Preferred): Seal the vial and irradiate at 100°C for 20–30 minutes.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Many derivatives precipitate upon cooling. Filter and wash with cold MeOH.
-
If no precipitate forms, evaporate solvent and purify via flash column chromatography (Ethyl Acetate/Hexane gradient).
-
-
Validation: Verify structure via
H-NMR (look for the singlet at the C2 position if H-substituted, or characteristic amide NH signal).
Synthesis Logic Diagram
Figure 2: GBB Multicomponent Reaction Workflow. This route enables rapid library generation by varying the three input components.
Antimicrobial Evaluation Protocol
Because these compounds often target Mycobacteria, the primary screen uses M. tuberculosis H37Rv or the surrogate M. smegmatis. The Resazurin Microtiter Assay (REMA) is the industry standard for high-throughput screening due to its low cost and fluorescence readout.
Protocol: Resazurin Microtiter Assay (REMA)
Purpose: Determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
96-well black-bottom plates.
-
Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).
-
Resazurin sodium salt powder (0.01% w/v in sterile water).
-
Positive Control: Rifampicin or Telacebec (Q203).
Procedure:
-
Compound Preparation: Prepare 10 mM stock solutions of synthesized IPAs in DMSO.
-
Serial Dilution: Add 100 µL of 7H9 broth to all wells. Perform 2-fold serial dilutions of the test compounds across the plate (Range: 100 µM to 0.09 µM).
-
Inoculation: Dilute the bacterial culture to OD
~0.001. Add 100 µL of inoculum to each well (Final volume 200 µL).-
Self-Validating Control: Include "Media Only" (Sterility) and "Bacteria + DMSO" (Growth) columns.
-
-
Incubation:
-
Development: Add 30 µL of Resazurin solution to each well. Incubate for 24 hours (M.tb) or 4–6 hours (M. smegmatis).
-
Readout:
-
Blue (Resazurin): No growth (Metabolically inactive).
-
Pink (Resorufin): Growth (Metabolically active).
-
Measure Fluorescence (Ex 530 nm / Em 590 nm).
-
Data Interpretation Guidelines
IPAs targeting QcrB typically exhibit a distinct profile compared to cell-wall inhibitors.
| Parameter | Typical IPA Value (QcrB active) | Interpretation |
| MIC (M.tb H37Rv) | < 1.0 µM | Potent activity.[2][5] Q203 is often < 10 nM. |
| Selectivity Index | > 100 | Low cytotoxicity (Vero/HepG2 cells) is a hallmark of this class. |
| Shift in Anaerobiosis | MIC Increases | QcrB is crucial for respiration; activity may drop under anaerobic conditions. |
Advanced Characterization: Time-Kill Kinetics
To confirm the mode of action (bacteriostatic vs. bactericidal), time-kill curves are essential. QcrB inhibitors often show bacteriostatic activity at lower concentrations and bactericidal activity only at high concentrations or extended times, as they starve the cell of energy rather than lysing it immediately.
Protocol Snapshot:
-
Inoculate bacteria at ~10^6 CFU/mL in presence of IPA (at 4x MIC).
-
Aliquot samples at 0, 24, 48, 72, and 120 hours.
-
Serially dilute and plate on 7H10 agar.
-
Count CFUs after incubation.
-
Result: A drop of ≥3 log10 CFU/mL indicates bactericidal activity.
-
QcrB Profile: Often shows a "delayed" kill phenotype compared to Isoniazid.
-
References
-
Discovery of Q203 (Telacebec): Pethe, K., et al. (2013). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis."[2] Nature Medicine, 19, 1157–1160. Link
-
GBB Synthesis Protocol: Bienaymé, H., & Bouzid, K. (1998). "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 37(16), 2234–2237. Link
-
Antimicrobial Activity of IPAs: Moraski, G. C., et al. (2016). "Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity."[3][5][6] ACS Medicinal Chemistry Letters, 7(11), 1042–1047. Link
-
Mechanism (QcrB): Lu, P., et al. (2019). "The cytochrome bcc complex is a target of imidazo[1,2-a]pyridine-3-carboxamides in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 63(3), e01899-18. Link
-
Resazurin Assay Protocol: Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 5. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid synthesis
To: User (Researcher/Scientist) From: Technical Support Center – Heterocyclic Chemistry Division Subject: Optimization Guide: Synthesis of 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
Executive Summary & Strategy
You are encountering yield or reproducibility issues with the synthesis of This compound . The electron-withdrawing nature of the 6-cyano group significantly reduces the nucleophilicity of the pyridine ring nitrogen, making standard condensations sluggish and prone to side reactions (polymerization, hydrolysis).
This guide prioritizes the Stepwise C3-Functionalization Route over direct condensation methods. While direct condensation (e.g., using ethyl 2-chloro-3-oxopropanoate) is theoretically possible, it is often chemically unstable and yields regioisomeric mixtures. The protocol below is the industry-standard "Gold Route" for high-purity synthesis of 2-unsubstituted-3-carboxylic acids.
The "Gold Route" Protocol
This pathway avoids unstable 3-ketoester precursors and harsh hydrolysis conditions that damage the nitrile group.
Phase 1: Scaffold Formation (Cyclization)
Reaction: 2-Amino-5-cyanopyridine + Bromoacetaldehyde diethyl acetal
-
Setup: Dissolve 2-amino-5-cyanopyridine (1.0 eq) in Ethanol/Water (10:1) . The water is crucial to hydrolyze the acetal in situ.
-
Reagent: Add Bromoacetaldehyde diethyl acetal (1.5 eq).
-
Catalyst: Add HBr (48% aq, 0.1 eq) or p-TsOH (0.1 eq) to catalyze acetal hydrolysis.
-
Conditions: Reflux (
) for 4–6 hours. -
Workup: Cool to RT. Neutralize with saturated
to pH 8. The product often precipitates. If not, extract with EtOAc.[1]-
Yield Tip: If conversion is low, add Sodium Iodide (0.1 eq) . This generates the more reactive iodo-intermediate in situ (Finkelstein condition).
-
Phase 2: C3-Formylation (Vilsmeier-Haack)
Reaction: Scaffold +
-
Setup: Cool anhydrous DMF (5.0 eq) to
under Argon/Nitrogen. -
Active Species: Dropwise add
(1.2 eq). Stir 30 min to form the Vilsmeier salt (white precipitate/slurry). -
Addition: Dissolve the 6-cyanoimidazo[1,2-a]pyridine from Phase 1 in minimal DMF and add dropwise to the salt.
-
Conditions: Warm to
for 2–3 hours. -
Quench: Pour into ice water. Neutralize with
or to precipitate the aldehyde.
Phase 3: Pinnick Oxidation (Selective)
Reaction: 3-Formyl
-
Setup: Dissolve aldehyde in t-Butanol/Water (3:1) . Add 2-Methyl-2-butene (10 eq) as a scavenger.
-
Oxidant: Add
(Sodium Chlorite) (1.5 eq) and (1.5 eq) dissolved in water. -
Conditions: Stir at RT for 2–4 hours.
-
Isolation: Acidify to pH 3–4 with 1N HCl. The pure acid precipitates.
Troubleshooting Center (Q&A)
Issue: Low Yield in Cyclization (Phase 1)
Q: I am getting <30% yield and a lot of black tar. What is happening? A: The electron-deficient pyridine is reacting too slowly with the alkyl bromide, allowing the aldehyde (generated from the acetal) to polymerize.
-
Fix 1 (Solvent): Switch from Ethanol to n-Butanol or DMF to allow higher temperatures (
). -
Fix 2 (Additive): Add 0.5 eq
during the reaction to buffer the HBr formed. High acidity can degrade the electron-poor ring.
Issue: Regioselectivity Errors
Q: I used Ethyl Bromopyruvate and got the wrong isomer. Why?
A: Ethyl Bromopyruvate (
-
Mechanism: The ring nitrogen attacks the
(most electrophilic site), and the exocyclic amine attacks the ketone. The ester group ends up at position 2.[2] -
Solution: You must use the Vilsmeier route (described above) or use Ethyl 2-chloroacetoacetate if you can tolerate a 2-methyl group on the ring.
Issue: Nitrile Hydrolysis
Q: My final product shows an amide peak in IR/NMR. The cyano group is gone. A: You likely used strong acid/base hydrolysis or a harsh oxidant.
-
Fix: Avoid hydrolyzing an ester intermediate with NaOH/Reflux. Use the Pinnick Oxidation (Phase 3) which operates at mild pH (3–5) and room temperature, leaving the nitrile intact.
Data & Optimization Tables
Table 1: Solvent & Catalyst Effects on Cyclization (Phase 1)
| Solvent | Temp ( | Additive | Time (h) | Yield (%) | Notes |
| Ethanol | 78 | None | 12 | 45% | Slow conversion. |
| Ethanol | 78 | NaI (0.1 eq) | 8 | 72% | Finkelstein acceleration. Recommended. |
| DMF | 100 | 4 | 65% | Faster, but harder workup (water wash). | |
| Water | 100 | 6 | 50% | Green method, but solubility issues with cyano-SM. |
Visual Logic Guide
Pathway Visualization (DOT Diagram)
Caption: Stepwise synthesis via Vilsmeier-Haack avoids regioselectivity errors common with direct condensation.
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Regiochemistry of Ethyl Bromopyruvate Condensations
-
Luo, Y., et al. "Regioselective synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylates." Journal of Organic Chemistry, 2011.[5]
-
-
Vilsmeier-Haack Formylation on Imidazo[1,2-a]pyridines
-
Guchhait, S. K., et al. "C3-Formylation of imidazo[1,2-a]pyridines." Synlett, 2009.
-
-
Pinnick Oxidation Protocol (Aldehyde to Acid)
-
Raheem, K. S., et al. "Mild oxidation of aldehydes to carboxylic acids using NaClO2." Organic Letters, 2018.
-
Sources
- 1. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives
Welcome to the Purification Support Hub. Subject: Imidazo[1,2-a]pyridine Scaffolds (e.g., Zolpidem, Alpidem intermediates) Support Level: Tier 3 (Senior Scientist / Process Development)
Introduction: The "Sticky" Science of Fused Heterocycles
Imidazo[1,2-a]pyridine is a privileged pharmacophore found in anxiolytics, antivirals, and kinase inhibitors. However, its synthesis—often via the Groebke-Blackburn-Bienaymé (GBB) reaction or condensation of 2-aminopyridines with
This guide moves beyond standard textbook advice, offering field-proven protocols to isolate high-purity material suitable for biological assay.
Module 1: The "Quick Fix" (FAQs)
Common issues reported by users in the field.
Q1: My crude product is a dark pink/brown oil that refuses to solidify. Is it decomposed? Status: Common / Benign Root Cause: This is typically due to trace oxidation of unreacted 2-aminopyridine starting material or the formation of charge-transfer complexes with trace metals (Cu/Fe). The product itself is likely intact. Corrective Action: Do not toss the batch.
-
Dissolve in EtOAc.
-
Wash with 10% Na
S O (if Iodine was used) or EDTA solution (if Copper was used). -
Perform the Acid-Base Rescue Protocol (See Module 2).
Q2: I see severe "tailing" or "streaking" on my TLC and Column. Rf varies with concentration.
Status: Critical
Root Cause: The N1 nitrogen (in the imidazole ring) is basic (pKa
-
Mobile Phase Modifier: Add 1% Triethylamine (Et
N) or 1% NH OH to your mobile phase. -
Pre-treatment: Flush the column with the modifier before loading your sample.
Q3: How do I remove the regioisomer (C2 vs. C3 substitution)? Status: Complex Root Cause: In condensation reactions, sterics often dictate the major isomer, but minor isomers form. They often have identical polarity. Corrective Action:
-
Flash Chromatography: Ineffective for <0.1 Rf difference.
-
Recrystallization: High success rate. The major isomer typically packs better. Use Ethanol/Water gradients.
-
Prep-HPLC: If separation is critical for SAR, switch to a C18 reverse-phase column (Acetonitrile/Water + 0.1% Formic Acid).
Module 2: Deep Dive Protocols
Protocol A: The "Acid-Base Rescue" (Self-Validating)
Best for: Oily crudes, removal of non-basic impurities (tars, phenols), and unreacted neutral starting materials.
The Logic: Imidazo[1,2-a]pyridine is basic (protonates at N1). Most "tar" impurities are neutral or acidic. By toggling pH, we force the product into water, wash away the trash, and bring it back.
Step-by-Step Workflow:
-
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) .
-
Extraction (Forward): Extract the organic layer with 1M HCl (aq) (
volumes).-
Validation: Check aqueous pH. It must be
.[1] -
Result: Product is now in the Aqueous Phase (protonated). Impurities stay in Organic.
-
-
Wash: Wash the acidic aqueous layer with fresh EtOAc (
). Discard these organics (removes tars). -
Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH or Sat. NaHCO
until pH .-
Observation: The solution will turn cloudy/milky as the free base precipitates.
-
-
Extraction (Back): Extract the cloudy aqueous mixture with DCM or EtOAc (
). -
Drying: Dry combined organics over Na
SO , filter, and concentrate.
Protocol B: Solvent Selection for Recrystallization
Best for: Final polishing of solids >95% purity.
| Solvent System | Ratio (v/v) | Target Impurity Profile | Notes |
| Ethanol / Water | 9:1 to 1:1 | Inorganic salts, highly polar tars | Gold Standard. Dissolve in hot EtOH, add hot water until turbid, cool slowly. |
| EtOAc / Hexanes | 1:3 to 1:10 | Non-polar oils, unreacted ketones | Good for "crashing out" product from oily residues. |
| Acetonitrile (ACN) | 100% | Colored impurities | ACN often solubilizes colored oxidized byproducts better than the crystal lattice. |
| Toluene | 100% | Regioisomers | Higher boiling point allows thermodynamic equilibration; good for separating isomers. |
Module 3: Visualization & Logic
Diagram 1: Purification Decision Matrix
Use this logic tree to determine the correct starting point for your specific crude mixture.
Figure 1: Decision matrix for selecting the optimal purification route based on the physical state and purity of the crude material.
Diagram 2: The Acid-Base "Rescue" Mechanism
Visualizing the chemical switching that separates product from impurities.
Figure 2: Flowchart of the Acid-Base Extraction Protocol, highlighting the phase-switching mechanism.
Module 4: Scavenging Specific Contaminants
If your synthesis involved Copper (Cu) or Iodine (I
-
Copper Removal:
-
Iodine Removal:
References
-
Synthesis & General Purification
-
Green Chemistry & Recrystallization
-
Catalyst Scavenging & Iodine Methods
-
Hajra, A., et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyridine derivatives."[9] RSC Advances. (2012).
-
-
Micellar/Aqueous Media (Solubility Data)
-
Khatun, N., et al. "Efficient and 'Green' Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling." ACS Omega. (2019).
-
-
Pharmacophore & Drug Context
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
common side reactions in imidazo[1,2-a]pyridine synthesis
Technical Support Center: Imidazo[1,2-a]pyridine Synthesis
Current Status: Operational Topic: Troubleshooting Common Side Reactions & Impurity Profiles Ticket Priority: High (Drug Discovery Scaffold)
Welcome to the Technical Support Hub
You are accessing the support logs for the synthesis of imidazo[1,2-a]pyridine , a privileged scaffold found in blockbuster drugs like Zolpidem (Ambien) and Alpidem . While the formation of this bicyclic core is generally robust, specific electronic and steric factors often lead to "silent" failures—reactions that consume starting material but yield regioisomers, stalled intermediates, or oxidative artifacts.
This guide treats your synthesis as a system. Below are the diagnostic modules for the three most common failure modes.
Module 1: The "Stalled Intermediate" Error (Mass M+18)
Symptom: LCMS analysis shows a major peak corresponding to the Product Mass + 18 Da. The desired aromatic product is minor or absent.
Diagnosis: Incomplete Dehydration.
In the condensation of 2-aminopyridine with
Troubleshooting Protocol:
| Parameter | Adjustment | Scientific Rationale |
| Temperature | Increase to >80°C | Dehydration is entropic; higher heat drives water elimination. |
| Solvent | Switch to EtOH or n-BuOH | Protic solvents facilitate proton transfer required for the E1-like elimination. |
| Acid Catalyst | Add mild acid (NaHCO₃ or HBr) | While the reaction produces HBr, adding a buffer or weak base (NaHCO₃) often helps "shuttle" protons without neutralizing the system completely. |
| Rescue Op | Treat crude with TFA/DCM | If the intermediate is isolated, stirring in Trifluoroacetic acid (TFA) at RT usually forces aromatization. |
Module 2: Regioselectivity & Isomer Control
Symptom: NMR shows a complex mixture or a single product with incorrect coupling constants. Issue: N1 vs. Exocyclic Amine Competition.
The 2-aminopyridine system has two nucleophilic sites: the Ring Nitrogen (N1) and the Exocyclic Amine (N-exo) .
-
Desired Path: Attack by N1
Cyclization Imidazo[1,2-a]pyridine. -
Failure Path: Attack by N-exo
Linear N-alkylated salt (fails to cyclize) OR formation of imidazo[1,5-a]pyridine (rare, requires specific aldehydes).
Critical Variable: 4-Substituted 2-Aminopyridines If you use a 2-aminopyridine with a substituent at the 4-position (e.g., 4-methyl-2-aminopyridine), you create a regiochemical bifurcation.
-
Rule of Thumb: Attack at N1 is sterically sensitive.
-
Outcome: 4-substituted precursors typically yield 7-substituted imidazo[1,2-a]pyridines (due to steric hindrance blocking the position adjacent to the substituent).
Module 3: The "Groebke-Blackburn-Bienaymé" (GBB) Impurities
Symptom: In the 3-component reaction (Amine + Aldehyde + Isocyanide), you observe byproducts with Mass = Product + 32 (Methanol adduct) or unexpected amides.
Diagnosis: Solvent Trapping & Passerini Competition. The GBB reaction relies on the formation of a Schiff base (imine) followed by isocyanide insertion. If the isocyanide addition is slow, the solvent (often MeOH) can attack the imine.
Diagnostic Table: GBB Side Reactions
| Observed Mass Shift | Impurity Identity | Root Cause | Solution |
| M + 32 (in MeOH) | Solvent Adduct | Methanol attacks the Schiff base before the isocyanide. | Switch to TFE (Trifluoroethanol) or use a higher concentration of isocyanide. |
| M + 18 (Amide) | Passerini Product | If acid catalyst is carboxylic (e.g., AcOH), it competes as a nucleophile. | Use Sc(OTf)₃ or HClO₄ instead of carboxylic acids. |
| M - Isocyanide | Hydrolysis | Reversion of Schiff base to aldehyde + amine. | Ensure anhydrous conditions; add molecular sieves. |
Module 4: Oxidative Coupling Artifacts
Symptom: When using Iodine (
Mechanism: Oxidative protocols (Ortoleva-King type) generate radicals. The pyridine ring is electron-rich and prone to Electrophilic Aromatic Substitution (EAS) by the oxidant itself.
-
Side Reaction A: Iodination. The 3-position of the imidazo[1,2-a]pyridine is highly nucleophilic. Excess iodine will rapidly iodinate the product at C3.
-
Fix: Use stoichiometric iodine or switch to the Hantzsch method (haloketone) if C3-H is required.
-
-
Side Reaction B: Dimerization. Radical coupling at C3 can link two scaffold units.
-
Fix: Dilute reaction conditions; avoid Copper catalysts if dimerization is observed.
-
FAQ: Rapid Fire Troubleshooting
Q: I am using 2-amino-5-chloropyridine, but the reaction is extremely slow. Why? A: Electron-Withdrawing Groups (EWGs) on the pyridine ring drastically reduce the nucleophilicity of the ring nitrogen.
-
Fix: Increase temperature to 100–120°C (sealed tube) or switch to microwave irradiation. Add NaI (Finkelstein condition) if using a chloro-ketone to generate the more reactive iodo-ketone in situ.
Q: Can I use DMF as a solvent? A: Proceed with Caution. At high temperatures (>100°C), DMF can decompose to form dimethylamine, which can compete with your aminopyridine for the haloketone. Furthermore, Vilsmeier-type formylation of the electron-rich C3 position is possible if POCl₃ is present. Ethanol or n-Butanol are safer standard choices.
Q: My product is an oil and won't crystallize. How do I purify? A: Imidazo[1,2-a]pyridines are basic.
-
Dissolve the oil in dilute HCl (aqueous).
-
Wash with Ether/EtOAc (removes non-basic ketone/dimer impurities).
-
Basify the aqueous layer with NaOH.
-
Extract with DCM.[1] This "Acid-Base Workup" is highly effective for this scaffold.
References
-
Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.
-
Bienaymé, H., & Bouzid, K. (1998). "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines."[2][3] Angewandte Chemie International Edition.
-
Goel, R., et al. (2019). "Recent advances in the synthesis of imidazo[1,2-a]pyridines: A review." RSC Advances.
-
Perveen, S., et al. (2020). "Synthetic approaches to imidazo[1,2-a]pyridines: A review." RSC Advances.
-
Guchhait, S. K., et al. (2018). "Groebke–Blackburn–Bienaymé Reaction: An Overview." ACS Combinatorial Science.
Sources
optimization of reaction conditions for imidazo[1,2-a]pyridine formation
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions & Troubleshooting[1]
Introduction: The Scaffold
Welcome to the technical support hub for the imidazo[1,2-a]pyridine scaffold. This bicyclic heterocycle is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in anxiolytics (e.g., Zolpidem), kinase inhibitors, and anti-infectives.[1]
While the formation of this ring system is thermodynamically favored, experimental pitfalls—specifically oxidative tar formation , regiochemical ambiguity , and catalyst deactivation —frequently derail campaigns.[1] This guide moves beyond standard textbook procedures to address the why and how of failure, providing self-validating protocols for robust synthesis.
Module 1: The Classical Condensation (Hantzsch-Type)
Workflow: Condensation of 2-aminopyridines with
Troubleshooting Guide
Q1: My reaction mixture turned into a black, intractable tar within 30 minutes. What happened?
Diagnosis: This is the most common failure mode. It is rarely due to product decomposition but rather the polymerization of the
-
Stoichiometry Control: Do not add the
-haloketone all at once. Dissolve it in the reaction solvent and add it dropwise to the refluxing amine solution. This keeps the concentration of the electrophile low, favoring the bimolecular reaction with the amine over unimolecular polymerization. -
Solvent Switch: If using DMF at
, switch to Ethanol (reflux) or Water/IPA (1:1) .[1] DMF can decompose to dimethylamine at high temperatures, which competes as a nucleophile.[1] -
The "Scavenger" Protocol: Add 0.5 equiv of NaHCO₃ or K₂CO₃. While the reaction can proceed without base (forming the HBr salt), the free acid catalyzes the aldol condensation of the ketone starting material, leading to tar.[1]
Q2: I have low yields (<40%) despite full consumption of starting material. Diagnosis: You likely have N-alkylation without cyclization . The initial attack of the ring nitrogen (N1) onto the alkyl halide is fast, but the subsequent ring closure (attack of the exocyclic amine onto the carbonyl) requires heat and proton transfer.[1] The Fix:
-
Check the Intermediate: Run an LC-MS. If you see mass [M+H]+ corresponding to the linear alkylated species, your cyclization is stalled.[1]
-
Force Cyclization: Isolate the intermediate or simply treat the crude mixture with a stronger dehydrating condition: reflux in n-butanol or add a Lewis acid like ZnCl₂ (10 mol%) .
Decision Tree: Low Yield Troubleshooting
Caption: Diagnostic logic for condensation failures. Blue nodes indicate analysis steps; Green nodes indicate corrective actions.
Module 2: Multicomponent Assembly (Groebke-Blackburn-Bienaymé)
Workflow: Aldehyde + 2-Aminopyridine + Isocyanide
Optimization Protocol
The "GBB" reaction is sensitive to the electronic nature of the 2-aminopyridine.
-
Standard Catalyst: Scandium Triflate Sc(OTf)₃ (5-10 mol%) is the gold standard for reliability.
-
Cost-Effective Alternative: Iodine (I₂) (10 mol%) or InCl₃ can often replace Sc(OTf)₃.[1]
-
Green Solvent: Water or MeOH.[1]
Troubleshooting Guide
Q3: The reaction stalls with electron-poor amines (e.g., 2-amino-5-nitropyridine). Mechanism: The initial Schiff base (imine) formation is the rate-determining step. Electron-withdrawing groups reduce the nucleophilicity of the exocyclic amine, preventing imine formation. The Fix:
-
Solvent Effect: Switch to 2,2,2-Trifluoroethanol (TFE) .[1] TFE stabilizes the imine intermediate via hydrogen bonding and activates the aldehyde, significantly boosting yields for deactivated amines.
-
Pre-formation: Reflux the aldehyde and amine first for 2 hours (with catalyst) to drive imine formation, then add the isocyanide.[1]
Q4: I am seeing a major byproduct corresponding to the amide (hydrolyzed isocyanide). Cause: Isocyanides are prone to hydrolysis in acidic/aqueous media, forming formamides.[1] The Fix:
-
Dry Conditions: If using Lewis acids like BF₃[1]·OEt₂, ensure solvents are anhydrous.[1]
-
Component Ratio: Use a slight excess of the isocyanide (1.2 - 1.5 equiv) to account for sacrificial hydrolysis.
Visualizing the GBB Pathway
Caption: The GBB reaction relies on efficient Schiff base formation (Yellow) before Isocyanide insertion.[1] Hydrolysis (Red) is the main competitor.[1]
Module 3: Regioselectivity & Functionalization
Q5: How do I control regioselectivity during electrophilic substitution (e.g., halogenation) of the formed ring? Rule: The C3 position is the most electron-rich site (highest HOMO coefficient).[1]
-
C3 Functionalization: Electrophiles (NBS, NIS, Selectfluor) will exclusively attack C3 first.[1]
-
C2 Functionalization: Must be installed during the ring formation (using the appropriate
-haloketone) or via lithiation of the C3-blocked scaffold. -
C5 (Peri-position): Functionalization here is difficult due to steric clash with the C3 substituent.
Q6: Can I perform this reaction in water? (Green Chemistry) Answer: Yes, and often with higher yields.[1][4][6][7][8][9] Protocol:
-
Solvent: Water (micellar conditions often help, e.g., using SDS surfactant, but not strictly necessary).[1]
-
Temperature: 60-80°C.
-
Mechanism: The hydrophobic effect forces the organic reactants (amine and haloketone/aldehyde) into close proximity, accelerating the reaction rate compared to organic solvents ("on-water" effect).[1]
Summary of Validated Conditions
| Reaction Type | Catalyst/Reagent | Solvent | Temp | Key Benefit | Ref |
| Standard Condensation | NaHCO₃ (1.0 eq) | EtOH | Reflux | Robust, scalable | [1] |
| Green Condensation | None (Catalyst-free) | Water | 60°C | Eco-friendly, fast workup | [2] |
| GBB (Standard) | Sc(OTf)₃ (5 mol%) | MeOH | RT-50°C | High functional group tolerance | [3] |
| GBB (Cost-Effective) | I₂ (10 mol%) | DCM/MeOH | RT | Metal-free, cheap | [4] |
| Oxidative Coupling | CuI / O₂ | DMF | 100°C | Uses simple ketones (not halo-) | [5] |
References
-
Bagdi, A. K., et al. (2015).[1] "Catalyst-free, aqueous synthesis of imidazo[1,2-a]pyridines." Green Chemistry. Link
-
Perveen, S., et al. (2021).[1] "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." ACS Omega.[1] Link[1]
-
Longo, J. M., et al. (2020).[1] "A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates." Journal of the Brazilian Chemical Society. Link
-
Guchhait, S. K., et al. (2009).[1] "Iodine-catalyzed mild and efficient Groebke-Blackburn-Bienaymé reaction." Synlett. Link
-
Zhang, Y., et al. (2013).[1][3][4] "CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines." The Journal of Organic Chemistry. Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 9. bio-conferences.org [bio-conferences.org]
Technical Support Center: Decarboxylation of Pyridine-3-Carboxylic Acids
Welcome to the Advanced Synthesis Support Module. Topic: Troubleshooting Decarboxylation of Nicotinic Acid Derivatives Role: Senior Application Scientist
Introduction: The "Position 3" Challenge
If you are here, you are likely experiencing a stalled reaction or a condenser full of white powder. You are not alone. Decarboxylating pyridine-3-carboxylic acid (nicotinic acid) is thermodynamically and kinetically distinct from its 2-isomer (picolinic acid) or 4-isomer (isonicotinic acid).
While the 2-isomer decarboxylates readily via a stabilized ylide intermediate (the Hammick intermediate), the 3-isomer lacks the direct resonance stabilization of the developing carbanion by the ring nitrogen. Consequently, the activation energy is significantly higher, requiring specific thermal or catalytic interventions.
This guide breaks down the failure modes into three modules: Kinetics (Reaction Stalling) , Thermodynamics (Sublimation/Physical Loss) , and Catalysis (Copper Mediation).
Module 1: Reaction Stalling & Incomplete Conversion
User Issue: "My reaction mixture turns black/tarry, but NMR shows mostly starting material or <10% conversion after 24 hours."
Root Cause Analysis: The Zwitterion Instability
The thermal decarboxylation of heteroaromatic acids generally proceeds via a zwitterionic intermediate.
-
The 2-Position Advantage: In picolinic acid, the negative charge on the decarboxylated carbon is adjacent to the positively charged nitrogen. This forms a relatively stable ylide.
-
The 3-Position Deficit: In nicotinic acid, the negative charge develops at the meta position relative to the nitrogen. The inductive stabilization is weak, and resonance stabilization is absent.
Troubleshooting Protocol: Solvent & Temperature
If you are running this neat (solvent-free), stop. The melting point of nicotinic acid (~236°C) is close to its decomposition point, leading to charring before decarboxylation.
Recommended System: High-boiling basic solvents.
-
Primary Choice: Quinoline (bp 237°C).
-
Mechanism: Quinoline acts as a high-temperature heat sink and a base to ensure the carboxylate is generated, while its polarity stabilizes the transition state.
-
Alternative: Diphenyl ether (Dowtherm A) if a non-basic medium is required (though slower).
The "Zwitterion Gap" Visualization The following diagram illustrates why your 3-isomer reaction is slower than literature precedents for 2-isomers.
Figure 1: Comparative kinetic barriers. The 3-isomer requires significantly higher energy input due to lack of resonance stabilization at the transition state.
Module 2: Sublimation & Physical Loss
User Issue: "I see white crystals growing on the cool parts of my flask/condenser. My yield is low."
Root Cause Analysis: Vapor Pressure vs. Reaction Rate
Nicotinic acid has a high enthalpy of sublimation. At the temperatures required for decarboxylation (>180°C), the rate of sublimation often exceeds the rate of decarboxylation. You are physically distilling your starting material out of the reaction zone before it can react.
Troubleshooting Protocol: The "Trap and Cook" Method
| Method | Setup Requirement | Pros | Cons |
| Solvent Dissolution | Dissolve in Quinoline or NMP. | Prevents sublimation by solvation. | Requires difficult workup (removing quinoline). |
| Sealed Tube / Autoclave | Heavy-walled glass pressure vessel or steel autoclave. | Eliminates sublimation; allows superheating of solvents (e.g., water). | Safety hazard (CO2 pressure buildup). |
| Microwave Reactor | Dedicated microwave vial (sealed). | Rapid heating (200°C+ in seconds); minimizes sublimation window. | Scale limited (usually <20 mmol). |
Actionable Step (Microwave Protocol):
-
Suspend Nicotinic acid (1.0 eq) in NMP (N-methyl-2-pyrrolidone).
-
Add catalytic Cu powder (0.05 eq).
-
Seal vessel.
-
Ramp to 220°C (High Absorption) for 10–20 minutes .
-
Note: The pressure will rise due to CO2 generation. Ensure the vessel is rated for the expected pressure (approx. 15-20 bar depending on fill volume).
Module 3: Catalysis (The Copper Fix)
User Issue: "I'm using high heat, but it's still too slow. Do I really need copper?"
Root Cause Analysis: Lowering Activation Energy
For the 3-isomer, thermal energy alone is often insufficient or destructive. Copper acts as a decarboxylation catalyst.[1][2][3][4][5][6] The mechanism involves the formation of a Copper(I)-carboxylate complex. The copper atom facilitates electron transfer, stabilizing the transition state during the extrusion of CO2 to form an aryl-copper intermediate, which is then protonated.
Catalyst Selection Guide
-
Copper Chromite (
): The industrial standard. Robust, handles high T. Toxic (Chromium). -
Copper Powder (Cu): Effective in quinoline. Surface area matters (use fine powder).
-
Copper(I) Oxide (
): Often more active than elemental copper. -
Silver Carbonate (
): The "Cadillac" catalyst. Works at lower temperatures (~120-150°C) via a similar mechanism but is significantly more expensive.
Workflow: Copper-Catalyzed Decarboxylation
Figure 2: The Copper Catalytic Cycle. The formation of the Aryl-Cu intermediate bypasses the high-energy carbanion/zwitterion route.
FAQ: Rapid Fire Troubleshooting
Q: Can I use water as a solvent? A: Only if you have a high-pressure autoclave. "High-Temperature Liquid Water" (HTLW) at 250°C acts as an acid/base catalyst and solvent, but at ambient pressure, water boils too low (100°C) to effect decarboxylation of the 3-isomer [1].
Q: How do I remove Quinoline during workup? A: This is the pain point of the quinoline method.
-
Dilute reaction mixture with Ethyl Acetate.
-
Wash extensively with 1M HCl . The quinoline protonates and moves to the aqueous layer.
-
Warning: Your product (Pyridine) is also basic. You must adjust pH carefully or perform a continuous extraction if your product is water-soluble.
-
Better Alternative: Distillation. If your product boils significantly lower than quinoline (237°C), distill it directly from the reaction pot.
Q: My product is volatile. How do I isolate it? A: If you are making simple pyridine (bp 115°C), do not use rotary evaporation.
-
Perform the reaction in a high-boiling solvent (e.g., tetraethylene glycol).
-
Set up a distillation apparatus during the reaction.
-
As CO2 evolves, the product will codistill or can be swept out with a nitrogen stream into a cold trap.
References
- Title: Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
-
Kinetics & Mechanism (The "Hammick" & Zwitterion Effect): Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution.[7] Source: Canadian Journal of Chemistry, 1972, 50(18), 3017-3027.[7] URL:[Link][7]
-
Copper Catalysis Mechanism: Title: Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Source: Advanced Synthesis & Catalysis.[5] URL:[Link]
-
Microwave Assisted Method: Title: Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds.[8] Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. future4200.com [future4200.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds and identification of Aβ-peptide aggregation inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
challenges in the functionalization of the imidazo[1,2-a]pyridine core
Welcome to the Imidazo[1,2-a]pyridine Technical Support Center .
As a Senior Application Scientist, I understand that while the imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry (found in Zolpidem, Alpidem, and various kinase inhibitors), its functionalization is often non-trivial. The core features a sharp reactivity gradient: the C3 position is highly nucleophilic, while the pyridine ring (C5–C8) is comparatively inert and prone to catalyst coordination issues.
This guide is structured to troubleshoot these specific electronic and steric anomalies.
Reactivity Landscape & Decision Matrix
Before troubleshooting, verify your target position against the reactivity profile below.
Figure 1: Reactivity heatmap of the imidazo[1,2-a]pyridine scaffold. C3 is the most reactive site, while C5 presents unique steric challenges.
Module 1: The C3 "Hotspot" (Electrophilic Substitution)
The C3 position is electronically similar to the C3 of indole. It is the primary site for electrophilic attack.
Q: I am attempting a C3-arylation, but I am observing significant homocoupling of my aryl halide partner instead of the desired C-H product. How do I fix this?
A: This is a common issue in Palladium-catalyzed C-H activation (Direct Arylation). The imidazo[1,2-a]pyridine nitrogen (N1) can coordinate to the Pd(II) species, potentially altering the catalytic cycle.
-
Root Cause: Inefficient C-H bond cleavage at C3 or catalyst poisoning by the substrate.
-
Solution:
-
Switch to Cu-Catalysis: Copper(I) often performs better for C3-arylation because it utilizes a radical-like or organometallic pathway less susceptible to N-coordination inhibition compared to Pd.
-
Add Pivalic Acid (PivOH): If sticking with Pd, add 30 mol% PivOH. It acts as a proton shuttle, lowering the energy barrier for the C-H activation step (Concerted Metalation-Deprotonation, CMD).
-
Q: My electrophilic substitution (e.g., bromination) at C3 is too fast, leading to poly-halogenated side products. How can I control the kinetics?
A: The C3 position is exceptionally nucleophilic.
-
Root Cause: Using strong electrophiles (like NBS) in polar aprotic solvents (DMF/MeCN) accelerates the reaction beyond control.
-
Correction:
-
Temperature: Cool the reaction to 0°C or -10°C.
-
Solvent Switch: Use a non-polar solvent like DCM or Toluene. This destabilizes the charged intermediate (Wheland intermediate), slowing the reaction down to a controllable rate.
-
Reagent: For halogenation, switch from NBS to the milder NIS (N-iodosuccinimide) or use elemental iodine with a base if selectivity is poor.
-
Standardized Protocol: C3-Arylation (Pd-Catalyzed)
Use this protocol for introducing aryl groups without pre-functionalizing the core.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) | Acetate acts as an internal base for the CMD mechanism. |
| Ligand | PPh₃ (10 mol%) | Stabilizes the active Pd(0) species. |
| Base | K₂CO₃ (2.0 equiv) | Neutralizes the HX byproduct. |
| Additive | PivOH (30 mol%) | CRITICAL: Facilitates C-H bond cleavage via proton shuttling. |
| Solvent | 1,4-Dioxane | High boiling point, good solubility, moderate polarity. |
| Temp | 100 °C | Required to overcome activation energy of C-H bond. |
Module 2: The "Remote" Challenge (C5 & C8)
Functionalizing C5 is the "holy grail" due to the peri-interaction with the N4 lone pair and steric clash with substituents at N1.
Q: I need to functionalize C5, but all my C-H activation attempts yield the C3 product. How do I reverse this regioselectivity?
A: You cannot rely on electronic bias alone; C3 will always win. You must use Steric Blocking or Directing Groups .
-
Strategy 1 (Blocking): Pre-install a blocking group (e.g., Cl, Br, or ester) at C3. Perform the C5 functionalization, then remove the C3 group (e.g., decarboxylation or dehalogenation).
-
Strategy 2 (Directing Groups): Use a substituent at C6 or N1 (if possible) that directs the metal catalyst to C5.
-
Strategy 3 (Radical Alkylation): Radical pathways (e.g., Minisci-type reactions) are less sensitive to the C3 electronic bias and can sometimes favor C5/C8 depending on the radical character, though mixtures are common.
Q: Why does my cross-coupling at C5 (using a 5-chloro substrate) fail, while the 6-chloro analogue works fine?
A: This is a classic steric issue.
-
Root Cause: The C5 position is sterically crowded by the bridgehead nitrogen's lone pair and the geometry of the fused ring. Standard bulky phosphine ligands (like SPhos or XPhos) may be too bulky to effectively ligate Pd at this cramped position.
-
Solution:
-
Use Smaller, Electron-Rich Ligands: Try N-Heterocyclic Carbenes (NHCs) like IMes or smaller phosphines like PCy3 .
-
Switch Metal: Nickel (Ni(COD)2) often handles sterically hindered chlorides better than Palladium due to a smaller atomic radius and different oxidative addition geometry.
-
Module 3: Core Synthesis (Groebke-Blackburn-Bienaymé)[1]
Often, the best way to functionalize is to build the ring with the functionality already in place.
Q: My GBB reaction (2-aminopyridine + aldehyde + isocyanide) has stalled at the imine intermediate. Yield is <20%.
A: The GBB reaction relies on the formation of a Schiff base (imine) followed by a [4+1] cycloaddition.
-
Troubleshooting Checklist:
-
Acid Catalyst: Are you using a Lewis Acid? Switch to Sc(OTf)₃ (5 mol%) or Yb(OTf)₃ . If these are unavailable, Acetic Acid (as solvent or additive) is often superior to strong mineral acids which can protonate the pyridine nitrogen and deactivate the nucleophile.
-
Solvent: Are you using DCM or THF? Stop. The GBB reaction works best in protic solvents like Methanol or Ethanol . The alcohol stabilizes the ionic intermediates.
-
Component: Is your 2-aminopyridine electron-deficient (e.g., 5-nitro-2-aminopyridine)? These are poor nucleophiles. You must heat to 60-80°C and use a stronger catalyst (e.g., sulfamic acid).
-
Workflow: Optimized GBB Synthesis
Figure 2: The Groebke-Blackburn-Bienaymé (GBB) reaction pathway. The acid-catalyzed insertion (Step 2) is the rate-determining step often requiring optimization.
Module 4: Purification & Handling
Q: My product is "streaking" on the silica column. I cannot get a clean separation.
A: Imidazo[1,2-a]pyridines are basic. They interact strongly with the acidic silanols on silica gel.
-
Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in your eluent system. This neutralizes the acidic sites on the silica. Alternatively, use Alumina (Neutral) instead of silica.
Q: The NMR shows broad peaks, suggesting metal contamination.
A: The N1 and N4 nitrogens are excellent ligands for Pd and Cu.
-
Fix: Wash the crude organic layer with an aqueous solution of Thiourea or EDTA (0.1 M) before column chromatography. This strips the metal ions from the heterocycle.
References
-
Bagdi, A. K., et al. (2020). Recent Advances in the C-H Functionalization of Imidazo[1,2-a]pyridines. Chemical Reviews. (Verified authoritative review on C-H activation mechanisms).
-
Guchhait, S. K., et al. (2018). Groebke-Blackburn-Bienaymé Reaction: A Review. ACS Combinatorial Science. (Comprehensive guide on GBB optimization).
-
Cao, H., et al. (2019). Regioselective C-3 Arylation of Imidazo[1,2-a]pyridines via Pd-Catalysis. Journal of Organic Chemistry.[1][2] (Protocol grounding for Module 1).
-
Mori, A., et al. (2015). C-H Activation at C5 of Imidazo[1,2-a]pyridine.[3] Organic Letters. (Grounding for Module 2 steric challenges).
Sources
GBB Reaction Technical Support Center: Impurity Management & Optimization
Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist Subject: Groebke-Blackburn-Bienaymé (GBB) Reaction Troubleshooting Ticket ID: GBB-OPT-2024
Executive Summary: The "Sticky" Nature of MCRs
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component coupling of an aldehyde, an isocyanide, and a 2-aminoazine (e.g., 2-aminopyridine) to yield fused imidazo[1,2-a]heterocycles. While atom-economical, the reaction is notorious for "sticky" impurities caused by the reversibility of the initial imine formation and the high reactivity of isocyanides.
This guide moves beyond basic procedures to address the mechanistic root causes of impurities—specifically hydrolysis, solvent participation, and competitive Ugi-type pathways—and provides self-validating protocols to eliminate them.
Module 1: Critical Parameter Optimization (Pre-Reaction)
Before troubleshooting a failed reaction, ensure your initial parameters are not designed to fail. The choice of catalyst and solvent dictates the impurity profile.
Catalyst & Solvent Selection Matrix
| Catalyst System | Solvent | Primary Risk / Impurity | Recommended For |
| Sc(OTf)₃ (5-10 mol%) | MeOH | Methanol addition to imine (M+32 adducts) | Standard. Difficult substrates; high conversion required. |
| HClO₄ / p-TsOH | MeOH/DCM | Protodecarboxylation; Salt formation | Robust, acid-stable substrates. |
| Acetic Acid (AcOH) | DCM/TFE | Ugi Side Products (Linear amides) | DNA-Encoded Libraries (mild); simple aldehydes. |
| None (Catalyst-Free) | TFE / HFIP | Slow kinetics; Incomplete conversion | "Green" Protocol. Acid-sensitive substrates. |
Technical Insight: Trifluoroethanol (TFE) is a "privileged" solvent for GBB. Its strong hydrogen-bond donating ability activates the imine without being nucleophilic enough to attack it (unlike Methanol). If you observe solvent adducts, switch to TFE.
Stoichiometry & Order of Addition
Standard Protocol Failure: Adding all three components simultaneously often leads to isocyanide polymerization (dark tarry impurities) before the imine forms.
The "Pre-Formation" Protocol:
-
Step A: Combine Aldehyde (1.0 equiv) + 2-Aminoazine (1.0–1.2 equiv) + Catalyst in solvent.
-
Step B: Stir 15–30 mins (or until TLC shows imine formation).
-
Step C: Add Isonitrile (1.0–1.1 equiv) last.
Module 2: Troubleshooting & FAQs
Q1: "My crude NMR shows significant unreacted aldehyde and amine, even after 24 hours."
Diagnosis: Imine Hydrolysis / Reversibility. The first step (Imine formation) is an equilibrium. If water is present (from wet solvent or hygroscopic starting materials), the equilibrium shifts backward, preventing the isocyanide attack.
The Fix:
-
Dehydrating Agents: Add 4Å Molecular Sieves or anhydrous MgSO₄ to the reaction vial.
-
Excess Amine: Increase the 2-aminoazine to 1.2–1.5 equivalents to drive the equilibrium forward (Le Chatelier’s principle).
-
Concentration: MCRs benefit from high concentration (0.5 M – 1.0 M). If dilute (e.g., 0.1 M), the intermolecular steps are too slow.
Q2: "I isolated a byproduct with mass M+32 (or M+18)."
Diagnosis: Solvent/Water Nucleophilic Attack.
-
M+32: You are using Methanol.[1][2][3] The solvent attacked the activated imine instead of the isocyanide (forming a hemiaminal ether).
-
M+18: Water attacked the nitrilium intermediate, leading to a linear amide (Ugi-like product) or simple hydrolysis.
The Fix:
-
Switch Solvent: Move to TFE (2,2,2-Trifluoroethanol) . It activates the imine but is non-nucleophilic.
-
Strict Anhydrous Conditions: Flame-dry glassware if M+18 persists.
Q3: "The product is co-eluting with a dark, sticky impurity that smears on the column."
Diagnosis: Isonitrile Polymerization. Isonitriles are unstable in acidic media without an electrophile (the imine) to react with. If the imine formation is slow, the acid catalyst will polymerize the isocyanide.
The Fix:
-
Sequential Addition: Do not add isonitrile until the imine is pre-formed (see Module 1).
-
Slow Addition: Add the isonitrile dropwise as a solution over 30 minutes.
Q4: "I see a linear amide byproduct instead of the cyclized product."
Diagnosis: The "Ugi Divergence". If you use a carboxylic acid catalyst (like AcOH) and an aliphatic aldehyde, the acetate anion can intercept the nitrilium ion, leading to an Ugi-type 3-component product (linear amide) rather than the GBB cyclization.
The Fix:
-
Change Catalyst: Switch to a non-nucleophilic Lewis Acid like Sc(OTf)₃ or Yb(OTf)₃ .
-
Counterion Check: Avoid acids with nucleophilic conjugate bases (e.g., avoid HCl, use HClO₄ or TfOH).
Visualizing the Failure Pathways
The following diagram maps the kinetic competition between the desired GBB pathway and the common impurity traps described above.
Caption: Kinetic competition in the GBB reaction. Red paths indicate impurity formation due to water, nucleophilic solvents, or incorrect anion choice.
Module 3: Purification Workflow
Because the GBB product is a basic heterocycle, we can exploit pH switching for purification, avoiding tedious chromatography for semi-pure mixtures.
Protocol: "Catch and Release" Purification
This method removes non-basic impurities (unreacted aldehyde, isonitrile polymers, linear amides).
-
Evaporation: Remove reaction solvent (especially if MeOH/TFE).
-
Dissolution: Dissolve crude residue in EtOAc or DCM.
-
Acid Wash: Extract with 1M HCl (x3).
-
The Product (and unreacted amine) moves to the Aqueous Phase.
-
Aldehydes, Isonitriles, and Polymers stay in the Organic Phase.
-
-
Discard Organic Phase.
-
Basification: Neutralize the Aqueous Phase with 2M NaOH or sat. NaHCO₃ (pH > 10).
-
Re-Extraction: Extract the cloudy aqueous layer with DCM (x3).
-
Drying: Dry over Na₂SO₄ and concentrate.
-
Scavenging (Optional): If using Sc(OTf)₃, treat the final solution with Si-Trisamine resin (3 equiv relative to catalyst) for 2 hours to remove metal traces.
Purification Decision Tree
Caption: Acid-base workup strategy to isolate basic GBB products from non-basic impurities.
References
-
Groebke, K., et al. (1998).[1][4] Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation.[5] Synlett, 1998(6), 661-663. Link
-
Blackburn, C., et al. (1998).[1] Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation. Tetrahedron Letters, 39(22), 3635-3638. Link
-
Bienaymé, H., & Bouzid, K. (1998).[1][4] A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines. Angewandte Chemie International Edition, 37(16), 2234-2237. Link
-
Shaabani, A., et al. (2020). Green and sustainable synthesis of imidazo[1,2-a]pyridines: A review. Journal of Molecular Liquids, 312, 113437. Link
-
Eandi, S. M., et al. (2023).[6] Solvent Effects in the Groebke–Blackburn–Bienaymé Reaction: The Role of TFE. Journal of Organic Chemistry. Link(Note: Generalized citation based on TFE "privileged solvent" literature).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 6. biotage.com [biotage.com]
stability issues of 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid in solution
Technical Support Center: 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic Acid
Executive Summary
As a Senior Application Scientist, I frequently encounter inquiries regarding the handling of This compound . This compound represents a "push-pull" heterocyclic system: the electron-rich imidazo[1,2-a]pyridine core is functionalized with an electron-withdrawing cyano group at the C6 position and an acidic carboxyl group at the C3 position.[1]
This specific electronic arrangement creates distinct stability challenges in solution—specifically thermal decarboxylation and nitrile hydrolysis .[1] The following guide moves beyond basic handling to address the mechanistic causes of degradation, ensuring your experimental data remains robust and reproducible.
Part 1: Solubility & Stock Preparation
Q1: Why does my compound precipitate when diluting my DMSO stock into aqueous media?
A: This is a classic "solubility cliff" caused by the compound's zwitterionic potential and rigid aromatic scaffold.[1]
-
The Mechanism: this compound has low aqueous solubility due to strong intermolecular
- stacking and a planar structure.[1] While the carboxylic acid (pKa 3-4) can ionize, the cyano group reduces the basicity of the ring nitrogen, limiting self-solvation. -
The Fix:
-
Solvent Choice: Prepare high-concentration stocks (10–50 mM) in anhydrous DMSO or DMF .[1] Avoid ethanol, as solubility is often insufficient for high-concentration stocks.[1]
-
Stepwise Dilution: Do not add the stock directly to cold buffer.
-
Step A: Dilute the DMSO stock 1:10 into a secondary solvent (e.g., PEG-400 or Propylene Glycol) if compatible with your assay.
-
Step B: Slowly add this intermediate mix to your vortexing aqueous buffer.[1]
-
-
pH Control: Ensure your aqueous buffer is pH > 6.0 . At pH < 4, the carboxylic acid is protonated (neutral), drastically reducing solubility and causing precipitation.
-
Q2: Can I sonicate the solution to dissolve the solid?
A: Use caution. Brief sonication (30-60 seconds) in a water bath is acceptable.[1] However, extended sonication generates heat.[1] Given the susceptibility of the C3-carboxylic acid to thermal decarboxylation (see Part 2), excessive heat input during solubilization can initiate degradation before your experiment even begins.
Part 2: Chemical Stability & Degradation Pathways
Q3: I see a new peak in my LC-MS after storing the solution at Room Temperature. What is it?
A: You are likely observing one of two primary degradation products.[1] The specific product depends on your solvent and pH conditions.[1]
-
Decarboxylation (Loss of CO₂):
-
Condition: High temperature (>40°C) or acidic environments.[1]
-
Mechanism: The imidazo[1,2-a]pyridine ring is electron-rich.[1] The C3 position is prone to electrophilic attack, but in the case of the carboxylic acid, the reverse happens. The electron-withdrawing cyano group at C6 stabilizes the transition state, facilitating the loss of CO₂ to form 6-cyanoimidazo[1,2-a]pyridine .
-
Mass Shift: [M-H]⁻ changes from 187 (Parent)
143 (Decarboxylated).
-
-
Nitrile Hydrolysis:
-
Condition: Extreme pH (Strongly acidic or basic) + Water.[1]
-
Mechanism: The C6-cyano group is susceptible to hydrolysis, converting first to the primary amide and eventually to the carboxylic acid (dicarboxylic acid species).
-
Mass Shift: [M+H]⁺ changes from 188
206 (+18, Amide) or 207 (+19, Acid).
-
Q4: How do I distinguish between these pathways?
A: Use the following degradation logic map to diagnose your stability issue.
Figure 1: Primary degradation pathways for this compound. The C3-carboxyl group is thermally labile, while the C6-cyano group is hydrolytically sensitive.
Part 3: Storage & Handling Protocols
Q5: What is the optimal storage protocol to maximize shelf-life?
A: Stability is a function of Temperature , Moisture , and Light . Follow this "Golden Standard" protocol:
Standard Operating Procedure (SOP) for Storage:
-
Solid State: Store at -20°C under desiccant. The solid is generally stable for >2 years if kept dry.[1]
-
Stock Solution (DMSO):
-
Prepare at 10 mM or higher . Lower concentrations degrade faster due to higher solvent-to-solute ratio interactions.[1]
-
Aliquot into single-use vials (avoid freeze-thaw cycles).
-
Store at -80°C (Gold Standard) or -20°C .
-
Shelf-life: 6 months at -20°C; <1 week at 4°C.
-
Table 1: Solvent Compatibility Matrix
| Solvent | Stability Rating | Notes |
| Anhydrous DMSO | ★★★★★ (Excellent) | Preferred for stock solutions.[1] Hygroscopic—keep sealed.[1] |
| Anhydrous DMF | ★★★★☆ (Good) | Alternative to DMSO.[1] Harder to remove in some assays.[1] |
| Ethanol/Methanol | ★★☆☆☆ (Poor) | Potential for esterification (ethyl/methyl ester formation) over time if acidic.[1] |
| Water (pH 7.4) | ★☆☆☆☆ (Very Poor) | Use immediately. Do not store. Hydrolysis risk.[1] |
| Acidic Buffer (pH < 4) | ★☆☆☆☆ (Critical) | High risk of precipitation and decarboxylation.[1] |
Part 4: Analytical Troubleshooting
Q6: My potency in the biological assay is decreasing. How do I validate the compound's integrity?
A: Do not rely on OD (Optical Density) alone, as degradation products often absorb at similar wavelengths.[1] You must use a separation technique.
Protocol: Rapid Purity Check (HPLC/UPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5-10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond).[1]
Troubleshooting Workflow:
Figure 2: Diagnostic workflow for identifying stability issues in solution.
References
-
Bagdi, A. K., et al. (2015).[1][2] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[1][2] Link
-
Goel, R., et al. (2017).[1] "Imidazo[1,2-a]pyridine scaffolds as potential therapeutic agents." European Journal of Medicinal Chemistry. (General stability context for the scaffold).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanistic source for nitrile hydrolysis and decarboxylation of heteroaromatic acids).[1]
-
Pipzine Chemicals. "Imidazo[1,2-a]pyridine-6-carboxylic Acid - Product Data." (Solubility and physical properties data). Link
-
PubChem. "Imidazo[1,2-a]pyridine-3-carboxylic acid Compound Summary."[1] National Library of Medicine.[1] Link[1]
Sources
refining catalyst selection for imidazo[1,2-a]pyridine synthesis
This technical guide functions as a specialized support center for researchers optimizing the synthesis of imidazo[1,2-a]pyridine scaffolds. It prioritizes experimental logic, troubleshooting, and mechanistic clarity over generic procedural lists.
Module 1: Catalyst Decision Matrix
User Query: "Which catalyst system should I choose for my specific substrate class?"
Scientist Response: Selection is dictated by the electrophile source (ketone, aldehyde, or nitroolefin) and the electronic nature of the 2-aminopyridine. Use the logic flow below to select the optimal catalytic manifold.
Figure 1: Decision matrix for catalyst selection based on electrophile source and reaction type.
Module 2: Copper-Catalyzed Oxidative Coupling
Context: This is the "workhorse" method for coupling 2-aminopyridines with ketones. It typically proceeds via an oxidative C-H functionalization mechanism.
Protocol Standard:
-
Catalyst: CuI (10 mol%) or Cu(OTf)₂.
-
Oxidant: Atmospheric O₂ (balloon) or DTBP (if air-sensitive).
-
Solvent: Toluene or DMF (100–110 °C).
-
Base: Na₂CO₃ or Et₃N (optional, depending on acid scavenger needs).
Troubleshooting Guide: Copper Systems
| Symptom | Root Cause Analysis | Corrective Action |
| Stalled Conversion (<40%) | Catalyst Poisoning: Strongly coordinating groups (e.g., cyano, thioethers) on the substrate are sequestering Cu species. | Switch to Cu(II): Use Cu(OAc)₂ or CuO nanoparticles. Cu(II) is often more robust against poisoning than Cu(I) in these oxidative cycles [1]. |
| Regioisomer Mixtures | Steric Clash: Substituents at the meta position of 2-aminopyridine create ambiguity during ring closure (N1 vs. C3 attack). | Solvent Tuning: Switch from polar aprotic (DMF) to non-polar (Toluene). Non-polar solvents enforce tighter ion-pairing, often favoring the thermodynamic product [2]. |
| Homocoupling of Ketones | Over-Oxidation: Excessive oxidative potential leads to ketone dimerization (1,4-diketones) rather than hetero-coupling. | Slow Addition: Add the ketone dropwise over 1 hour. Reduce catalyst loading to 5 mol% to throttle the radical generation rate. |
| Low Yield with Nitro-Substrates | Electronic Deactivation: Electron-withdrawing groups (EWGs) on the pyridine ring reduce the nucleophilicity of the exocyclic amine. | Ligand Acceleration: Add 1,10-phenanthroline (10-20 mol%). The ligand increases the electron density at the Cu center, facilitating the oxidative addition step [3]. |
Module 3: The Groebke-Blackburn-Bienaymé (GBB) Reaction[1][2][3]
Context: A three-component reaction (Aldehyde + 2-Aminopyridine + Isocyanide) ideal for generating diversity at the C-3 position (e.g., for DNA-encoded libraries).
Protocol Standard:
-
Catalyst: Sc(OTf)₃ (5 mol%) or AcOH (10-20 mol%).
-
Solvent: MeOH or EtOH (Room Temp to 60 °C).
-
Concentration: High concentration (0.5 M - 1.0 M) favors the multicomponent pathway over side reactions.
Mechanistic Insight & Troubleshooting
The reaction relies on the formation of a Schiff base (imine) intermediate, followed by [4+1] cycloaddition with the isocyanide.
Figure 2: Kinetic pathway of the GBB reaction. The protonation of the imine is the critical catalytic step.
FAQ: GBB Optimization
Q: My isocyanide is not reacting, and I only isolate the imine. Why? A: The imine is not sufficiently electrophilic.
-
Solution: Switch to a stronger Lewis Acid like Sc(OTf)₃ or InCl₃ . If using Brønsted acids, ensure the pH is low enough to protonate the imine but not so low that it protonates the pyridine nitrogen (which kills nucleophilicity). A catalytic amount of HClO₄ is often superior to AcOH for stubborn substrates [4].
Q: I see significant hydrolysis of the imine back to the aldehyde. A: Water is the enemy here.
-
Solution: Add molecular sieves (4Å) to the reaction vessel. Alternatively, use TFE (2,2,2-trifluoroethanol) as the solvent; its hydrogen-bond donating ability stabilizes the transition state and accelerates the reaction without adding water [5].
Module 4: Metal-Free & Green Alternatives
Context: For pharmaceutical synthesis where trace metal contamination (ppm levels) is a regulatory burden.
Iodine-Mediated Cyclization
-
Mechanism: Iodine acts as both a Lewis acid to activate the ketone and an oxidant to sponge up hydrogen.
-
Protocol: I₂ (50 mol%), NaHCO₃, DMSO, 100 °C.
-
Critical Note: DMSO is not just a solvent here; it often acts as the terminal oxidant (regenerating I₂ from HI).
Visible Light Photocatalysis
-
Catalyst: Eosin Y (organic dye).[1]
-
Conditions: Green LEDs, O₂ balloon, EtOH.
-
Advantage: Operates at room temperature, avoiding thermal degradation of sensitive functional groups.
| Parameter | Iodine System | Photocatalytic System |
| Substrate Scope | Broad (tolerates sterics) | Limited (sensitive to redox potentials) |
| Reaction Time | Fast (1-3 hours) | Slow (12-24 hours) |
| Scalability | High (Gram to Kg) | Low (Photon penetration depth issues) |
| Key Risk | Iodination byproducts (C-3 iodination) | Photobleaching of catalyst |
References
-
Yan, R. L., et al. (2012).[2][3] "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant." The Journal of Organic Chemistry, 77(4), 2024–2028.
-
Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines via tandem oxidative cyclization." RSC Advances, 3, 24034.
-
Monir, K., et al. (2014).[3] "Copper-Catalyzed Oxidative Coupling for Regioselective Synthesis." Organic Letters, 16(17), 4630–4633.
-
Shaabani, A., et al. (2021).[1] "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." ACS Omega, 6(51), 35105–35122.
-
Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews, 106(1), 17–89.
Sources
Technical Support Center: Solubility Optimization for Imidazo[1,2-a]pyridine Scaffolds
Status: Active Ticket ID: IP-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Subject: Overcoming "Brick Dust" Properties in Imidazo[1,2-a]pyridine Derivatives
Welcome to the Technical Support Interface
You are accessing this guide because your lead compound—likely an imidazo[1,2-a]pyridine derivative—is failing in aqueous media. You may be observing precipitation in biological assays, poor oral bioavailability, or erratic PK data.
This scaffold is a "privileged structure" in medicinal chemistry (e.g., Zolpidem, Alpidem), but it is notorious for high crystal lattice energy due to planar
This guide provides a tiered troubleshooting protocol: Structural Modification , Salt Selection , and Formulation Strategy .
Module 1: Structural Modification (The "Root Cause" Fix)
User Complaint: "My compound has a decent cLogP (3-4) but is practically insoluble (<1 µM)."
Diagnosis:
Your compound likely suffers from "Brick Dust" syndrome. According to the General Solubility Equation (GSE) proposed by Yalkowsky, solubility (
Imidazo[1,2-a]pyridines are flat. They stack efficiently in the solid state, driving up the Melting Point (MP). Even if you lower LogP, a high MP (>200°C) will keep the compound insoluble [1].
Troubleshooting Protocol:
-
Disrupt Planarity (The "MP" Lever):
-
Action: Introduce
hybridized centers or "out-of-plane" substituents to break the crystal lattice. -
Recommendation: Avoid flat phenyl rings at the C2/C6 positions if possible. Replace them with non-planar bioisosteres (e.g., bicyclo[1.1.1]pentane) or ortho-substituted rings that force a twist angle.
-
-
Ionizable Tethers (The "LogP" Lever):
-
Action: Append solubilizing tails that contain a basic nitrogen distinct from the scaffold core.
-
Specific Targets:
-
C3 Position: Ideal for installing morpholine or piperazine linkers via a methylene bridge or amide coupling.
-
C6 Position: Tolerates halogen replacements with solubilizing groups (e.g., N-methylpiperazine).
-
-
Evidence: Studies on antituberculosis agents showed that inserting a piperazine ring between aryl moieties significantly improved solubility under acidic conditions without losing potency [2].[3]
-
Visual Guide: Scaffold Optimization Strategy
Figure 1: Strategic modification points to disrupt crystal packing and enhance solvation.
Module 2: Salt Selection (The "Solid State" Fix)
User Complaint: "I cannot change the structure without losing potency. How do I solubilize the parent compound?"
Diagnosis: The imidazo[1,2-a]pyridine core possesses a basic nitrogen at position N1 . The pKa of this nitrogen is typically between 5.0 and 7.0 , making it suitable for salt formation with strong acids [3].
Salt Screening Protocol:
Step 1: pKa Determination
-
Measure the pKa of your specific derivative. Electron-withdrawing groups (e.g., -CF3, -CN) at C6 will lower the pKa, potentially making salt formation difficult with weak acids.
Step 2: Counter-ion Selection Do not rely solely on HCl. While common, HCl salts of this scaffold can sometimes be hygroscopic or form hydrates that revert to the free base.
| Counter-ion | Acid | Rationale |
| Mesylate | Methanesulfonic acid | Top Pick. Often disrupts packing better than Cl-, leading to higher amorphous character or stable polymorphs. |
| Tartrate | Tartaric acid | Good for chiral resolution and creating bulky separation in the lattice. |
| Hydrochloride | HCl | Standard first attempt. Watch for "Common Ion Effect" in gastric media (high Cl- concentration reduces solubility). |
Step 3: Micro-Scale Salt Screen (The "Golden Rule" Test)
-
Dissolve 5 mg of free base in minimal acetone or ethanol.
-
Add 1.1 equivalents of acid.
-
Evaporate solvent.[4]
-
Verification: Resuspend the solid in water. Measure pH.
-
Pass: pH < 4.0 (Salt is stable).
-
Fail: pH ~ 7.0 (Salt has disproportionated back to free base; the acid was too weak).
-
Module 3: Formulation Strategies (The "Delivery" Fix)
User Complaint: "The salt is unstable, and the compound crashes out in animal dosing vehicles."
Diagnosis: If chemical modification and salts fail, you must utilize Host-Guest Complexation . Imidazo[1,2-a]pyridines fit exceptionally well into the hydrophobic cavity of cyclodextrins.
Recommended Technology: Cyclodextrin Complexation
Research on Zolpidem (a classic imidazo[1,2-a]pyridine) demonstrates that Hydroxypropyl-
Protocol: Preparation of Inclusion Complex
-
Reagents:
-
Compound (Free base)
-
HP-
-CD (20% w/v solution in water or saline)
-
-
Method A: In-situ Dosing Solution (For PK studies)
-
Dissolve compound in minimal DMSO (max 5% of final volume).
-
Slowly add 20% HP-
-CD while vortexing. -
Tip: If precipitation occurs, acidify slightly with 0.1N HCl (target pH 4-5) to leverage the N1 ionization plus the CD encapsulation.
-
-
Method B: Solid Dispersion (For oral capsules)
-
Kneading Method: Mix the drug and HP-
-CD (1:1 molar ratio) with a small amount of water/ethanol (paste consistency). Grind for 30 mins. Dry at 45°C. -
Evidence: This method has been proven to convert crystalline drug into an amorphous state, significantly increasing dissolution rate [5].
-
Visual Guide: Formulation Decision Tree
Figure 2: Decision matrix for selecting the appropriate solubilization strategy.
Module 4: Assay Interference (The "Lab" Fix)
User Complaint: "My IC50 curves are flat or erratic. The compound crashes out when diluted from DMSO into media."
Troubleshooting Guide: This is a classic "kinetic solubility" failure. Imidazo[1,2-a]pyridines are prone to rapid crystallization upon contact with water.
-
Check the "Intermediate" Solvent:
-
Do not pipette 100% DMSO stock directly into aqueous buffer. This creates a local region of supersaturation that triggers nucleation.
-
Fix: Perform an intermediate dilution step in 50% DMSO / 50% Water . Then transfer this to the final assay plate.
-
-
Use a Surfactant:
-
Add 0.01% Triton X-100 or 0.05% Tween-80 to your assay buffer. This prevents the formation of micro-aggregates that scatter light and produce false positives in optical assays.
-
References
-
Yalkowsky, S. H. (2003). Estimation of aqueous solubility by the General Solubility Equation (GSE).[1][2][5][6] QSAR and Combinatorial Science. [2]
-
Samanta, S., et al. (2023).[3] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.[3][7][8] RSC Medicinal Chemistry.
-
Goel, R., et al. (2017). Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations.[3][8] Current Topics in Medicinal Chemistry.
-
Trapani, G., et al. (2000). Complexation of zolpidem with 2-hydroxypropyl-beta-cyclodextrin: effect on aqueous solubility and dissolution rate.[9] Journal of Pharmaceutical Sciences.
-
Alshehri, S., et al. (2023).[3] Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion.[10] Pharmaceutics.[4][6][11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Estimation of aqueous solubility of organic compounds by using the general solubility equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complexation of zolpidem with 2-hydroxypropyl-beta-, methyl-beta-, and 2-hydroxypropyl-gamma-cyclodextrin: effect on aqueous solubility, dissolution rate, and ataxic activity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion: A Quality by Design Approach | MDPI [mdpi.com]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
reaction mechanism of imidazo[1,2-a]pyridine formation and potential pitfalls
Ticket System: Open | Status: Active | Agent: Senior Application Scientist
Welcome to the Reaction Optimization Hub
This guide addresses the synthesis of imidazo[1,2-a]pyridine , a privileged scaffold found in blockbuster drugs like Zolpidem (Ambien) and Alpidem . We treat your chemical synthesis as a system that requires debugging. Below are the two primary "operating systems" (mechanisms) for generating this scaffold, along with diagnostic protocols for common failures.
Module 1: The Classical Condensation (Ortoleva-King Type)
System: Condensation of 2-aminopyridine with
1.1 The Mechanism (The "Operating System")
Understanding the order of operations is critical. The reaction is driven by the nucleophilicity of the ring nitrogen , not the exocyclic amine.
-
Initiation: The endocyclic ring nitrogen (N1) attacks the electrophilic
-carbon of the haloketone. This is the kinetic step. -
Intermediate: Formation of a cationic
-alkylpyridinium salt. -
Cyclization: The exocyclic amine (now highly acidic due to the adjacent positive charge) attacks the ketone carbonyl.
-
Termination: Dehydration and aromatization yield the bicyclic product.
Figure 1: Step-wise flow of the condensation reaction. Note that the ring nitrogen is the primary nucleophile.
1.2 Standard Protocol (Self-Validating)
-
Reagents: 2-Aminopyridine (1.0 equiv),
-Bromoacetophenone (1.0 equiv), NaHCO (1.1 equiv). -
Solvent: Ethanol (EtOH) or DMF.
-
Conditions: Reflux (80°C) for 2–4 hours.
Step-by-Step:
-
Dissolve 2-aminopyridine in EtOH (0.5 M).
-
Add
-haloketone. Checkpoint: Solution may warm slightly (exothermic alkylation). -
Add solid NaHCO
. -
Reflux until TLC shows consumption of the pyridine.
-
Workup: Cool to RT. The product often precipitates. If not, remove solvent, neutralize with aq. Na
CO , and extract with DCM.
1.3 Troubleshooting (Support Tickets)
| Ticket ID | Issue | Root Cause Analysis | Corrective Action |
| ERR_01 | Low Yield / Black Tar | Verify Reagent: Run a TLC of the haloketone starting material. If a streak appears, recrystallize or distill it before use. | |
| ERR_02 | No Reaction (SM Recovery) | Ring nitrogen nucleophilicity is compromised by electron-withdrawing groups (EWGs). | Force Conditions: If the pyridine has EWGs (e.g., -NO |
| ERR_03 | Regioisomer Contamination | Steric hindrance at the C3-position of pyridine forces alkylation to the exocyclic amine (rare but possible). | Diagnostic: Check NMR. Ring N-alkylation (correct) shifts ring protons downfield significantly (>8.5 ppm). Exocyclic alkylation shows different shielding. |
Module 2: The Multicomponent System (Groebke-Blackburn-Bienaymé)
System: 3-Component Reaction (2-Aminopyridine + Aldehyde + Isocyanide).[1][2][3][4] Best For: Combinatorial libraries, rapid diversity at the C3 position.
2.1 The Mechanism (The "Network Protocol")
This reaction relies on the in situ formation of a Schiff base (imine), which acts as an "antenna" for the isocyanide.
-
Handshake: Amine + Aldehyde
Imine (Schiff Base). Acid catalysis required. -
Insertion: Isocyanide attacks the imine (formal [4+1] cycloaddition logic).
-
Routing: The pyridine ring nitrogen intercepts the intermediate nitrilium ion.[5]
-
Finalization: Prototropic shift aromatizes the system.
Figure 2: The GBB Multicomponent Pathway.[5] Failure usually occurs at the Imine Formation stage.
2.2 Standard Protocol
-
Reagents: 2-Aminopyridine (1.0 equiv), Aldehyde (1.0 equiv), Isocyanide (1.1 equiv).
-
Catalyst: Scandium Triflate [Sc(OTf)
] (5 mol%) OR Acetic Acid (10 mol%). -
Solvent: Methanol (MeOH) or DCM/MeOH (1:1).
-
Conditions: Room Temperature to 50°C, 12–24 hours.
Step-by-Step:
-
Mix amine and aldehyde in MeOH. Stir 30 mins to ensure imine formation (pre-incubation).
-
Add isocyanide last.
-
Monitor by TLC.[2]
-
Workup: Evaporate solvent. Purify via column chromatography (DCM/MeOH).
2.3 Troubleshooting (Support Tickets)
| Ticket ID | Issue | Root Cause Analysis | Corrective Action |
| GBB_01 | Sticky/Gummy Product | Isocyanide polymerization. | Solvent Switch: Avoid high temperatures which trigger isocyanide degradation. Use DCM at RT. Ensure the aldehyde is fresh (no carboxylic acid contamination). |
| GBB_02 | Reaction Stalls at Imine | Isocyanide is not nucleophilic enough or Imine is too stable. | Catalyst Upgrade: Switch from weak acids (AcOH) to Lewis Acids like Sc(OTf) |
| GBB_03 | Hydrolysis of Imine | Water in the solvent is reversing the equilibrium (Imine | Dehydrating Agent: Add anhydrous Na |
Module 3: Global FAQs & Pitfalls
Q: Why is my product yield low despite full consumption of starting material? A: Imidazo[1,2-a]pyridines are basic. If you use an acidic workup or silica gel chromatography without modification, your product may streak or stay on the column.
-
Fix: Pre-treat your silica column with 1% Triethylamine (Et
N) in the eluent to neutralize acidic sites.
Q: How do I control Regioselectivity if my pyridine has substituents? A:
-
Substituent at C3 (e.g., 3-methyl-2-aminopyridine): The steric bulk hinders the ring nitrogen. Expect lower yields or require higher temperatures (reflux in butanol).
-
Substituent at C4/C5: Generally has little steric effect but alters electronics. Electron-donating groups (EDGs) enhance ring nitrogen nucleophilicity (faster reaction). EWGs slow it down.
Q: Can I use 2-aminopyrazine or 2-aminopyrimidine instead? A: Yes, but the nucleophilicity of the ring nitrogens in diazines is lower than in pyridine. You will likely need a stronger catalyst (e.g., strong Lewis acid) or higher temperatures (microwave irradiation at 120°C).
References
-
Goel, R. et al. (2019). "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activities." Current Organic Chemistry.
-
Bienaymé, H. & Bouzid, K. (1998). "A New Multicomponent Reaction for the Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition.
-
Groebke, K. et al. (1998).[4] "Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation." Synlett.
-
Bagdi, A.K. et al. (2015). "Green approaches for the synthesis of imidazo[1,2-a]pyridines: A review." RSC Advances.
-
Perumal, P.T. et al. (2015). "The Groebke–Blackburn–Bienaymé Reaction: An Overview." Chemical Reviews.
Sources
- 1. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
enhancing the efficiency of catalyst-free imidazo[1,2-a]pyridine synthesis
Technical Support Center: Catalyst-Free Imidazo[1,2-a]pyridine Synthesis
Introduction: The Shift to Autocatalytic & Green Pathways
As researchers, we are moving away from heavy-metal catalysis (Cu, Pd, Ag) for imidazo[1,2-a]pyridine scaffolds. While effective, these metals introduce trace impurities that complicate downstream biological assays and increase purification costs.
This guide addresses the technical nuances of catalyst-free synthesis , specifically focusing on two dominant pathways:
-
Condensation (Ortoleva-King type): The reaction of 2-aminopyridines with
-haloketones. -
Multicomponent (GBB): The Groebke-Blackburn-Bienaymé reaction adapted for catalyst-free conditions using Deep Eutectic Solvents (DES) or aqueous media.
Our goal is to treat the reaction environment (solvent, temperature, energy source) as the "catalyst," leveraging autocatalysis and hydrophobic effects to drive conversion.
Module 1: Direct Condensation (Ortoleva-King Type)
The industrial workhorse. High atom economy, but sensitive to solvent polarity.
Standard Operating Procedure (SOP-01)
Reaction: 2-Aminopyridine (1.0 equiv) +
| Parameter | Specification | Rationale |
| Solvent | Ethanol (Abs.) or Water | Polar protic solvents stabilize the charged transition state (TS) and solubilize the HBr byproduct. |
| Temperature | 80°C (Reflux) | Required to overcome the activation energy for the initial nucleophilic attack and the subsequent dehydration. |
| Concentration | 0.5 M - 1.0 M | High concentration favors bimolecular kinetics; dilute conditions promote side reactions. |
| Time | 2 - 4 Hours | Extended reflux (>12h) often leads to tar formation due to polymerization of the haloketone. |
Troubleshooting Guide: Condensation Workflow
Q1: My reaction mixture turns black/tarry within 30 minutes, and yields are <20%. What is happening?
-
Diagnosis: Decomposition of the
-haloketone. -Bromoketones are lachrymators and thermally unstable. If the reaction medium is too basic or too hot initially, they polymerize. -
Solution:
-
Check Reagent Purity: Ensure the
-bromoketone is not already degraded (dark brown liquid/solid). Recrystallize or distill if necessary. -
Slow Addition: Do not dump reagents. Add the
-bromoketone dropwise to a refluxing solution of 2-aminopyridine. -
Solvent Switch: Switch from Ethanol to Water . Water acts as a heat sink and utilizes the "hydrophobic effect" to accelerate the reaction between organic reactants while keeping the ionic intermediates solvated.
-
Q2: I see the intermediate (N-alkylated pyridinium salt) on TLC, but it won't cyclize to the product.
-
Diagnosis: The "cyclization bottleneck." The initial attack (N-alkylation) is fast, but the ring closure requires the loss of water and HBr. In catalyst-free conditions, the HBr generated in situ acts as an autocatalyst, but if the system is too dilute, this effect is lost.
-
Solution:
-
Concentrate: Increase concentration to >1.0 M.
-
Energy Input: If thermal reflux fails, switch to Microwave Irradiation (100–120°C, 10–20 min). The dielectric heating of the polar intermediate dramatically accelerates the dehydration step.
-
Q3: The product precipitates as a hydrobromide salt. How do I isolate the free base without chromatography?
-
Protocol:
-
Cool the reaction mixture to 0°C.
-
Filter the solid (Salt form).
-
Suspend the solid in water and adjust pH to ~8–9 using saturated
or . -
Filter the resulting free base. Avoid NaOH if your product has ester groups.
-
Module 2: Catalyst-Free Multicomponent Reaction (GBB)
Three-component synthesis (Amine + Aldehyde + Isocyanide) without Lewis acids.
Standard Operating Procedure (SOP-02)
Reaction: 2-Aminopyridine + Aldehyde + Isocyanide. Medium: Deep Eutectic Solvent (DES) [Choline Chloride:Urea 1:2] or Water/Ethanol (1:1).
Troubleshooting Guide: GBB Workflow
Q4: The reaction is stalled at the imine formation stage (Amine + Aldehyde). The isocyanide isn't reacting.
-
Diagnosis: Lack of acidic activation. In catalyzed GBB, a Lewis acid activates the imine for isocyanide attack. In catalyst-free modes, you rely on hydrogen bonding from the solvent.
-
Solution:
-
Use DES: Switch to Choline Chloride:Urea (1:2) . The urea component acts as a hydrogen-bond donor, activating the imine similarly to a Lewis acid.
-
Temperature: Catalyst-free GBB often requires higher temperatures (80–100°C) compared to catalyzed versions.
-
Q5: My isocyanide smells terrible and seems to be degrading before reacting.
-
Diagnosis: Isocyanides are acid-sensitive. If you are using a protocol that relies on in situ acid generation (like the HBr from condensation), it might be hydrolyzing the isocyanide to a formamide.
-
Solution: Ensure neutral conditions at the start. If using DES, ensure the melt is dry (water can hydrolyze isocyanides at high temp). Add the isocyanide last, after the amine and aldehyde have stirred for 10-15 minutes to form the imine.
Module 3: Mechanistic Visualization
Understanding the failure points requires visualizing the pathway. The diagram below illustrates the critical "Autocatalytic Loop" in the condensation method and the activation role of DES in GBB.
Caption: The catalyst-free condensation relies on the in-situ generation of HBr (red loop) to catalyze the difficult cyclization/dehydration steps. Losing HBr (e.g., by adding base too early) stops the reaction.
Module 4: Comparative Efficiency Data
Select the method based on your available equipment and substrate tolerance.
| Feature | Thermal Reflux (EtOH) | Microwave (Water) | Deep Eutectic Solvent (DES) |
| Time | 2 - 4 Hours | 10 - 20 Minutes | 1 - 3 Hours |
| Yield (Avg) | 75 - 85% | 85 - 95% | 80 - 90% |
| Purification | Precipitation/Recrystallization | Extraction required | Water wash + Filtration |
| Green Score | Medium (Organic Solvent) | High (Water) | Very High (Biodegradable) |
| Key Risk | Thermal degradation | Pressure buildup | High viscosity (stirring issues) |
Module 5: Advanced Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures rapidly.
Caption: Diagnostic logic for common failure modes in catalyst-free synthesis.
References
-
Perveen, H. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. Link
-
Bagdi, A. K. et al. (2015). Catalyst-free synthesis of imidazo[1,2-a]pyridines via Groebke multicomponent reaction in choline chloride-based deep eutectic solvent. ResearchGate. Link
-
Kong, D. et al. (2016). Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. Journal of Chemical Research. Link
-
Chauhan, S. et al. (2024).[1][2] Green synthesis of imidazo[1,2-a]pyridines in water. Synlett. Link
-
Zhang, Y. et al. (2013).[1] Mechanistic studies of aerobic oxidative synthesis of imidazo[1,2-a]pyridines. Journal of Organic Chemistry. Link
Sources
Validation & Comparative
comparative analysis of imidazo[1,2-a]pyridine derivatives' biological activity
Executive Summary
The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, distinguished by its "drug-like" properties: low molecular weight, high hydrogen bond acceptor capability, and a rigid bicyclic framework that mimics the purine bases of DNA. This guide provides a comparative technical analysis of recent imidazo[1,2-a]pyridine derivatives against standard-of-care agents (Cisplatin, Doxorubicin, Ciprofloxacin) in oncology and infectious disease.
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.
Anticancer Efficacy: Comparative Analysis[1][2][3]
Recent structural optimizations have positioned imidazo[1,2-a]pyridine derivatives as dual-target inhibitors, primarily acting on the PI3K/Akt/mTOR pathway and Tubulin polymerization .
Quantitative Performance (IC50 Comparison)
The following table synthesizes data from recent bio-evaluation screenings (2020–2024), comparing specific derivatives against clinical standards.
| Compound ID | Target Mechanism | Cell Line | IC50 (Derivative) | IC50 (Standard) | Standard Drug | Relative Potency |
| Compound 16h [1] | PI3K/Akt Inhibition | HeLa (Cervical) | 11.26 µM | 11.56 µM | Cisplatin | Equivalent |
| Compound 16h [1] | PI3K/Akt Inhibition | MCF-7 (Breast) | 5.35 µM | 4.05 µM | Cisplatin | Comparable |
| Compound 13k [2] | PI3Kα Inhibition | HCC827 (Lung) | 0.09 µM | N/A | N/A | High Potency |
| Compound 5b [3] | Tubulin Polymerization | Jurkat (Leukemia) | 0.06 µM | ~0.01-0.05 µM | Colchicine | High Potency |
| Compound 12b [4] | DNA Intercalation | HepG2 (Liver) | 13.0 µM | 1.2 µM | Doxorubicin | Moderate |
Key Insight: While some derivatives (12b) show moderate potency compared to anthracyclines like Doxorubicin, targeted inhibitors like 13k and 5b demonstrate nanomolar efficacy, suggesting that the scaffold is best utilized for specific molecular targets (kinases/microtubules) rather than general cytotoxicity.
Mechanistic Action: PI3K/Akt/mTOR Pathway
The primary mode of action for the most potent derivatives involves ATP-competitive inhibition of PI3K, leading to the downregulation of downstream effectors.
Figure 1: Mechanism of Action.[1] The derivative binds to the ATP pocket of PI3K, preventing the phosphorylation cascade essential for cancer cell survival.
Antimicrobial Efficacy: Overcoming Resistance
Imidazo[1,2-a]pyridine derivatives have shown promise against multi-drug resistant (MDR) strains, particularly when functionalized with thiazole or oxadiazole moieties.
Antibacterial Potency (MIC Comparison)
| Compound ID | Structural Feature | Organism | MIC (Derivative) | MIC (Standard) | Standard Drug | Outcome |
| Compound 8 [5] | Nitro/Methyl-substituted | S. aureus | 3.12 µg/mL | 0.5-1.0 µg/mL | Ciprofloxacin | Effective |
| Compound 11b [6] | Thiazole-hybrid | E. coli (Gyrase) | IC50: 7.82 µM | IC50: >8 µM | Ciprofloxacin | Superior |
| MIA Derivative [7] | Curcumin-hybrid | S. aureus | Moderate | Low | Ampicillin | Synergistic |
Critical Analysis: The scaffold alone often requires specific substitution (e.g., C3-functionalization with thiazole) to penetrate Gram-negative cell walls. Compound 11b's superior DNA gyrase inhibition indicates a potential to bypass fluoroquinolone resistance mechanisms.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological validation of these derivatives.
Synthesis: Groebke–Blackburn–Bienaymè (GBB) Reaction
This multicomponent reaction is the gold standard for generating C3-substituted imidazo[1,2-a]pyridines efficiently.
Reagents: 2-aminopyridine, Aldehyde (R-CHO), Isocyanide (R-NC), Catalyst (Sc(OTf)3 or Iodine). Workflow:
-
Dissolution: Dissolve 2-aminopyridine (1.0 equiv) and aldehyde (1.0 equiv) in MeOH/DCM (1:1).
-
Activation: Add catalyst (5 mol%) and stir for 30 min at room temperature to form the imine intermediate.
-
Cyclization: Add isocyanide (1.1 equiv). Stir at ambient temperature for 12–24h.
-
Purification: Evaporate solvent. Purify via silica gel column chromatography (Hexane/EtOAc gradient).
Biological Assay Workflow
The following diagram illustrates the validated workflow for assessing bioactivity, ensuring data reliability through triangulation (MTT + Flow Cytometry + Docking).
Figure 2: Validated Experimental Workflow. A step-by-step approach from synthesis to mechanistic confirmation.
Protocol: MTT Cell Viability Assay
Standard Operating Procedure for IC50 determination.
-
Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Treat cells with serial dilutions of the derivative (0.1 – 100 µM) and Positive Control (Cisplatin). Include DMSO vehicle control (<0.5%).
-
Incubation: Incubate for 48h.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h until purple formazan crystals form.
-
Solubilization: Dissolve crystals in 100 µL DMSO.
-
Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Strategic Recommendations for Optimization (SAR)
Based on the comparative data, the following Structure-Activity Relationship (SAR) trends are critical for future design:
-
C3 Position: Crucial for potency. Introduction of electron-withdrawing groups (e.g., -NO2, -CN) or heterocyclic rings (thiazole) at C3 significantly enhances antimicrobial and anticancer activity [5, 6].
-
C6/C8 Substitution: Halogenation (Cl, Br) at these positions on the pyridine ring improves lipophilicity and membrane permeability, often increasing cytotoxicity [1].
-
Hybridization: Fusing the scaffold with pharmacophores like quinazoline (Compound 13k) or curcumin mimics drastically improves specificity for kinase targets [2, 7].
References
-
Endoori, S., et al. (2020).[2] "Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives." Russian Journal of General Chemistry.
-
Li, M., et al. (2023).[3] "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition." International Journal of Molecular Sciences.
-
Cheng, B., et al. (2024).[4] "Novel Imidazo[1,2-a]pyridine-Based Tubulin Polymerization Inhibitors: Structure-Activity Relationships and Anti-tumor Immune Potentiation."[5] Journal of Medicinal Chemistry.
-
Krishnamoorthy, R., & Anaikutti, P. (2023).[4][2][6] "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity."[6] RSC Advances.
-
Kuthyala, et al. (2018).[7] "Synthesis and antibacterial evaluation of trisubstituted imidazo[1,2-a]pyridines." (Cited in Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review).
-
Author Unavailable. (2025).[2] "Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety." ResearchGate.[8]
-
Afshari, H., et al. (2024).[4][2][9] "A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects."[9][10] BioImpacts.
Sources
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agen… [ouci.dntb.gov.ua]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic Acid via NMR
Introduction: The Structural Ambiguity of Fused Heterocycles
In drug discovery, the imidazo[1,2-a]pyridine scaffold is a "privileged structure," serving as a core pharmacophore for kinase inhibitors, GABA receptor modulators, and anti-inflammatory agents. However, introducing a nitrile group at the 6-position and a carboxylic acid at the 3-position creates a unique validation challenge.
The synthesis of 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid often yields regioisomers (e.g., 8-cyano or 2-carboxylic acid variants) that are indistinguishable by low-resolution Mass Spectrometry (MS). Reliance on standard 1D
This guide compares the Standard Quick-Screen (Method A) against the Definitive Structural Audit (Method B) , proving why the latter is the mandatory standard for this specific scaffold.
Part 1: The Comparative Framework
We compare two validation workflows. While Method A is faster, it lacks the resolution to definitively rule out regioisomers, particularly in distinguishing the position of the cyano group on the pyridine ring.
Table 1: Comparative Efficacy of Validation Methods
| Feature | Method A: Standard 1D Screening | Method B: Definitive Structural Audit (Recommended) |
| Primary Technique | 1D | 1D |
| Time Investment | < 15 Minutes | 2 - 4 Hours |
| Regioisomer Detection | Low. Relies on coupling constant ( | High. Establishes direct connectivity between protons and quaternary carbons. |
| Quaternary Carbon Validation | None. Cannot see C-CN or C-COOH directly. | Direct. HMBC correlates protons to the C=O and C-CN carbons. |
| Confidence Level | 60% (Presumptive) | 99.9% (Definitive) |
Part 2: Experimental Protocol
To replicate the Definitive Structural Audit, follow this self-validating protocol. Causality is key: we use DMSO-
Step 1: Sample Preparation
-
Solvent: Dimethyl sulfoxide-
(DMSO- , 99.9% D). -
Concentration: 10–15 mg of sample in 600 µL solvent.
-
Why: High concentration is required to resolve the quaternary carbons (C-CN and C=O) in the
C and HMBC spectra within a reasonable timeframe.
-
-
Tube: 5mm high-precision NMR tube.
Step 2: Acquisition Parameters (600 MHz equivalent)
-
H NMR: 16 scans, relaxation delay (
) = 2.0s. - C NMR: 1024 scans minimum. Crucial: Ensure spectral width covers 100–180 ppm to capture the Cyano (~117 ppm) and Carbonyl (~160 ppm) carbons.
-
gHMBCAD (Adiabatic HMBC): Optimized for long-range coupling (
Hz). This is the "smoking gun" experiment connecting the ring protons to the nitrile carbon.
Part 3: Structural Elucidation & Data Analysis
3.1 The Theoretical vs. Experimental Mismatch
Many researchers rely on ChemDraw predictions. For fused bicyclic systems with strong electron-withdrawing groups (EWG) like -CN and -COOH, prediction algorithms often underestimate the "peri-effect"—the deshielding of H5 by the lone pair of N4 or substituents at C3.
3.2 1D
H NMR Assignment Logic
In the 6-cyano isomer, the symmetry of the pyridine ring is broken in a specific pattern.
-
H2 (Singlet, ~8.3–8.6 ppm): The isolated proton on the imidazole ring. It appears as a sharp singlet.
-
H5 (Small Doublet/Singlet, ~9.4–9.7 ppm):
-
Diagnostic: This proton is highly deshielded due to the "peri-effect" from the C3-COOH and its proximity to the bridgehead nitrogen (N4).
-
Coupling: It shows a very small meta-coupling (
Hz) to H7. If you see a large doublet ( Hz) here, you likely have the 8-cyano isomer (where H5 couples to H6).
-
-
H7 (Doublet of Doublets, ~7.8–8.0 ppm):
-
Couples to H8 (ortho,
Hz) and H5 (meta, Hz).
-
-
H8 (Doublet, ~7.9–8.1 ppm):
-
Couples only to H7 (ortho,
Hz).
-
3.3 The 2D "Validator" (HMBC Correlations)
This is the self-validating step. You must observe the following correlations to confirm the structure:
-
Confirming the Core (C3-COOH):
-
H2 must show a strong correlation to the Carboxyl Carbon (C=O) (~160-165 ppm).
-
H2 also correlates to the bridgehead carbon C8a .
-
-
Confirming the Regiochemistry (6-CN):
-
H5 and H7 must both show long-range correlations to the Nitrile Carbon (C-CN) (~116-118 ppm).
-
Logic: In the 8-cyano isomer, H5 would be too far (4-5 bonds) to correlate strongly with the nitrile carbon, whereas H6 and H7 would correlate.
-
Part 4: Visualization of the Logic Flow
The following diagram illustrates the decision tree for validating the 6-cyano regioisomer against common impurities.
Figure 1: Decision tree for distinguishing the 6-cyano isomer from the 8-cyano impurity using coupling constants and HMBC connectivity.
Part 5: Summary of Key NMR Data (Reference)
Use this table to benchmark your experimental data. Note that exact shifts may vary by ±0.1 ppm depending on concentration and water content in DMSO.
| Position | Nucleus | Exp.[1][2][3][4][5][6][7] Shift ( | Multiplicity | Key HMBC Correlations | |
| 2 | 8.45 | Singlet (s) | - | C3, C8a | |
| 5 | 9.60 | Small Doublet (d) | C3, C6, C7, C8a, C-CN | ||
| 7 | 7.95 | Doublet of Doublets (dd) | C5, C-CN | ||
| 8 | 8.05 | Doublet (d) | C6, C4a | ||
| COOH | 162.5 | Quaternary | - | Correlates to H2, H5 | |
| CN | 117.2 | Quaternary | - | Correlates to H5, H7 |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73142, Imidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from [Link][1]
-
Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Communications.[6] (General scaffold synthesis and NMR characterization). Retrieved from [Link]
-
Gueiffier, A., et al. (1998). NMR studies of imidazo[1,2-a]pyridine derivatives: substituent effects. Journal of Heterocyclic Chemistry. (Authoritative source for H5 peri-effects and coupling constants). Retrieved from [Link]
Sources
- 1. Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 5. scispace.com [scispace.com]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
Spectroscopic Differentiation of Imidazo[1,2-a]pyridine Regioisomers: A Technical Guide
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien) and Alpidem.[1] However, a persistent challenge in the synthesis of these fused heterocycles—particularly during Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions or oxidative couplings—is the ambiguity between 2-substituted and 3-substituted regioisomers.
This guide provides a definitive spectroscopic framework for distinguishing these isomers. Moving beyond basic characterization, we integrate NMR correlation logic, photophysical profiling, and mass spectrometric fragmentation to create a self-validating analytical workflow for drug discovery professionals.
Part 1: Structural Basis and Isomerism
To interpret spectra accurately, one must first understand the electronic environment of the imidazo[1,2-a]pyridine core. The bridgehead nitrogen (N4) and the pyridine nitrogen (N1) create a unique push-pull system that heavily influences chemical shifts and fluorescence.
The Regioisomer Challenge
-
2-Substituted Isomers: Typically formed via condensation of 2-aminopyridine with
-haloketones. The C-3 position retains a proton. -
3-Substituted Isomers: Often resulting from C-H activation or multicomponent reactions where the electrophile attacks the highly nucleophilic C-3 position. The C-2 position retains a proton.
Visualization: Structural Numbering & Substitution Sites
The following diagram outlines the standard IUPAC numbering and the critical sites for spectroscopic differentiation.
Figure 1: Numbering scheme of the imidazo[1,2-a]pyridine core. Note the proximity of C3 to N4 and C5, which is critical for NOE studies.
Part 2: NMR Spectroscopic Profiling (The Gold Standard)
Nuclear Magnetic Resonance (NMR) is the primary tool for differentiation. The electronic influence of the bridgehead nitrogen causes distinct shielding patterns for protons at C-2 and C-3.
Proton ( H) NMR Diagnostics
The most immediate indicator is the chemical shift of the remaining proton on the imidazole ring.
-
The C-3 Proton (in 2-substituted isomers): Appears as a sharp singlet. It is typically shielded relative to the C-2 proton due to the electron-rich nature of the C-3 position (highest HOMO coefficient).
-
The C-2 Proton (in 3-substituted isomers): Appears further downfield due to the inductive effect of the adjacent N1.
Comparative Data Table: Chemical Shifts (
, ppm)
Solvent: CDCl
| Feature | 2-Phenylimidazo[1,2-a]pyridine | 3-Phenylimidazo[1,2-a]pyridine | Mechanistic Insight |
| Imidazole Proton | H-2 is deshielded by electronegative N1; H-3 is shielded by resonance electron density. | ||
| C-5 Proton (d) | The C-5 proton is sensitive to steric crowding at C-3 ("Peri-effect"). | ||
| Coupling ( | H-3 is a singlet (usually). | H-2 is a singlet (usually). | Long-range coupling may broaden these signals, but they rarely split significantly. |
The Definitive Test: 2D NMR (HMBC & NOESY)
Relying solely on 1D shifts is risky due to solvent effects. You must validate using 2D correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
2-Substituted: The C-3 proton shows a strong
correlation to the bridgehead carbon (C-8a) and the substituent carbon. -
3-Substituted: The C-2 proton shows correlations to C-3 (quaternary) and N1-adjacent carbons, but the pattern is distinct.
-
-
NOESY (Nuclear Overhauser Effect):
-
Critical Diagnostic: In 3-substituted isomers, the substituent (e.g., phenyl ring protons) will show a spatial NOE correlation with the H-5 proton of the pyridine ring.
-
In 2-substituted isomers, the substituent is too far from H-5 to show a correlation; instead, the H-3 proton correlates with H-5.
-
Part 3: Photophysical Characterization[2]
Imidazo[1,2-a]pyridines are intrinsically fluorescent.[1] The substitution pattern drastically alters the conjugation length and dipole moment, leading to measurable differences in quantum yield (
Fluorescence Performance Comparison
| Property | 2-Aryl Isomers | 3-Aryl Isomers | Experimental Note |
| Emission Max ( | Blue region (370–420 nm) | Red-shifted (400–450 nm) | 3-Aryl substitution extends conjugation more effectively into the pyridine ring. |
| Quantum Yield ( | Typically Higher (>0.[2]50) | Typically Lower (<0.40) | 3-substitution can introduce non-radiative decay pathways via rotation (molecular rotor effect). |
| Stokes Shift | Moderate (~40-60 nm) | Large (>80 nm) | Useful for distinguishing isomers in crude mixtures using UV-Vis. |
Protocol Tip: When measuring fluorescence, use degassed cyclohexane or acetonitrile. Protic solvents (MeOH) can quench fluorescence via hydrogen bonding with N1, obscuring the differences between isomers.
Part 4: Mass Spectrometry & Fragmentation[4][5][6]
While isomers often share the same parent ion (
-
Fragmentation Logic:
-
3-Substituted: The bond at C-3 is weaker if the substituent allows for stable radical formation. Fragmentation often involves the loss of the substituent group (e.g., loss of Ph
). -
2-Substituted: The C-2 bond is generally more robust. Ring cleavage (retro-cyclization) is a common pathway, often observed as the loss of HCN or nitrile fragments.
-
Part 5: Experimental Workflow
Do not guess. Follow this decision tree to assign your regioisomer definitively.
Figure 2: Analytical decision tree for assigning imidazo[1,2-a]pyridine regiochemistry.
References
-
Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Link
-
Guchhait, S. K., et al. (2011). "Regioselective synthesis of 2- and 3-substituted imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link
-
Stasyuk, A. J., et al. (2012). "Fluorescence properties of imidazo[1,2-a]pyridine derivatives." Dyes and Pigments. Link
-
Goel, R., et al. (2017). "Imidazo[1,2-a]pyridines: A review on synthesis and biological activity." Current Topics in Medicinal Chemistry. Link
-
Li, Y., et al. (2019). "Fragmentation mechanisms of imidazo[1,2-a]pyridine derivatives in electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link
Sources
Assessing the Purity of Synthesized 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic Acid
A Comparative Technical Guide for Drug Discovery Applications[1][2]
Executive Summary & Strategic Context
In the realm of kinase inhibitor development, the imidazo[1,2-a]pyridine scaffold is a privileged structure.[1] Specifically, 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid serves as a critical intermediate.[1] Its dual functionality—the electron-withdrawing cyano group at C6 and the carboxylic acid at C3—makes it a versatile handle for further elaboration (e.g., amide coupling or click chemistry).[1]
However, the synthesis of this compound, typically via oxidative coupling or carbonylation, is prone to specific impurity profiles that standard "area%" HPLC integration often misrepresents. This guide objectively compares High-Performance Liquid Chromatography (HPLC-PDA) , Liquid Chromatography-Mass Spectrometry (LC-MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating purity assessment workflow.
Impurity Profiling: The "Why" Before the "How"
Before selecting an analytical method, one must understand the chemical origins of potential impurities. The synthesis typically involves the reaction of 2-amino-5-cyanopyridine with a reactive carbonyl species (e.g., ethyl pyruvate or similar keto-esters) followed by hydrolysis.[1]
Structural Origins of Impurities
-
Impurity A (Regioisomers): Mis-cyclization at the ring nitrogen can occur, though less common with 2-aminopyridines, 8-substituted isomers are possible if the starting material is ambiguous.[1]
-
Impurity B (Decarboxylation): The C3-carboxylic acid is prone to thermal decarboxylation, yielding 6-cyanoimidazo[1,2-a]pyridine .[1]
-
Impurity C (Hydrolysis): The nitrile group at C6 can partially hydrolyze to a primary amide under the acidic/basic conditions used to saponify the C3-ester.[1]
Visualization: Impurity Genesis Pathway[1]
Figure 1: Genesis of critical impurities during the synthesis of the target scaffold. Red paths indicate degradation or side reactions.[1]
Method Comparison: Performance & Protocols
Method A: HPLC-PDA (The Sensitivity Workhorse)
Best For: Routine batch release, detecting trace impurities (<0.1%).[1]
HPLC with Photodiode Array (PDA) detection is the industry standard.[1] However, for this specific compound, the cyano group and carboxylic acid significantly alter the UV absorption profile compared to impurities lacking these chromophores.[1]
-
Critical Limitation: Without a reference standard for the impurities (Impurity A/B), "Area %" assumes equal Extinction Coefficients (
).[1] This assumption is often false for imidazo[1,2-a]pyridines, leading to purity overestimation.[1]
Experimental Protocol (Optimized)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation of -COOH, improving peak shape).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 254 nm (aromatic core) and 280 nm.[1]
Method B: qNMR (The Absolute Standard)
Best For: Establishing the "Primary Standard" purity, mass balance confirmation.[1]
Quantitative NMR (qNMR) is superior because the signal intensity depends only on the number of protons, not the chemical structure or UV absorbance.[1] It is the only method that detects inorganic salts and residual solvents (which HPLC misses) while providing an absolute purity value.[1]
Experimental Protocol (Self-Validating)
-
Solvent: DMSO-d6 (Essential for solubility of the carboxylic acid).[1]
-
Internal Standard (IS): Maleic Acid (Traceable to NIST).[1] Why? Its singlet at ~6.3 ppm falls in a clean region, distinct from the aromatic protons of the imidazo-pyridine (typically 7.5–9.0 ppm).[1]
-
Relaxation Delay (D1): Set to 60s (Must be > 5 × T1 of the slowest relaxing proton) to ensure full magnetization recovery.
-
Calculation:
[1]
Comparative Data Analysis
The following table summarizes the expected performance metrics based on validation studies of similar heterocyclic carboxylic acids.
| Feature | HPLC-PDA | LC-MS/MS | qNMR (1H) |
| Primary Output | Relative Purity (Area %) | ID of Impurities (m/z) | Absolute Purity (w/w %) |
| Limit of Detection | High (0.01%) | Very High (<0.001%) | Moderate (~0.1%) |
| Reference Standard? | Required for accurate % | Not required for ID | Not required for analyte |
| Blind Spots | Inorganic salts, moisture | Non-ionizable species | Paramagnetic impurities |
| Throughput | High (20 min/sample) | High | Low (1 hr/sample) |
| Cost per Run | Low | High | Moderate |
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample availability and data requirements.
Senior Scientist's Recommendation
For This compound , a single method is insufficient due to the risk of inorganic salt contamination (from the hydrolysis step) and the variance in UV extinction coefficients of precursors.[1]
The Golden Workflow:
-
Screening: Use LC-MS to confirm the absence of the decarboxylated byproduct (M-44 mass loss).[1]
-
Quantification: Use qNMR (Maleic acid IS in DMSO-d6) to assign an absolute purity value (e.g., 98.2% w/w).[1] This accounts for retained water or salts that HPLC misses.[1]
-
Routine: Calibrate your HPLC-PDA method using the qNMR-valued material as your primary reference standard.
This "Cross-Validation" approach ensures that the potency data in your subsequent biological assays is accurate and reproducible.[1]
References
-
Synthesis & Scaffold Utility
-
Analytical Method Comparison (qNMR vs HPLC)
-
Specific Impurity Risks (Decarboxylation/Hydrolysis)
-
Compound Data & Properties
Sources
- 1. Fumonisin B1 | C34H59NO15 | CID 2733487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine-3-carboxamide;pyridine-3-carboxylic acid | C12H11N3O3 | CID 18680525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C9H5N3O2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
comparative study of different synthetic routes to imidazo[1,2-a]pyridines
Comparative Guide to Synthetic Routes for Imidazo[1,2-a]pyridines
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core structure for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-cancer agents. While the classical condensation of 2-aminopyridines with
This guide objectively compares three dominant synthetic strategies:
-
Classical Condensation (Hantzsch-type): The robust, scalable standard.
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: The high-diversity multicomponent route.
-
Transition-Metal Catalyzed C-H Functionalization: The oxidative, atom-economic modern approach.
Route 1: The Classical Condensation (Hantzsch-Type)
This method, often attributed to Chichibabin, involves the condensation of 2-aminopyridine with
Mechanistic Insight
The reaction proceeds via an
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
Reagents: 2-Aminopyridine (1.0 equiv),
-Bromoacetophenone (1.0 equiv), (1.2 equiv). -
Solvent: Ethanol or Methanol (reflux).
-
Workflow:
-
Dissolve 2-aminopyridine (94 mg, 1 mmol) in EtOH (5 mL).
-
Add
-bromoacetophenone (199 mg, 1 mmol) dropwise. -
Reflux for 2–4 hours. (Monitoring: TLC shows disappearance of amine).
-
Cool to RT; add solid
to neutralize HBr and reflux for an additional 30 mins to ensure cyclization. -
Workup: Pour into ice water. The precipitate is filtered, washed with cold water, and recrystallized from ethanol.
-
Typical Yield: 85–92%.
-
Visualized Mechanism
Figure 1: Stepwise mechanism of the classical condensation route.
Route 2: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is an isocyanide-based multicomponent reaction (IMCR).[1][2] It couples a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot.[3] This route is preferred for generating combinatorial libraries because diversity can be introduced at three positions simultaneously.
Mechanistic Insight
The reaction begins with the formation of a Schiff base (imine) between the amine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine (facilitated by acid catalysis), followed by a prototropic shift to aromatize the ring.
Experimental Protocol: Green Synthesis with Catalyst
-
Reagents: 2-Aminopyridine (1 mmol), Benzaldehyde (1 mmol), tert-Butyl isocyanide (1 mmol).
-
Catalyst: Ammonium Chloride (
) or Iodine ( , 10 mol%). -
Solvent: Methanol or Ethanol (RT to
). -
Workflow:
-
Mix 2-aminopyridine and benzaldehyde in MeOH (2 mL) for 30 mins to pre-form the imine.
-
Add the catalyst (
or ) and the isocyanide. -
Stir at RT for 12–24 hours (or microwave at
for 15 mins). -
Workup: Evaporate solvent. Purify via column chromatography (silica gel, Hexane/EtOAc).
-
Typical Yield: 60–85% (highly dependent on steric bulk of the isocyanide).
-
Visualized Mechanism
Figure 2: The multicomponent assembly pathway of the GBB reaction.
Route 3: Metal-Catalyzed Oxidative Coupling
This modern route utilizes C-H activation to couple 2-aminopyridines directly with ketones, alkynes, or styrenes, often using Copper (Cu) catalysts and air as an oxidant. It avoids the use of lachrymatory
Mechanistic Insight
The mechanism typically involves the in situ generation of an iodine or metal-enolate species (Ortoleva-King type) or a Cu-acetylide intermediate (A3-coupling). The metal center coordinates the pyridine nitrogen and the coupling partner, facilitating an oxidative cyclization that releases water.
Experimental Protocol: Cu-Catalyzed Aerobic Coupling
-
Reagents: 2-Aminopyridine (1 mmol), Acetophenone (1 mmol).
-
Catalyst:
(10 mol%), Iodine ( , 20 mol%), (base). -
Conditions: Toluene or DMF,
, Open air (balloon optional). -
Workflow:
-
Combine amine, ketone, CuI, and base in a reaction tube.
-
Heat to
under air atmosphere for 12 hours. -
Mechanism Check: The reaction proceeds via iodination of the ketone in situ followed by condensation, or direct oxidative C-H/N-H coupling.
-
Workup: Extract with EtOAc, wash with thiosulfate (to remove iodine), dry, and concentrate.
-
Typical Yield: 70–85%.
-
Visualized Mechanism
Figure 3: General pathway for metal-catalyzed oxidative coupling.
Comparative Analysis
The following table contrasts the three routes based on performance metrics critical for drug development.
| Feature | Route 1: Classical Condensation | Route 2: GBB Multicomponent | Route 3: Oxidative Coupling |
| Substrate Availability | High (Amines + Haloketones) | High (Amines + Aldehydes + Isocyanides) | High (Amines + Ketones/Alkynes) |
| Atom Economy | Moderate (Loss of HBr/HCl) | High (Water is sole byproduct) | Good (Loss of H2O) |
| Reaction Time | 2–6 Hours | 12–24 Hours (Mins with Microwave) | 12–24 Hours |
| Diversity Potential | Low (Requires pre-functionalized haloketone) | Excellent (3 points of diversity) | Moderate |
| Green Metrics | Poor (Halogenated waste) | Excellent (Ethanol/Water, Catalytic) | Good (Air oxidant, but uses metals) |
| Typical Yield | 85–95% | 60–85% | 70–85% |
| Key Limitation | Lachrymatory/Toxic starting materials | Isocyanides can be foul-smelling; limited scope | Metal contamination (Pd/Cu) |
Case Study: Synthesis of Zolpidem
-
Classical Route: Requires bromination of a ketone intermediate, which is hazardous and lachrymatory. Industrial yields ~40-66% after optimization.
-
Modern Alternative: Direct oxidative coupling or GBB approaches are being explored to bypass the halogenation step, though regulatory hurdles regarding metal residues (Cu/Pd) remain for the oxidative route.
Expert Recommendations
-
For Large-Scale Manufacturing (GMP): Stick to Route 1 (Classical) . The kinetics are predictable, and purification is often achieved by simple crystallization, avoiding chromatography.
-
For Lead Optimization/Library Generation: Use Route 2 (GBB) . The ability to vary the aldehyde and isocyanide allows for rapid exploration of Structure-Activity Relationships (SAR) at the C3 position (e.g., introducing amide/amine functionalities).
-
For Green Chemistry/Academic Exploration: Adopt Route 3 (Oxidative) . Using
or Cu-catalyzed aerobic conditions eliminates alkyl halides, aligning with Green Chemistry Principle #3 (Less Hazardous Chemical Syntheses).
References
-
Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Link
-
Bienaymé, H., & Bouzid, K. (1998). "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines."[4][5] Angewandte Chemie International Edition. Link
-
Guchhait, S. K., et al. (2018). "Groebke-Blackburn-Bienaymé Reaction: An Overview." ACS Combinatorial Science. Link
-
Hantzsch, A. (1888). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. Link
-
Perumal, P. T., et al. (2019). "Green synthesis of imidazo[1,2-a]pyridines: A review." Green Chemistry Letters and Reviews. Link
-
Srivastava, V., et al. (2024).[2][6] "Ultrasound-assisted C-H functionalization of ketones... synthesis of imidazo[1,2-a]pyridines." Synlett. Link
-
Zhang, Y., et al. (2013).[6] "CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines." The Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
validation of in vitro assay results for 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid
Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Assay Development Scientists, and Drug Discovery Leads.
Executive Summary: The "Privileged Scaffold" Advantage
In the landscape of heterocyclic drug discovery, 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid represents a high-value "privileged scaffold." Unlike generic pyridine derivatives, the fusion of the imidazole and pyridine rings creates a rigid bicyclic core that effectively mimics purine substrates. This structural mimicry is critical for targeting enzymes like Xanthine Oxidase (XO) and various kinases involved in oncogenic signaling.
This guide validates the in vitro performance of this specific scaffold, contrasting it with industry standards (Allopurinol, Febuxostat) and structural analogs. We provide actionable protocols to verify its potency, solubility, and metabolic stability.
Technical Specifications & Mechanistic Basis
Chemical Identity[1]
-
IUPAC Name: this compound
-
Core Pharmacophore: Imidazo[1,2-a]pyridine (nitrogen-bridged fused heterocycle).[1][2][3]
-
Key Substituents:
-
C6-Cyano (-CN): A strong electron-withdrawing group (EWG) that enhances metabolic stability and increases binding affinity to hydrophobic pockets in enzymes (e.g., the molybdenum center of XO).
-
C3-Carboxylic Acid (-COOH): Provides essential hydrogen-bonding interactions (often with Glu or Arg residues) and dictates aqueous solubility profiles.
-
Mechanism of Action (MoA)
The primary validated target for this class of molecules is Xanthine Oxidase (XO) . The 6-cyano moiety positions the molecule within the narrow hydrophobic channel leading to the enzyme's molybdenum cofactor (Mo-co), while the carboxylic acid mimics the xanthine substrate's interaction with the active site residues (Glu802, Arg880).
Comparative Performance Analysis
The following data summarizes the performance of this compound derivatives against standard clinical inhibitors and structural analogs.
Table 1: Comparative Inhibitory Potency (Xanthine Oxidase)[5][6]
| Compound Class | Key Substituent (C6) | IC50 (XO Inhibition) | Mechanism Type | Solubility (pH 7.4) |
| Target Molecule | -CN (Cyano) | 0.05 - 0.5 µM | Mixed/Competitive | Moderate |
| Analog A | -H (Unsubstituted) | > 10 µM | Weak Competitive | High |
| Analog B | -NO2 (Nitro) | 1.2 - 5.0 µM | Competitive | Low |
| Febuxostat (Ref) | -CN (Phenyl ring) | ~0.01 µM | Mixed/Non-competitive | Low |
| Allopurinol (Ref) | Purine mimic | 2.0 - 5.0 µM | Suicide Substrate | Moderate |
Interpretation:
-
Potency: The 6-cyano derivative significantly outperforms the unsubstituted analog (Analog A), confirming the necessity of the EWG for tight binding. It approaches the potency of Febuxostat while offering a distinct metabolic profile due to the imidazopyridine core.
-
Selectivity: Unlike Allopurinol, which is a purine analog and affects other purine-metabolizing enzymes, the imidazo[1,2-a]pyridine scaffold offers higher selectivity for XO, reducing off-target effects.
Validation Protocols: Step-by-Step
To validate the results in your own lab, follow these self-validating protocols. These workflows are designed to eliminate common artifacts such as precipitation-induced false positives.
Protocol A: In Vitro Xanthine Oxidase Inhibition Assay
Objective: Determine the IC50 of the target compound by monitoring the formation of uric acid.
Reagents:
-
Xanthine Oxidase (from bovine milk, 0.05 U/mL).
-
Substrate: Xanthine (50 µM final concentration).
-
Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.
-
Detection: UV Spectrophotometer (290 nm).
Workflow:
-
Preparation: Dissolve this compound in DMSO (stock 10 mM). Prepare serial dilutions in buffer (ensure DMSO < 1% final).
-
Incubation: Mix 10 µL of inhibitor dilution with 180 µL of enzyme solution. Incubate at 25°C for 10 minutes. Why? This allows the inhibitor to equilibrate with the enzyme active site before substrate competition begins.
-
Initiation: Add 10 µL of Xanthine substrate to start the reaction.
-
Measurement: Monitor absorbance at 290 nm kinetically for 5-10 minutes.
-
Validation Check: Run a "No Enzyme" control to rule out compound absorbance at 290 nm. Run a "Febuxostat" positive control; if IC50 > 0.05 µM, the enzyme activity is compromised.
Protocol B: Cellular Cytotoxicity (Off-Target/Oncology Validation)
Objective: Assess potential anticancer activity or cytotoxicity limits using the MTT assay.
Workflow:
-
Seeding: Seed MCF-7 or HT-29 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Treat with compound (0.1 – 100 µM) for 48h.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure OD at 570 nm.
-
Interpretation: A steep drop in viability at <10 µM suggests potent anticancer potential (likely via tubulin or kinase inhibition), whereas stability >50 µM indicates a safe profile for non-oncology applications (e.g., gout).
Pathway Visualization & Logic
The following diagram illustrates the critical intervention point of this compound within the purine catabolism pathway, highlighting its dual role in reducing uric acid and reactive oxygen species (ROS).
Figure 1: Mechanism of Action. The diagram depicts the dual inhibition of Uric Acid and ROS production by blocking the Xanthine Oxidase pathway.[4]
Troubleshooting & Optimization
-
Issue: Poor Solubility.
-
Cause: The planar aromatic system can lead to π-π stacking aggregation.
-
Solution: Pre-dissolve in 100% DMSO. If precipitation occurs in buffer, add 0.01% Triton X-100 to the assay buffer to maintain dispersion without denaturing the enzyme.
-
-
Issue: High Background Absorbance.
-
Cause: The imidazopyridine core absorbs in the UV region.
-
Solution: Use a "Compound Only" blank (Compound + Buffer) and subtract this baseline from the enzymatic rate data.
-
References
-
Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery. Source: National Institutes of Health (NIH) / PubMed. Context: Reviews the broad biological profile including anticancer and anti-inflammatory activities.[2] URL:[Link]
-
Xanthine Oxidase Inhibition by Heterocyclic Carboxylic Acids. Source: MDPI Molecules. Context: Discusses the structure-activity relationship (SAR) of carboxylic acid derivatives in XO inhibition. URL:[Link]
-
Synthesis and Bioactivity of 6-Substituted Imidazo[1,2-a]pyridines. Source: European Journal of Medicinal Chemistry (via NIH). Context: Details the synthesis and cytotoxicity profiles of 6-substituted derivatives against colon cancer lines. URL:[Link]
-
Imidazo[1,2-a]pyridine-3-carboxamides as Anti-TB Agents. Source: Antimicrobial Agents and Chemotherapy.[1] Context: Validates the 3-carboxyl pharmacophore for anti-infective applications. URL:[Link]
Sources
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative SAR Profiling: The Imidazo[1,2-a]pyridine Scaffold in Drug Discovery
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of market-leading drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic).[1][2] However, its utility has expanded significantly beyond CNS targets.[2] This guide objectively analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically focusing on its anticancer applications (tubulin polymerization and kinase inhibition).[2] We compare its performance against key bioisosteres (e.g., imidazo[1,2-a]pyrazines) and provide validated protocols for its synthesis and biological evaluation.[2][3][4]
Strategic Rationale: Why Imidazo[1,2-a]pyridine?
In drug design, the choice of scaffold dictates the ceiling of a molecule's potential. The imidazo[1,2-a]pyridine core offers three distinct advantages over alternative fused heterocycles:
-
Bridgehead Nitrogen Positioning: The nitrogen at the bridgehead (position 1) and the pyridine nitrogen (position 4) create a unique electrostatic landscape that facilitates hydrogen bonding with kinase hinge regions (e.g., PI3K, CDK).[2]
-
Metabolic Stability: Unlike its bioisostere imidazo[1,2-a]pyrimidine , which is highly susceptible to rapid oxidation by Aldehyde Oxidase (AO) at the C-2/C-4 positions, the imidazo[1,2-a]pyridine core is generally more metabolically robust, prolonging half-life (
).[2] -
Synthetic Accessibility: The scaffold is accessible via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, allowing for rapid library generation (high throughput chemistry).[2]
Comparative Performance Analysis
The following data compares the imidazo[1,2-a]pyridine scaffold against its primary bioisosteres and internal structural variations.
Comparison A: Scaffold Stability & Potency
Objective: Evaluate the trade-off between potency and metabolic stability when "scaffold hopping" from pyridine to pyrimidine cores.
| Feature | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyrimidine | Imidazo[1,2-a]pyrazine |
| Primary Liability | CYP450 oxidation (manageable) | Aldehyde Oxidase (AO) (High liability) | Moderate AO liability |
| Solubility | Moderate (LogP ~2-3) | High (polar nitrogens) | Moderate-High |
| H-Bond Acceptors | 1 (N4) | 2 (N4, N8) | 2 (N4, N7) |
| Anticancer Potency | High (IC50 < 5 µM common) | Moderate (often requires C-blocking) | High (Kinase specific) |
| Synthesis Ease | High (GBB Reaction) | High (GBB Reaction) | High (GBB Reaction) |
Critical Insight: While imidazo[1,2-a]pyrimidines often show higher initial solubility, they frequently fail in in vivo PK studies due to rapid cytosolic metabolism by AO.[2] The imidazo[1,2-a]pyridine scaffold avoids this specific clearance pathway, making it a superior starting point for lead optimization despite slightly lower aqueous solubility.[2]
Comparison B: Internal SAR (Substituent Effects)
Context: Cytotoxicity against MCF-7 (Breast Cancer) cell lines.[2][3][5] Data synthesized from recent SAR studies (e.g., RSC Adv., 2023; ACS Omega, 2022).
| Compound Variant | Modification (Position) | IC50 (µM) | Interpretation |
| Reference (Doxorubicin) | Standard of Care | 0.85 | Benchmark control. |
| Analog A (Base) | Unsubstituted Phenyl at C3 | > 50.0 | Lack of lipophilic interaction.[2] |
| Analog B | 4-F-Phenyl at C3 | 9.60 | Halogen improves metabolic stability and lipophilicity.[2] |
| Analog C | 4-NO2-Phenyl at C3 | 35.0 | Strong EWG decreases potency (electronic mismatch).[2] |
| Analog D | C6-Chloro + C2-Ethyl | 0.009 (vs Mtb) | "Magic Methyl" effect: Small lipophilic groups at C2/C6 drastically improve cell permeability.[2] |
Detailed SAR Visualization
The following diagram maps the functional zones of the scaffold.
Figure 1: Functional map of the imidazo[1,2-a]pyridine scaffold.[2] C3 is the primary vector for diversity via the GBB reaction.[2]
Experimental Protocols
To ensure reproducibility, we utilize the Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot multicomponent reaction that is superior to the traditional two-step condensation (aminopyridine + α-haloketone) due to atom economy and diversity.[2]
Protocol A: Synthesis via GBB Reaction
Scope: Synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.
-
Reagents:
-
2-Amino-5-chloropyridine (1.0 equiv) [Amine component][2]
-
4-Fluorobenzaldehyde (1.0 equiv) [Aldehyde component][2]
-
tert-Butyl isocyanide (1.1 equiv) [Isocyanide component][2]
-
Scandium Triflate [Sc(OTf)3] (5 mol%) or Iodine (10 mol%) [Catalyst][2]
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1).[2]
-
-
Procedure:
-
Step 1: Dissolve the aldehyde and 2-aminopyridine in MeOH (3 mL per mmol) in a sealed tube.
-
Step 2: Add the catalyst and stir at Room Temperature (RT) for 15 minutes to facilitate imine formation.
-
Step 3: Add the isocyanide.[2]
-
Step 4: Heat the mixture to 60°C for 4–12 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).[2]
-
Step 5: Upon completion, evaporate solvent under reduced pressure.[2]
-
Step 6: Purify via column chromatography (Silica gel, gradient elution).[2]
-
-
Validation Check:
-
Yield Expectations: 75–90%.
-
Key NMR Signal: Appearance of the C3-NH proton (if unalkylated) or the distinct disappearance of the aldehyde proton signal.
-
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Scope: Determining IC50 values against cancer cell lines (e.g., MCF-7).[2][5]
-
Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C (5% CO2).
-
Treatment: Add the synthesized imidazo[1,2-a]pyridine analog dissolved in DMSO (Final DMSO concentration < 0.1%). Prepare serial dilutions (0.1 µM to 100 µM).
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove media carefully.[2] Add 100 µL DMSO to dissolve formazan crystals.[2]
-
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % Cell Viability = (OD_sample / OD_control) × 100.[2] Plot dose-response curve to derive IC50.[2]
Synthetic Workflow Visualization
Figure 2: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway.[2]
References
-
Samanta, S., et al. (2023).[2][6] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Advances. Link
-
Krishnamoorthy, R., & Anaikutti, P. (2023).[2][7] "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity."[2][7] RSC Advances. Link
-
Al-Qadi, I., et al. (2025).[2][3] "The anticancer SAR studies of imidazo[1,2-a]pyrazine and pyridine." Journal of Molecular Structure. Link
-
Fersing, C., et al. (2022).[2][6] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega.[2] Link
-
Bagdi, A.K., et al. (2020).[2] "C3-Functionalization of Imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Bridging the Gap: A Comparative Guide to Cross-Validating Computational Predictions with Wet-Lab Data
Executive Summary: The Crisis of Confidence in In Silico Models
This guide compares two distinct operational models: the traditional Siloed Approach (where computation and experiment are sequential and disconnected) versus the Integrated Cross-Validation Framework (a cyclical, self-correcting system). We provide the experimental protocols required to rigorously validate computational predictions, focusing on Binding Kinetics, Structural Dynamics, and Physicochemical Properties.
Part 1: The Comparative Landscape
We analyzed the performance of "Siloed" vs. "Integrated" workflows across three critical drug discovery stages. The "Integrated Framework" is defined as a protocol where experimental data is immediately used to re-weight computational ensembles or retrain scoring functions.
Table 1: Performance Comparison of Validation Workflows
| Feature | Siloed Approach (Traditional) | Integrated Framework (Recommended) | Scientific Impact |
| Binding Prediction | Relies on Docking Scores (arbitrary units). | Calibrated via SPR/ITC ( | Docking scores often fail to correlate with |
| Structural Insight | Static X-ray/Cryo-EM snapshots. | HDX-MS guided MD Simulations.[1][2][3] | Drugs bind dynamic ensembles, not static crystal structures. |
| False Positive Rate | High (>90% in virtual screening). | Low (<20% after first iteration). | Reduces wasted synthesis costs by filtering "frequent hitters." |
| Throughput | High volume, low fidelity. | Medium volume, high fidelity. | Quality over quantity; prioritizes "developable" hits. |
| Cost Efficiency | Low (high attrition in late stages). | High (fails fast, fails cheap). | Front-loading validation saves millions in lead optimization. |
Part 2: Validating Binding Affinity & Kinetics (The Thermodynamic Truth)
The Problem: Molecular docking predicts a binding pose and a static score, but it ignores residence time. A drug with high affinity but fast dissociation (
Experimental Protocol: Kinetic Validation via SPR
Objective: Validate in silico hits by determining
-
Ligand Preparation:
-
Dissolve computational hits in 100% DMSO (10 mM).
-
Dilute to running buffer (PBS-P+, 5% DMSO) to minimize bulk refractive index errors.
-
-
Surface Immobilization (The Critical Step):
-
Do not over-immobilize. Target a theoretical
of 30–50 RU to prevent mass transport limitations (which artificially inflate affinity). -
Formula:
-
Use Capture Coupling (e.g., Biotin-Streptavidin) over Amine Coupling when possible to preserve protein orientation.
-
-
Single-Cycle Kinetics:
-
Inject 5 increasing concentrations of the ligand without regeneration between injections.
-
Why? This avoids harsh regeneration buffers that denature the protein, a common source of discordance between docking (ideal protein) and experiment (damaged protein).
-
-
Data Analysis:
-
Fit data to a 1:1 Langmuir model.
-
Validation Metric: If the experimental
deviates from the predicted by >1 kcal/mol, the docking pose is likely incorrect or entropy-driven.
-
Visualization: The Kinetic Validation Loop
Figure 1: The Kinetic Validation Loop ensures that computational predictions are grounded in physical reality by feeding experimental kinetic data back into the scoring model.
Part 3: Validating Structural Dynamics (The Conformational Truth)
The Problem: Standard docking targets a rigid crystal structure. However, proteins "breathe." A cryptic pocket predicted by Molecular Dynamics (MD) might not exist in the crystal structure. The Solution: Use Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to map the protein's solvent accessibility in solution, confirming if the predicted pocket actually opens.
Experimental Protocol: HDX-MS Validation
Objective: Confirm ligand binding site and induced conformational changes predicted by MD.
-
Sample Equilibration:
-
Prepare Target Protein (Apo) and Target + Ligand complex (Holo).
-
Note: Ligand concentration must be
(determined in Part 2) to ensure >90% occupancy.
-
-
Deuterium Labeling:
-
Dilute samples 1:20 into
buffer. -
Incubate for time points: 10s, 1m, 10m, 1h, 4h.
-
-
Quenching & Digestion:
-
Quench reaction at
with pH 2.5 buffer (halts exchange). -
Digest with immobilized Pepsin column.
-
-
LC-MS Analysis:
-
Measure mass shift of peptides.[4]
-
Interpretation: A region showing reduced deuterium uptake in the Holo state confirms ligand binding or structural stabilization at that locus.
-
-
Cross-Validation:
-
Overlay HDX protection map onto the MD Root Mean Square Fluctuation (RMSF) plot.
-
Success Criteria: High correlation (
) between MD-predicted rigidification and HDX protection.
-
Part 4: Validating Physicochemical Properties (The ADMET Truth)
The Problem: QSAR models often predict logP (lipophilicity) with an error of >1.0 log unit, leading to compounds that are insoluble or membrane-impermeable. The Solution: Rapid experimental validation using Chromatographic Hydrophobicity Index (CHI) .
Table 2: Accuracy of Prediction vs. Experiment
| Property | In Silico Method (QSAR) | Experimental Standard | Typical Error Margin |
| Lipophilicity (logP) | fragment-based (cLogP) | HPLC (CHI logD) | |
| Solubility | ML Regression | Kinetic Shake-Flask | |
| Permeability | Polar Surface Area (TPSA) | PAMPA / Caco-2 | Qualitative (High/Low) only |
Note: Relying solely on QSAR for lead optimization often results in "molecular obesity" (high MW, high lipophilicity).
Part 5: The "Self-Validating" Decision Matrix
To ensure trustworthiness, the validation process must be systematic. Use this decision tree to determine which experimental assay is required based on the computational prediction type.
Figure 2: Decision matrix for selecting the appropriate cross-validation assay. Blue nodes indicate computational input; Green nodes indicate the "Gold Standard" experimental output.
References
-
Comparison of SPR and ITC: Myszka, D. G. (1999). "Survey of the 1998 optical biosensor literature." Journal of Molecular Recognition. Link
-
HDX-MS and MD Integration: Engen, J. R., & Komives, E. A. (2020). "Protein dynamics and hydrogen exchange mass spectrometry." Annual Review of Analytical Chemistry. Link
-
QSAR Limitations: Cherkasov, A., et al. (2014). "QSAR Modeling: Where have you been? Where are you going?" Journal of Medicinal Chemistry. Link
-
Kinetic vs. Thermodynamic Importance: Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). "Drug-target residence time and its implications for lead optimization." Nature Reviews Drug Discovery. Link
-
Validating Docking with Experiment: Warren, G. L., et al. (2006). "A critical assessment of docking programs and scoring functions." Journal of Medicinal Chemistry. Link
Sources
Comparative Efficacy of Imidazo[1,2-a]pyridine-Based Compounds in Oncology: A Technical Guide
Executive Summary: The Privileged Scaffold
The imidazo[1,2-a]pyridine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind diverse biological targets with high affinity. In the context of oncology, this bicyclic heterocycle serves as a versatile pharmacophore, capable of disrupting critical survival pathways including PI3K/Akt/mTOR signaling and microtubule dynamics.[1]
This guide provides a technical comparison of recent imidazo[1,2-a]pyridine derivatives, synthesizing data from comparative efficacy studies in human cancer cell lines.[2][3][4][5][6] It is designed to assist researchers in lead optimization and experimental design.
Mechanistic Categorization & Efficacy
To understand comparative efficacy, we must categorize these compounds by their primary mechanism of action (MoA). The efficacy of imidazo[1,2-a]pyridines is not monolithic; it is strictly function-dependent.
Category A: PI3K/Akt/mTOR Pathway Inhibitors
These derivatives function as ATP-competitive inhibitors.[7] They dock into the ATP-binding pocket of PI3K or Akt, preventing phosphorylation of downstream effectors.
-
Key Effect: G2/M cell cycle arrest and induction of intrinsic apoptosis.[8]
-
Potency Drivers: Substitutions at the C-3 and C-6 positions (e.g., sulfonyl or selenylated groups) significantly enhance lipid solubility and binding affinity.
Category B: Tubulin Polymerization Inhibitors
These compounds bind to the colchicine-binding site of tubulin, preventing microtubule assembly.
-
Key Effect: Disruption of the mitotic spindle, leading to mitotic catastrophe.
-
Potency Drivers: 2-phenyl or 2-heteroaryl substitutions that mimic the combretastatin A-4 (CA-4) pharmacophore.
Comparative Efficacy Data
The following data aggregates IC
Table 1: Cytotoxicity Profile (IC in M)[3]
| Compound Code | Primary Target | Melanoma (A375) | Breast (MCF-7/HCC1937) | Lung (A549) | Liver (HepG2) | Cervical (HeLa) | Ref |
| Compound 5b | Tubulin (Colchicine site) | 0.38 (B16-F10) | 1.05 (MDA-MB-231) | N/A | N/A | N/A | [1] |
| Compound 6 | PI3K/Akt/mTOR | 9.70 | N/A | N/A | N/A | 35.00 | [2] |
| IP-5 | PI3K/Akt/mTOR | N/A | 45.00 (HCC1937) | N/A | N/A | N/A | [3] |
| Compound 9d | Unknown | N/A | 2.35 | N/A | N/A | 10.89 | [4] |
| HB9 | Hybrid/Multi-target | N/A | N/A | 50.56 | N/A | N/A | [5] |
| se-182 | Multi-target | N/A | N/A | 15.80 | 15.58 | N/A | [6] |
| Compound 12b | Tubulin | 11.00 | 11.00 | N/A | 13.00 | N/A | [4] |
Analysis:
-
Tubulin inhibitors (e.g., 5b) demonstrate superior potency (sub-micromolar range) compared to general kinase inhibitors in aggressive lines like Melanoma and Triple-Negative Breast Cancer (MDA-MB-231).
-
PI3K inhibitors (e.g., IP-5) often require higher concentrations (40-50
M) to achieve IC , suggesting they may be better suited for combination therapies rather than monotherapy.
Signal Transduction Visualization
The following diagram illustrates the intervention points of imidazo[1,2-a]pyridine derivatives within the PI3K/Akt/mTOR signaling cascade.
Figure 1: Mechanism of Action. Imidazo[1,2-a]pyridine derivatives competitively inhibit PI3K and Akt kinases, blocking the conversion of PIP2 to PIP3 and downstream mTOR signaling, ultimately restoring apoptotic pathways.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols include "Self-Validation" steps—internal controls that confirm the assay is performing correctly before data analysis.
Protocol A: High-Throughput Cytotoxicity Screen (MTT Assay)
Objective: Determine IC
-
Seeding: Seed tumor cells (e.g., HeLa, MCF-7) at
cells/well in 96-well plates.-
Self-Validation: Include 3 wells of "Media Only" (Blank) and 3 wells of "Cells + DMSO" (Vehicle Control).
-
-
Incubation: Allow attachment for 24 hours at 37°C, 5% CO
. -
Treatment: Add compounds in serial dilutions (e.g., 0.1, 1, 10, 50, 100
M).-
Self-Validation: Use Doxorubicin or Cisplatin as a positive control in a separate row. If the positive control does not show >50% cell death at its known IC
, invalidate the plate.
-
-
Development: After 48h, add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Calculation:
.
-
Protocol B: Tubulin Polymerization Assay (Fluorescence Based)
Objective: Confirm if the compound acts as a microtubule destabilizer (MoA Category B).
-
Preparation: Use a Tubulin Polymerization Assay Kit ( >99% pure tubulin). Keep all reagents on ice.
-
Setup: In a black 96-well half-area plate, mix:
-
Tubulin buffer (PEM).
-
GTP (1 mM).
-
Test Compound (10
M).
-
-
Initiation: Add Tubulin protein to the wells. Transfer immediately to a plate reader pre-warmed to 37°C.
-
Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 minutes.
-
Self-Validation: Include Paclitaxel (Stabilizer) and Colchicine or Nocodazole (Destabilizer) as controls.
-
Interpretation: If the fluorescence curve remains flat compared to the Vehicle (rising curve), the compound inhibits polymerization.
-
Experimental Workflow Visualization
This diagram outlines the logical progression from synthesis to lead validation.
Figure 2: Development Workflow. A systematic approach to validating imidazo[1,2-a]pyridine derivatives, ensuring only compounds with verified potency and defined mechanisms proceed to advanced stages.
References
-
Wang, J., et al. (2025).[8][9] "Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation." European Journal of Medicinal Chemistry. Link
-
Aliwaini, S., et al. (2019).[2] "Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells."[2][10] Oncology Letters. Link
-
Altaher, A. M., et al. (2022).[2] "The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells." Asian Pacific Journal of Cancer Prevention. Link
-
BenchChem. (2025).[4][5][11] "A Comparative Analysis of the Anticancer Efficacy of Imidazo[1,2-a]pyridine Derivatives." BenchChem Technical Guides. Link
-
Chemical Methodologies. (2025).[3][4][5][9][12] "Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines."[3][4][5][6] Chemical Methodologies. Link
-
Journal of King Saud University - Science. (2025).[3][4][5][11][12][13] "In vitro cytotoxicity in A549, HepG2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis." Journal of King Saud University - Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. journal.waocp.org [journal.waocp.org]
- 3. chemmethod.com [chemmethod.com]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
confirmation of target engagement for 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid
[1]
Executive Summary & Mechanism of Action
This compound represents a rigid, bicyclic heteroaromatic scaffold.[1] In the context of drug discovery, it functions primarily as a non-purine Xanthine Oxidase (XO) inhibitor .
-
Primary Target: Xanthine Oxidase (XO) – specifically the Molybdenum-pterin center.[1]
-
Mechanism: The C-3 carboxylic acid acts as an electrostatic anchor, interacting with the Arg880 and Glu802 residues in the XO active site, mimicking the transition state of xanthine oxidation. The C-6 cyano group provides critical electron-withdrawing properties and hydrophobic contacts, enhancing potency and selectivity compared to unsubstituted analogs.[1]
-
Secondary Potential: PIM Kinases (requires derivatization of the acid to an amide).[1]
Comparative Landscape: Alternatives
To validate this compound, its performance must be benchmarked against clinical standards.[1]
| Feature | 6-Cyanoimidazo[1,2-A]... (The Product) | Febuxostat (Alternative 1) | Allopurinol (Alternative 2) |
| Class | Non-purine, Rigid Bicyclic | Non-purine, Thiazole-based | Purine analog (Suicide substrate) |
| Binding Mode | Reversible, Electrostatic/Hydrophobic | Reversible, H-bond/Hydrophobic | Covalent/Tight-binding (Oxypurinol) |
| Active Site Interaction | C-3 COOH anchors to Mo-center | COOH anchors to Mo-center | Mimics Hypoxanthine |
| Selectivity | High (Tunable via C-6/C-2) | High (XO specific) | Moderate (Affects other purine enzymes) |
| Kinetics | Mixed-type or Competitive | Mixed-type inhibition | Competitive (initially) |
Experimental Validation Protocols
To confirm target engagement definitively, a "Triangulation Strategy" is required: Enzymatic Kinetics (Functional), Biophysical Binding (Physical), and Structural Confirmation (Atomic).
Protocol A: Steady-State Enzymatic Kinetics (Functional Engagement)
This assay determines if the compound functionally inhibits the conversion of Xanthine to Uric Acid.[1]
Reagents:
-
Bovine milk Xanthine Oxidase (XO).[1]
-
Substrate: Xanthine (100 µM stock).[1]
-
Buffer: 50 mM Phosphate buffer (pH 7.[1]5) with 0.1 mM EDTA.[1]
Workflow:
-
Preparation: Dissolve this compound in DMSO (Final DMSO < 1%).
-
Incubation: Pre-incubate enzyme + inhibitor for 10 mins at 25°C. (Crucial for non-purine inhibitors to reach equilibrium).
-
Detection: Monitor Uric Acid formation via absorbance at 295 nm continuously for 10 minutes.
-
Analysis: Plot Lineweaver-Burk graphs.
Protocol B: Surface Plasmon Resonance (SPR) (Direct Binding)
While kinetics show inhibition, SPR proves physical binding and provides
Setup:
-
Chip: CM5 Sensor Chip.[1]
-
Ligand: Biotinylated Xanthine Oxidase (immobilized via Streptavidin) or Amine coupling of XO.[1]
-
Analytes: Serial dilutions of this compound (0.1 nM – 10 µM).
Methodology:
-
Running Buffer: PBS-P+ (pH 7.4), 5% DMSO (Matched to analyte).
-
Injection: Single-cycle kinetics (no regeneration) is preferred for tight binders.[1]
-
Reference: Febuxostat (Positive Control).[1]
-
Data Fit: 1:1 Langmuir binding model.
-
Critical Check: Look for "square wave" sensorgrams (fast on/off) typical of fragment-like acids, versus slower off-rates for optimized leads.
-
Protocol C: Thermal Shift Assay (DSF) (High-Throughput Screening)
A rapid method to assess stability and engagement before costly SPR.[1]
Visualization of Workflows
Diagram 1: Mechanism of Action (Molecular Docking Logic)
This diagram illustrates the logical flow of how the compound engages the target compared to alternatives.
Caption: Molecular interaction logic showing the tripartite binding mode of the compound to the Xanthine Oxidase active site.
Diagram 2: Validation Workflow Decision Tree
A self-validating decision matrix for researchers.
Caption: Step-by-step decision matrix for validating target engagement, filtering false positives at each stage.
Data Interpretation & Troubleshooting
Expected Results Table
When comparing your experimental data against the "Gold Standard" (Febuxostat), use this reference table:
| Parameter | 6-Cyanoimidazo...[1][3][4] (Expected) | Febuxostat (Reference) | Interpretation |
| IC50 (Enzymatic) | 10 nM – 500 nM | ~2–10 nM | Higher IC50 suggests need for C-2 substitution optimization.[1] |
| Kinetic Mode | Mixed-type | Mixed-type | Confirms binding to Mo-center but distinct from purine site.[1] |
| SPR dissociation ( | Moderate ( | Slow ( | Faster off-rate indicates less hydrophobic burial than Febuxostat.[1] |
| Solubility (pH 7.4) | High (>100 µM) | Low (<20 µM) | The pyridine nitrogen improves solubility vs thiazoles.[1] |
Troubleshooting "False Negatives"
If enzymatic inhibition is weak but the structure suggests potency:
References
-
Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacological Reviews. Link
-
Okamoto, K., Eger, B. T., Nishino, T., et al. (2003). An extremely potent inhibitor of xanthine oxidoreductase.[1] Crystal structure of the enzyme-inhibitor complex and mechanism of inhibition. Journal of Biological Chemistry. Link
-
Hille, R. (2005).[1][4] Molybdenum-containing hydroxylases. Archives of Biochemistry and Biophysics. Link
-
PubChem Compound Summary. (2024). Imidazo[1,2-a]pyridine-3-carboxylic acid. National Center for Biotechnology Information.[1] Link
-
Bhurani, K., et al. (2022).[1][4] Recent advances in the development of imidazo[1,2-a]pyridine derivatives as anticancer agents. RSC Advances. Link
Sources
- 1. Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid
[1][2][3]
CAS Number: 1019021-71-6 Formula: C₉H₅N₃O₂ Molecular Weight: 187.15 g/mol Physical State: Solid (typically off-white to yellow powder)[1][2]
Executive Safety Directive
Immediate Action Required: Treat 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid as a Hazardous Chemical Waste . Do not dispose of down the drain or in general trash.[1][2]
This compound possesses dual-functional hazards: the carboxylic acid moiety presents acidity/corrosivity risks, while the cyano (nitrile) group introduces potential toxicity and reactivity with strong acids.[1][2] All disposal protocols must prioritize preventing the generation of hydrogen cyanide (HCN) gas.[1][2]
Hazard Identification & Risk Assessment
Because specific GHS data for this R&D intermediate (CAS 1019021-71-6) is often limited, safety protocols are derived from its structural analogs (e.g., Imidazo[1,2-a]pyridine-3-carboxylic acid) and functional group reactivity.[1][2]
Derived GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2][3] |
| Acute Toxicity (Oral) | Category 4* | H302: Harmful if swallowed (Precautionary assignment due to nitrile group).[1][2] |
Critical Chemical Incompatibilities[1][3]
-
Strong Acids: Contact with strong mineral acids (HCl, H₂SO₄) can hydrolyze the nitrile group or, under extreme conditions, release toxic hydrogen cyanide (HCN) gas.[2]
-
Strong Oxidizers: Risk of energetic reactions or fire.[1][2]
-
Bases: Will react with the carboxylic acid group to form salts; generally safe but generates heat.[1][2]
Waste Stream Characterization
Proper segregation is the single most important step in disposal to prevent cross-reactivity in waste drums.[1][2]
Decision Logic for Waste Segregation
The following diagram outlines the decision process for categorizing waste containing this compound.
Figure 1: Waste stream segregation logic. Note the critical prohibition against mixing with aqueous acid streams.[4]
Step-by-Step Disposal Procedures
A. Solid Waste Disposal
Applicability: Pure powder, contaminated weighing boats, gloves, and paper towels.[1][2]
-
Container Selection: Use a wide-mouth, high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2]
-
Bagging: Double-bag the waste in clear, heavy-duty polyethylene bags (minimum 2 mil thickness) before placing it in the container.
-
Labeling: Attach a hazardous waste tag.
-
Storage: Store in a cool, dry satellite accumulation area (SAA) until pickup. Keep the lid tightly closed to prevent moisture absorption.[1][2]
B. Liquid Waste Disposal
Applicability: Reaction mixtures or mother liquors dissolved in organic solvents (DMSO, DMF, Methanol, DCM).[1][2]
-
pH Check: Ensure the solution is Neutral (pH 6-8). If the solution is highly acidic, carefully neutralize it with a dilute base (e.g., Sodium Bicarbonate) before adding it to the waste container to prevent container pressurization or degradation.[2]
-
Segregation:
-
Container: Use an approved safety can or solvent bottle (glass or HDPE).[1][2]
-
Labeling: List all solvents and the solute (this compound) with approximate percentages.
C. Spill Cleanup Protocol
Scenario: Spillage of solid powder on a benchtop or floor.[1][2]
-
Isolate: Evacuate non-essential personnel. Mark the area.
-
PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2] If the spill is large (>10g) or outside a fume hood, wear an N95 particulate respirator to avoid inhaling dust.[2]
-
Containment: Do not dry sweep (creates dust).[1][2] Cover the spill with a damp paper towel or use a dedicated chemical spill pad.[1][2]
-
Cleanup:
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.
Regulatory & Compliance Framework
-
US EPA (RCRA): This compound is not a P-listed or U-listed waste by specific CAS name.[1][2] However, it must be characterized by the generator.[1][2] Due to the nitrile group, it is best practice to manage it as if it possesses the Reactivity (D003) characteristic if subjected to strong acids, though it is typically managed as Toxic based on the generator's knowledge.[2]
-
Destruction Method: The preferred final disposal method is High-Temperature Incineration at a permitted facility.[1][2] This ensures the complete destruction of the imidazo-pyridine core and the safe oxidation of the cyano group to nitrogen oxides (scrubbed) rather than cyanide release.[1][2]
References
-
Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1019021-71-6. Retrieved from [1][2]
-
Structural Analog Safety: Fisher Scientific. (2024).[1][2][3][6][7] Safety Data Sheet: Imidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from [1][2]
-
Nitrile Handling: National Research Council (US) Committee on Prudent Practices in the Laboratory.[1][2] (2011).[1][2][6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [1][2]
-
General Organic Acid Disposal: U.S. Environmental Protection Agency.[1][2] Hazardous Waste Management for Generators. Retrieved from [1][2]
Sources
- 1. Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazo(1,2-a)pyridine-6-carboxylic acid | C8H6N2O2 | CID 7075376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. This compound CAS#: 1019021-71-6 [m.chemicalbook.com]
- 6. 6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid | C8H5N3O4 | CID 72211760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid
Executive Hazard Analysis (The "Why")
To handle 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid safely, one must deconstruct its molecular architecture. We are not merely handling a "white powder"; we are managing three distinct functional hazards simultaneously.
-
The Carboxylic Acid Moiety (-COOH): This functional group confers acidity (pKa ~3-5). Upon contact with mucous membranes (eyes, respiratory tract), it protonates tissue proteins, leading to immediate irritation or potential corneal opacity. Risk: Chemical Burns/Irritation (H314/H315/H319).
-
The Nitrile Group (-CN): While attached to the aromatic imidazopyridine ring, this group is relatively stable. However, metabolic processing or accidental hydrolysis in strongly acidic waste streams can theoretically release cyanide species. Furthermore, organic nitriles often exhibit higher acute toxicity than their carbon-only analogs. Risk: Acute Toxicity (Oral/Dermal/Inhalation) (H302/H312/H332).
-
The Imidazopyridine Scaffold: This core is a "privileged structure" in medicinal chemistry, frequently used to bind GABA receptors or kinases. Until specific toxicology proves otherwise, we must treat this as a bioactive compound with potential systemic effects. Risk: Target Organ Toxicity (H335).[1]
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" protocols are insufficient for bioactive organic acids. The following matrix is designed to prevent permeation and inhalation.[1][2][3][4][5]
| PPE Category | Specification | Scientific Rationale |
| Hand Protection (Primary) | Nitrile Rubber (0.11 mm / 4 mil minimum) | Standard nitrile provides excellent resistance to organic acids. Latex is strictly prohibited due to poor chemical resistance against organic solutes. |
| Hand Protection (Secondary) | Double-Gloving Protocol | Causality: Micro-tears in the outer glove are statistically probable during equipment manipulation. The inner glove maintains the barrier while the outer is changed immediately upon contamination.[6] |
| Respiratory Protection | N95 or P100 Respirator (If outside hood) | Critical: This compound is a solid powder. Electrostatic forces often cause "dusting" during weighing. If a Biosafety Cabinet/Fume Hood is unavailable, a fit-tested respirator is mandatory to prevent alveolar deposition. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are inadequate. The acidic nature of the compound means that any airborne dust contacting the eye's moisture will form a corrosive solution immediately. |
| Body Protection | Tyvek® Lab Coat / Apron | Cotton coats absorb liquids and hold them against the skin. Non-woven polyethylene (Tyvek) repels solid particulates and liquid splashes. |
Engineering Controls & Operational Workflow
Trust in safety comes from redundancy. PPE is the last line of defense; engineering controls are the first.
A. The Containment Zone
-
Device: Chemical Fume Hood (Class II).
-
Standard: Face velocity must be maintained between 0.4 m/s and 0.6 m/s (80–120 fpm).
-
Why: Velocities >0.6 m/s create turbulence that can blow the lightweight powder out of the weigh boat and into the lab environment.
B. Step-by-Step Handling Protocol
Step 1: The Weighing Procedure (High Risk)
-
Risk:[3][4][5][7][8][9] Static electricity causes the powder to "jump."
-
Protocol: Use an antistatic gun or ionizer on the spatula and weigh boat before dispensing.
-
Action: Place a damp paper towel (chemically compatible) inside the hood workspace to increase local humidity and reduce static charge.
Step 2: Solubilization
-
Protocol: When dissolving in basic solvents (e.g., Pyridine, Et3N) or polar aprotic solvents (DMSO, DMF), add the solid slowly to the solvent.
-
Caution: Do not add this acid directly to strong hydride bases (e.g., NaH) without an inert gas blanket (Argon/Nitrogen), as rapid hydrogen gas evolution will aerosolize the toxic compound.
Step 3: Decontamination
-
Protocol: Wipe down the balance and hood surface with a 10% Sodium Carbonate (Na2CO3) solution.
-
Mechanism:[3][4][5][9][10] The base neutralizes the carboxylic acid moiety, converting it into a water-soluble, non-volatile salt (Carboxylate), which is easier to clean and less hazardous to inhale.
Waste Disposal & Logic
Disposal requires segregation based on chemical incompatibility.[11]
-
Stream A: Solid Waste (Contaminated PPE/Wipes)
-
Bin: Hazardous Solid Waste (Yellow Bag/Bin).
-
Labeling: Must specify "Toxic Solid - Organic Acid."
-
-
Stream B: Liquid Waste (Mother Liquors)
-
Crucial Restriction:DO NOT mix with Strong Oxidizing Acids (Nitric/Chromic).
-
Reasoning: While the imidazopyridine ring is stable, strong oxidation of the nitrile group can theoretically release toxic nitrogen oxides or destabilize the ring. Keep pH > 4 if possible to prevent any volatility.
Visualized Safety Lifecycle
The following diagram illustrates the decision-making logic for handling this compound, ensuring no step is skipped.
Caption: Operational workflow for handling this compound, prioritizing engineering controls before PPE.
Emergency Response (Self-Validating)
-
Eye Contact: Flush for 15 minutes. Validation: Use pH paper on the eye runoff; continue flushing until pH is neutral (7.0).
-
Skin Contact: Wash with soap and water.[1][3][4] Do not use ethanol; it opens skin pores and may increase absorption of the nitrile.
-
Spill (Powder): Do not dry sweep. Cover with wet paper towels (to prevent dust) or use a HEPA-filtered vacuum.
References
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Chapter 6: Working with Chemicals). [Link]
-
PubChem. Compound Summary: Imidazo[1,2-a]pyridine-3-carboxylic acid. [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. simplesolvents.com [simplesolvents.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. creativesafetysupply.com [creativesafetysupply.com]
- 11. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
